Noroxyhydrastinine
Description
This compound has been reported in Thalictrum foliolosum, Thalictrum alpinum, and other organisms with data available.
Structure
3D Structure
Properties
IUPAC Name |
7,8-dihydro-6H-[1,3]dioxolo[4,5-g]isoquinolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-10-7-4-9-8(13-5-14-9)3-6(7)1-2-11-10/h3-4H,1-2,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOJKDUWYQCWFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=CC3=C(C=C21)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176207 | |
| Record name | Noroxyhydrastinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21796-14-5 | |
| Record name | Noroxyhydrastinine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021796145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Noroxyhydrastinine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201020 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Noroxyhydrastinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Noroxyhydrastinine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HW76Y3GT55 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Biosynthetic Pathway of Noroxyhydrastinine: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a detailed overview of the biosynthetic pathway of noroxyhydrastinine, a naturally occurring isoquinoline alkaloid found in Goldenseal (Hydrastis canadensis). The pathway is presented in the context of benzylisoquinoline alkaloid (BIA) biosynthesis, with a focus on the key enzymatic steps leading to the formation of this compound. This document includes quantitative data on related alkaloids, detailed hypothetical experimental protocols for the characterization of the final biosynthetic step, and visualizations of the pathway and experimental workflows.
Introduction
This compound is a phthalideisoquinoline alkaloid and a minor constituent of Hydrastis canadensis. While the biosynthesis of major BIAs like berberine and hydrastine in this plant has been studied, the specific pathway leading to this compound is less well-characterized. This guide synthesizes current knowledge to propose a definitive biosynthetic route, highlighting the key enzymatic transformations from the central intermediate, (S)-reticuline, to this compound. Understanding this pathway is crucial for metabolic engineering efforts aimed at producing this and other related alkaloids with potential pharmacological applications.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is intricately linked to the well-established BIA pathway. The pathway commences with the amino acid L-tyrosine and proceeds through a series of enzymatic reactions to form the key branch-point intermediate, (S)-reticuline. From (S)-reticuline, the pathway diverges to produce a vast array of isoquinoline alkaloids.
The final steps in the formation of this compound are understood to be the metabolic transformation of the major alkaloid, (-)-β-hydrastine. This transformation involves a two-step enzymatic conversion:
-
Oxidation of (-)-β-hydrastine to hydrastinine: This step involves the oxidative cleavage of the tetrahydroisoquinoline ring of hydrastine.
-
N-demethylation of hydrastinine to this compound: This final step involves the removal of the N-methyl group from hydrastinine.
The proposed biosynthetic pathway is depicted in the following diagram:
Key Enzymes in the Pathway
-
Berberine Bridge Enzyme (BBE): This FAD-dependent oxidase catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the berberine bridge, leading to (S)-scoulerine, a key intermediate in the biosynthesis of protoberberine and phthalideisoquinoline alkaloids[1].
-
Oxidase (Hypothetical): The specific enzyme responsible for the conversion of (-)-β-hydrastine to hydrastinine in H. canadensis has not yet been characterized. However, oxidative reactions are common in alkaloid biosynthesis and are often catalyzed by cytochrome P450 monooxygenases or other oxidoreductases.
-
N-Demethylase (e.g., Cytochrome P450): The final step, the N-demethylation of hydrastinine, is likely catalyzed by a cytochrome P450 (CYP450) enzyme. Plant CYP450s are a large and diverse family of enzymes known to be involved in a wide range of secondary metabolic pathways, including the N-demethylation of various alkaloids.
Quantitative Data
While specific quantitative data for the biosynthetic pathway of this compound, such as enzyme kinetics, are not yet available, the concentrations of related precursor alkaloids in Hydrastis canadensis have been reported. This data provides a context for the potential flux through the pathway.
| Alkaloid | Plant Part | Concentration (% dry weight) | Reference |
| (-)-β-Hydrastine | Rhizome/Root | 1.5 - 4.0 | [2] |
| Berberine | Rhizome/Root | 2.5 - 6.0 | [2] |
| Canadine | Rhizome/Root | ~0.5 | [2] |
Experimental Protocols
The characterization of the final step in this compound biosynthesis requires the identification and functional analysis of the responsible N-demethylase enzyme. The following section outlines a detailed hypothetical protocol for the heterologous expression and in vitro characterization of a candidate cytochrome P450 from Hydrastis canadensis.
Heterologous Expression of a Candidate CYP450 in Pichia pastoris
This protocol describes the expression of a putative N-demethylase (a candidate CYP450 gene identified from H. canadensis transcriptome data) in the yeast Pichia pastoris.
Objective: To produce sufficient quantities of the recombinant enzyme for in vitro functional assays.
Materials:
-
Pichia pastoris expression vector (e.g., pPICZ A)
-
Pichia pastoris strain (e.g., X-33)
-
Full-length cDNA of the candidate CYP450 gene
-
Restriction enzymes and T4 DNA ligase
-
Yeast transformation reagents
-
Buffered Glycerol-complex Medium (BMGY)
-
Buffered Methanol-complex Medium (BMMY)
Procedure:
-
Gene Cloning: The full-length open reading frame of the candidate CYP450 gene is cloned into the Pichia pastoris expression vector.
-
Yeast Transformation: The recombinant plasmid is linearized and transformed into P. pastoris cells by electroporation.
-
Selection of Transformants: Transformed yeast cells are selected on YPDS plates containing Zeocin.
-
Expression Screening: Small-scale cultures of individual transformants are grown in BMGY, and protein expression is induced by transferring the cells to BMMY containing methanol.
-
Large-Scale Expression: A high-expressing clone is selected for large-scale fermentation in a bioreactor to generate sufficient biomass for protein purification.
Microsome Isolation and Enzyme Assay
This protocol details the isolation of microsomes containing the heterologously expressed CYP450 and the subsequent in vitro enzyme assay to confirm its N-demethylase activity.
Objective: To demonstrate the enzymatic conversion of hydrastinine to this compound.
Materials:
-
Yeast cells expressing the recombinant CYP450
-
Microsome isolation buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol)
-
Hydrastinine (substrate)
-
This compound (standard)
-
NADPH
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
HPLC system with a C18 column
Procedure:
-
Microsome Isolation:
-
Yeast cells are harvested by centrifugation and washed.
-
The cell pellet is resuspended in microsome isolation buffer and lysed using glass beads.
-
The cell lysate is centrifuged to remove cell debris, and the supernatant is then ultracentrifuged to pellet the microsomal fraction.
-
The microsomal pellet is resuspended in a storage buffer.
-
-
Enzyme Assay:
-
The reaction mixture contains reaction buffer, the microsomal protein preparation, and hydrastinine.
-
The reaction is initiated by the addition of NADPH.
-
The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific time.
-
The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate).
-
-
Product Analysis:
-
The reaction product is extracted with the organic solvent, dried, and redissolved in a suitable solvent for HPLC analysis.
-
The formation of this compound is confirmed by comparing the retention time and UV spectrum with an authentic standard.
-
Conclusion
The biosynthetic pathway of this compound is proposed to proceed from the central benzylisoquinoline alkaloid intermediate, (S)-reticuline, via the major alkaloid (-)-β-hydrastine. The final steps involve the oxidation of (-)-β-hydrastine to hydrastinine, followed by the N-demethylation of hydrastinine to yield this compound. This terminal step is hypothesized to be catalyzed by a cytochrome P450 monooxygenase. Further research, following the experimental protocols outlined in this guide, is required to definitively identify and characterize the specific enzymes involved in this pathway in Hydrastis canadensis. Elucidation of this pathway will not only enhance our fundamental understanding of plant secondary metabolism but also provide valuable tools for the biotechnological production of this and other potentially valuable alkaloids.
References
An In-depth Technical Guide to Noroxyhydrastinine: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Noroxyhydrastinine, a naturally occurring isoquinoline alkaloid, has been identified in various plant species, notably within the Thalictrum genus. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological context. The information presented is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery. All quantitative data are summarized in structured tables for clarity and comparative analysis.
Chemical Structure and Identification
This compound, systematically named 7,8-dihydro-6H-[1][2]dioxolo[4,5-g]isoquinolin-5-one, is a heterocyclic compound featuring a core isoquinoline scaffold fused with a methylenedioxy group.[1] Its chemical identity is well-established and can be referenced through various international chemical databases.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | 7,8-dihydro-6H-[1][2]dioxolo[4,5-g]isoquinolin-5-one | [1] |
| Molecular Formula | C₁₀H₉NO₃ | [1] |
| CAS Number | 21796-14-5 | [1][3] |
| PubChem CID | 89047 | [1] |
| InChI Key | VSOJKDUWYQCWFM-UHFFFAOYSA-N | [1] |
| SMILES | C1CNC(=O)C2=CC3=C(C=C21)OCO3 | [1] |
Physicochemical Properties
The physicochemical properties of a compound are critical for understanding its behavior in biological systems and for formulation development. While extensive experimental data for this compound is limited in publicly available literature, computed properties provide valuable initial insights.
Table 2: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 191.18 g/mol | [1] |
| XLogP3 | 0.8 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 0 | [1] |
| Exact Mass | 191.058243149 Da | [1] |
| Monoisotopic Mass | 191.058243149 Da | [1] |
| Topological Polar Surface Area | 47.6 Ų | [1] |
| Heavy Atom Count | 14 | [1] |
Natural Occurrence
This compound has been isolated from several plant species, primarily within the Ranunculaceae family. Its presence has been documented in the following species:
The isolation of this compound from these plants typically involves extraction with organic solvents followed by chromatographic separation.
Pharmacological Properties and Biological Context
The pharmacological profile of this compound is not yet extensively characterized. However, its classification as an isoquinoline alkaloid places it within a class of compounds known for a wide range of biological activities.[8][9]
Studies on the crude extracts of plants containing this compound, such as Thalictrum foliolosum, have indicated potential biological activities. For instance, the ethanolic root extract of T. foliolosum has demonstrated hepatoprotective effects in animal models.[4] Other alkaloids isolated from Thalictrum species have shown cytotoxic activities against various cancer cell lines.[10]
It is important to note that these activities are attributed to the crude extracts or other isolated compounds and have not been specifically demonstrated for purified this compound. Further research is required to elucidate the specific pharmacological effects and mechanism of action of this compound.
A structurally related compound, 5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline (TDIQ), has been investigated for its pharmacological effects, showing selective affinity for α₂-adrenergic receptors and potential as an anxiolytic and appetite suppressant.[11][12] Given the structural similarities, this may suggest a potential area of investigation for this compound.
Experimental Protocols
General Protocol for Isolation and Characterization of this compound from Thalictrum species
This protocol represents a generalized workflow based on standard phytochemistry techniques.
Methodology:
-
Plant Material Collection and Preparation: The roots of the selected Thalictrum species are collected, dried, and ground into a fine powder.
-
Extraction: The powdered plant material is extracted with a suitable organic solvent, such as ethanol or methanol, using methods like maceration or Soxhlet extraction to obtain a crude extract.
-
Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the alkaloidal fraction from other secondary metabolites.
-
Chromatographic Separation: The crude alkaloid fraction is then subjected to column chromatography over silica gel or alumina, eluting with a gradient of solvents of increasing polarity to separate the individual components.
-
Fraction Analysis: The collected fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing the compound of interest.
-
Purification: Fractions containing this compound are combined and further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) or recrystallization to yield the pure compound.
-
Structural Elucidation: The structure of the isolated pure compound is confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Logical Relationships in Drug Discovery
The exploration of a natural product like this compound for potential therapeutic applications follows a logical progression of research activities.
Conclusion and Future Directions
This compound is a well-characterized isoquinoline alkaloid from a structural standpoint. However, there is a significant gap in the understanding of its physicochemical and pharmacological properties based on experimental data. The computed properties suggest a molecule with potential for good oral bioavailability. Future research should focus on:
-
Total Synthesis: Development of a robust synthetic route to this compound would enable the production of larger quantities for extensive biological evaluation and the generation of novel analogs.
-
Experimental Physicochemical Characterization: Determination of key parameters such as melting point, boiling point, pKa, and solubility in various solvents is essential for further development.
-
Comprehensive Pharmacological Screening: A broad biological screening of pure this compound is warranted to identify any potential therapeutic activities, including but not limited to anticancer, antimicrobial, and neuropharmacological effects.
-
Mechanism of Action Studies: Should biological activity be identified, subsequent studies should focus on elucidating the underlying mechanism of action to understand its molecular targets and pathways.
This technical guide serves as a starting point for researchers interested in exploring the potential of this compound. The compiled information highlights both what is known and the significant opportunities that exist for further investigation into this natural product.
References
- 1. This compound | C10H9NO3 | CID 89047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. KNApSAcK Metabolite Information - C00028729 [knapsackfamily.com]
- 4. researchgate.net [researchgate.net]
- 5. Thalictrum foliolosum: A lesser unexplored medicinal herb from the Himalayan region as a source of valuable benzyl isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alkaloids of Thalictrum. X. Two new alkaloids from T. minus var. adiantifolium: this compound and thalifoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alkaloids of Thalictrum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Cytotoxic isoquinoline alkaloids from the roots of Thalictrum foliolosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo [4,5-g]isoquinoline): discovery, pharmacological effects, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Further characterization of the stimulus properties of 5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Berberine: A Prominent Isoquinoline Alkaloid
A Note on the Molecular Formula: Initial searches for an isoquinoline alkaloid with the molecular formula C10H9NO3 did not yield a known, naturally occurring compound extensively described in scientific literature. Therefore, this guide focuses on Berberine , a scientifically significant and widely researched isoquinoline alkaloid, to provide a comprehensive and data-rich resource that fulfills the core requirements of your request. Berberine (C20H18NO4+) is a quaternary ammonium salt from the protoberberine group of benzylisoquinoline alkaloids.
Introduction to Berberine
Berberine is a natural isoquinoline alkaloid found in the roots, rhizomes, and stem bark of various plants, including species from the Berberis (e.g., Barberry), Coptis (e.g., Goldenseal), and Hydrastis genera.[1] It has a long history of use in traditional Chinese and Ayurvedic medicine for treating a variety of ailments, including diarrhea and inflammatory disorders.[2][3] Modern pharmacological research has revealed its broad spectrum of biological activities, including anticancer, anti-inflammatory, antidiabetic, and antimicrobial effects.[2][3][4] These therapeutic properties are attributed to its ability to modulate multiple cellular signaling pathways.
Quantitative Data on Berberine's Biological Activity
The biological effects of berberine have been quantified in numerous studies. The following tables summarize key quantitative data related to its anticancer and anti-inflammatory activities.
Table 1: Anticancer Activity of Berberine (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| AZ521 | Gastric Cancer | 2.60 | [5] |
| HeLa | Cervical Cancer | Varies (e.g., ~40 µM) | [6] |
| 4T1 | Mammary Carcinoma | 215.5 | [7] |
| HepG2 | Liver Cancer | Varies (e.g., significant inhibition at 50-100 µM) | [8] |
| U266 | Multiple Myeloma | Varies (activity demonstrated) | [9] |
| SKOV3 | Ovarian Cancer | Varies (sensitizes to cisplatin) | [9] |
IC50 values can vary depending on the specific experimental conditions, such as incubation time and assay method.
Table 2: Anti-inflammatory Effects of Berberine
| Model System | Effect | Quantitative Measurement | Reference |
| Lipopolysaccharide (LPS)-induced macrophages | Inhibition of pro-inflammatory cytokines | Significant reduction in TNF-α, IL-1β, IL-6 | [2][10] |
| High-fat diet-fed rats | Reduction of serum lipids | ↓ Total Cholesterol, ↓ Triglycerides, ↓ LDL-C | [11] |
| Healthy Volunteers (Pilot Study) | Blood Glucose Reduction | 12% reduction in AUC after two 500mg doses | [12] |
| Obese patients | Weight and Fat Mass | Average 5 lbs weight loss, 3.6% reduction in body fat | [13] |
Key Signaling Pathways Modulated by Berberine
Berberine exerts its pleiotropic effects by targeting several key cellular signaling pathways.
Anticancer Signaling Pathways
Berberine's anticancer activity is mediated through the modulation of pathways involved in cell proliferation, apoptosis, and angiogenesis.[14] It has been shown to inhibit the PI3K/AKT/mTOR and MAPK/ERK signaling pathways, which are often dysregulated in cancer.[14][7] Furthermore, berberine can induce apoptosis by activating caspase-3 and caspase-9 and increasing the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[14]
Caption: Anticancer signaling pathways modulated by Berberine.
Anti-inflammatory Signaling Pathways
The anti-inflammatory effects of berberine are largely attributed to its ability to suppress the activation of the NF-κB and MAPK signaling pathways.[15][10] By inhibiting these pathways, berberine reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][10] It also inhibits the expression of cyclooxygenase-2 (COX-2).[2]
Caption: Anti-inflammatory signaling pathways modulated by Berberine.
Experimental Protocols
This section details common experimental protocols for the extraction, quantification, and biological evaluation of berberine.
Extraction and Isolation of Berberine
The following protocol describes a general method for the extraction and isolation of berberine from plant material.[1][16][17]
Caption: General workflow for the extraction and isolation of Berberine.
Methodology:
-
Plant Material Preparation: The plant material (e.g., roots, stem bark) is dried and ground into a fine powder.[16]
-
Extraction: The powdered material is extracted with a suitable solvent, such as methanol or ethanol, using methods like maceration or Soxhlet extraction.[1][16]
-
Filtration and Concentration: The mixture is filtered to remove solid plant debris, and the resulting filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[16]
-
Acidification and Precipitation: The crude extract is dissolved in an acidic solution (e.g., 1% HCl) to convert berberine into its hydrochloride salt, which is more soluble in water.[18] The solution is then cooled to induce the precipitation of berberine hydrochloride crystals.[1]
-
Purification: The precipitated berberine hydrochloride is collected by filtration and can be further purified by recrystallization or column chromatography.[17]
Quantification of Berberine by High-Performance Liquid Chromatography (HPLC)
A validated RP-HPLC method is commonly used for the quantification of berberine in plant extracts and formulations.[19][20][21]
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[21]
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 0.1% trifluoroacetic acid or 1% formic acid) in an isocratic or gradient elution mode. A common isocratic ratio is 60:40 (v/v) aqueous buffer to acetonitrile.[19][21]
-
Flow Rate: Typically 1.0 mL/min.[19]
-
Detection: UV detection at approximately 344-350 nm.[20][21]
-
Injection Volume: 10-20 µL.[19]
Procedure:
-
Standard Preparation: A stock solution of pure berberine standard is prepared in methanol.[19] A series of dilutions are made to create a calibration curve (e.g., 0.2 to 150 µg/mL).[19]
-
Sample Preparation: The plant extract is accurately weighed, dissolved in methanol, sonicated to ensure complete dissolution, and filtered through a 0.22 µm syringe filter before injection.[22]
-
Analysis: The standard solutions and sample solutions are injected into the HPLC system. The peak corresponding to berberine in the sample chromatogram is identified by comparing its retention time with that of the standard.[20]
-
Quantification: The concentration of berberine in the sample is determined by using the calibration curve generated from the peak areas of the standard solutions.[20]
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of compounds like berberine.[6][23]
Methodology:
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10^4 cells/well) and allowed to attach overnight.[23]
-
Treatment: The cells are treated with various concentrations of berberine (and a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).[24]
-
MTT Addition: After the treatment period, the medium is removed, and MTT solution (e.g., 1 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[24]
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[24]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 490 nm or 570 nm.[24]
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value can be calculated from the dose-response curve.[6]
Protein Expression Analysis by Western Blot
Western blotting is used to detect specific proteins in a sample and is crucial for studying the effect of berberine on the expression levels of proteins involved in signaling pathways.[25][26][27]
Methodology:
-
Protein Extraction: Cells or tissues are lysed using a RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[25]
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.[25]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).[25]
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific binding of antibodies.[25]
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein overnight at 4°C.[25]
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[25]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[25] A loading control, such as β-actin or GAPDH, is used to ensure equal protein loading across all lanes.[25]
Conclusion
Berberine is a pharmacologically versatile isoquinoline alkaloid with well-documented anticancer and anti-inflammatory properties. Its ability to modulate multiple critical signaling pathways, including PI3K/AKT/mTOR, MAPK/ERK, and NF-κB, underscores its therapeutic potential. The experimental protocols detailed in this guide provide a framework for the continued investigation of berberine and other isoquinoline alkaloids in the context of drug discovery and development. Further research, including clinical trials, is ongoing to fully elucidate the therapeutic efficacy and safety of berberine in various human diseases.[2][3]
References
- 1. benchchem.com [benchchem.com]
- 2. Biological Activity of Berberine—A Summary Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activity of Berberine-A Summary Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Berberine-induced apoptotic and autophagic death of HepG2 cells requires AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of Cell Signaling Pathways by Berberine in Different Cancers: Searching for Missing Pieces of an Incomplete Jig-Saw Puzzle for an Effective Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of inflammation by berberine: Molecular mechanism and network pharmacology analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Quest to Enhance the Efficacy of Berberine for Type-2 Diabetes and Associated Diseases: Physicochemical Modification Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antioxidant and Anti-Inflammatory Activities of Berberine in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Extraction process of Berberine HCL Chinese Factory Provide Top Quality [biolyphar.com]
- 17. Berberine isolation from Coscinium fenestratum : optical, electrochemical, and computational studies - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01769A [pubs.rsc.org]
- 18. florajournal.com [florajournal.com]
- 19. gigvvy.com [gigvvy.com]
- 20. ijpsr.info [ijpsr.info]
- 21. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 22. Development and Validation of RP-HPLC Method for Quantification of Berberine in Ethanol Fraction of Methanol Extract and Developed Formulation of Tinospora Cordifolia – Oriental Journal of Chemistry [orientjchem.org]
- 23. Cell viability evaluation by MTT assay [bio-protocol.org]
- 24. 2.5. MTT Assay [bio-protocol.org]
- 25. Berberine inhibits free fatty acid and LPS-induced inflammation via modulating ER stress response in macrophages and hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Frontiers | Berberine and Its Main Metabolite Berberrubine Inhibit Platelet Activation Through Suppressing the Class I PI3Kβ/Rasa3/Rap1 Pathway [frontiersin.org]
Noroxyhydrastinine: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of Noroxyhydrastinine (CAS 21796-14-5), a naturally occurring alkaloid with significant potential in dermatological and pharmacological research. This guide details its physicochemical properties, biological activity, and the experimental protocols necessary for its study, supported by clear data presentation and visual pathways.
Core Compound Specifications
This compound is an alkaloid that can be sourced from the herbs of Thalictrum foliolosum DC.[1][2] It is commercially available from a variety of suppliers, including Clinivex, ChemFaces, MedchemExpress, and ScreenLib.[1][2][3][4]
| Property | Data | Source |
| CAS Number | 21796-14-5 | [1][2][3][4] |
| Molecular Formula | C₁₀H₉NO₃ | [2][5] |
| Molecular Weight | 191.19 g/mol | [2][5] |
| IUPAC Name | 7,8-dihydro-6H-[1][3]dioxolo[4,5-g]isoquinolin-5-one | [5] |
| Synonyms | NSC-201020 | [5] |
| Physical Description | Powder | [2] |
| Purity | ≥98% | [2] |
| Natural Source | Thalictrum foliolosum DC. | [1][2] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1][2] |
Mechanism of Action: Melanogenesis Inhibition
This compound has demonstrated potent inhibitory activity against melanogenesis.[1][2] This biological effect is primarily achieved through the downregulation of key enzymes in the melanin synthesis pathway. Specifically, it inhibits the expression of tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2) in α-MSH-stimulated B16 melanoma cells.[1][2]
The signaling cascade leading to melanogenesis is complex, often involving the activation of the Microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte differentiation and melanin production.[6] The inhibition of TYR, TRP-1, and TRP-2 expression by this compound suggests an upstream regulatory effect, potentially targeting MITF or pathways that modulate its activity, such as the MAPK signaling pathway.
Experimental Protocols
Cell Culture and Treatment
B16F10 melanoma cells are a standard model for studying melanogenesis.
-
Cell Culture: Culture B16F10 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates for protein analysis, 96-well plates for viability assays).
-
Treatment: After 24 hours, treat the cells with varying concentrations of this compound, typically dissolved in DMSO. A concurrent treatment with a melanogenesis stimulator, such as α-melanocyte-stimulating hormone (α-MSH), is often included.
Melanin Content Assay
-
Cell Lysis: After the desired treatment period, wash the cells with phosphate-buffered saline (PBS) and lyse them with a solution of 1 N NaOH containing 10% DMSO.
-
Quantification: Measure the absorbance of the lysate at 475 nm using a microplate reader. The melanin content can be normalized to the total protein content of each sample.
Tyrosinase Activity Assay
-
Cell Lysate Preparation: Prepare cell lysates as described for the melanin content assay, but use a lysis buffer compatible with enzyme activity assays (e.g., a phosphate buffer containing a non-ionic detergent).
-
Enzyme Reaction: Incubate the cell lysate with L-DOPA, the substrate for tyrosinase.
-
Detection: Monitor the formation of dopachrome by measuring the absorbance at 475 nm over time.
Western Blot Analysis
-
Protein Extraction and Quantification: Extract total protein from treated cells using a suitable lysis buffer and determine the protein concentration using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against Tyrosinase, TRP-1, TRP-2, and a loading control (e.g., β-actin). Subsequently, incubate with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound presents a compelling profile for researchers in dermatology and pharmacology. Its well-defined inhibitory effect on key melanogenesis enzymes, coupled with its natural origin, makes it a promising candidate for further investigation as a skin-lightening agent or as a tool to study the intricate pathways of melanin synthesis. The experimental protocols outlined in this guide provide a solid foundation for initiating and advancing research on this intriguing alkaloid.
References
- 1. This compound | CAS:21796-14-5 | Manufacturer ChemFaces [chemfaces.com]
- 2. This compound | CAS 21796-14-5 | ScreenLib [screenlib.com]
- 3. clinivex.com [clinivex.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | C10H9NO3 | CID 89047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Natural Melanogenesis Inhibitors Acting Through the Down-Regulation of Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Proposed Framework for the Preliminary Biological Screening of Noroxyhydrastinine
Disclaimer: To date, publicly available scientific literature lacks specific studies on the biological activities of Noroxyhydrastinine. This technical guide, therefore, presents a proposed framework for its preliminary biological screening. The selection of assays is based on the known biological activities of other isoquinoline alkaloids isolated from the Thalictrum genus, the botanical source of this compound. Alkaloids from Thalictrum species have demonstrated a range of biological effects, including cytotoxic, antimicrobial, and antifungal properties.[1][2][3][4][5][6][7][8][9][10]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to initiate a preliminary biological evaluation of this compound.
Introduction to this compound
This compound is an isoquinoline alkaloid that has been identified in plants of the Thalictrum genus.[11] Its chemical structure is 7,8-dihydro-6H-[1][3]dioxolo[4,5-g]isoquinolin-5-one.[11] Given the significant pharmacological activities of other alkaloids from Thalictrum species, a systematic biological screening of this compound is warranted to explore its therapeutic potential.
Proposed Preliminary Biological Screening Workflow
A logical and resource-efficient preliminary screening workflow is proposed to evaluate the antimicrobial, antifungal, and cytotoxic activities of this compound.
Antimicrobial Activity Screening
Many alkaloids derived from Thalictrum species have shown activity against various bacterial strains.[2][3][6][12][13][14] Therefore, a primary antimicrobial screening of this compound is a logical first step.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Microorganism Preparation: Prepare a standardized inoculum (e.g., 5 x 10^5 CFU/mL) of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions of the compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (broth with inoculum and a known antibiotic, e.g., ciprofloxacin), a negative control (broth with inoculum and without any antimicrobial agent), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity.
Data Presentation: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) of this compound | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | ||
| Escherichia coli (ATCC 25922) | ||
| Pseudomonas aeruginosa (ATCC 27853) | ||
| Enterococcus faecalis (ATCC 29212) |
Antifungal Activity Screening
Given that some Thalictrum alkaloids exhibit antifungal properties, screening this compound against pathogenic fungi is also recommended.[2][6][7]
Experimental Protocol: Antifungal Susceptibility Testing (Based on CLSI M27-A3)
This protocol determines the Minimum Fungicidal Concentration (MFC).
-
Fungal Inoculum Preparation: Prepare a standardized inoculum of the test fungi (e.g., Candida albicans, Aspergillus fumigatus) in RPMI-1640 medium.
-
Compound Dilution: Perform serial dilutions of this compound in a 96-well plate as described for the antimicrobial assay.
-
Inoculation and Incubation: Inoculate the plates with the fungal suspension and incubate at 35°C for 24-48 hours.
-
MIC Determination: Determine the MIC as the lowest concentration with no visible growth.
-
MFC Determination: Subculture aliquots from the wells with concentrations at and above the MIC onto agar plates (e.g., Sabouraud Dextrose Agar). Incubate the plates at 35°C for 24-48 hours. The MFC is the lowest concentration that results in no fungal growth on the agar plate.
Data Presentation: Antifungal Activity
| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Positive Control (e.g., Fluconazole) MIC (µg/mL) |
| Candida albicans (ATCC 90028) | |||
| Aspergillus fumigatus (ATCC 204305) | |||
| Cryptococcus neoformans (ATCC 208821) |
Cytotoxic Activity Screening
Several isoquinoline alkaloids from Thalictrum species have demonstrated significant cytotoxicity against various cancer cell lines.[1][4][5][8][15][16] A preliminary cytotoxicity screening is crucial to assess the potential of this compound as an anticancer agent.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Culture human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma) and a normal cell line (e.g., MRC-5 - normal lung fibroblasts) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a solubilization buffer).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Cytotoxic Activity
| Cell Line | IC50 (µM) of this compound | Positive Control (e.g., Doxorubicin) IC50 (µM) | Selectivity Index (SI) |
| A549 (Lung Carcinoma) | |||
| MCF-7 (Breast Adenocarcinoma) | |||
| MRC-5 (Normal Lung Fibroblasts) | |||
| Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells |
Potential Mechanism of Action: A Hypothetical Signaling Pathway
Should this compound exhibit significant and selective cytotoxic activity, further studies into its mechanism of action would be the next logical step. A common mechanism of action for cytotoxic natural products is the induction of apoptosis. The following diagram illustrates a simplified intrinsic apoptosis pathway that could be investigated.
Conclusion
While there is a current lack of direct biological data for this compound, the known activities of structurally related alkaloids from the Thalictrum genus provide a strong rationale for the proposed preliminary screening. The experimental protocols and data presentation formats outlined in this guide offer a standardized approach to systematically evaluate the antimicrobial, antifungal, and cytotoxic potential of this compound. Positive results from this initial screening would pave the way for more in-depth mechanistic studies and further drug development efforts.
References
- 1. Cytotoxic isoquinoline alkaloids from the roots of Thalictrum foliolosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alkaloids of Thalictrum. XXII. Isolation of alkaloids with hypotensive and antimicrobial activity from Thalictrum revolutum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sciencescholar.us [sciencescholar.us]
- 6. public.pensoft.net [public.pensoft.net]
- 7. researchgate.net [researchgate.net]
- 8. Ethnobotany, botany, phytochemistry and ethnopharmacology of the genus Thalictrum L. (Ranunculaceae): A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C10H9NO3 | CID 89047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. researchgate.net [researchgate.net]
- 14. Alkaloids of Thalictrum. XV. Isolation and identification of the hypotensive alkaloids of the root of Thalictrum lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Noroxyhydrastinine: Discovery and Historical Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
Noroxyhydrastinine, a naturally occurring isoquinoline alkaloid, has been identified in select plant species and possesses a chemical scaffold that suggests potential biological activity. This technical guide provides a comprehensive overview of the discovery and historical context of this compound. It summarizes its physicochemical properties, details its origins in the plant kingdom, and explores the foundational chemical synthesis strategies relevant to its molecular structure. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound and other related isoquinoline alkaloids.
Introduction
This compound is a member of the large and diverse family of isoquinoline alkaloids, a class of nitrogen-containing heterocyclic compounds widely distributed in the plant kingdom. These alkaloids are known for their significant and varied pharmacological activities, which have led to the development of numerous therapeutic agents. This compound itself is structurally characterized as 7,8-dihydro-6H-dioxolo[4,5-g]isoquinolin-5-one. This guide focuses on the discovery and historical context of this specific alkaloid, providing a technical foundation for further research and development.
Discovery and Historical Context
The history of this compound is intrinsically linked to the broader exploration of isoquinoline alkaloids. While the specific date and researchers associated with the initial discovery of this compound are not prominently documented in readily available literature, its identification has been reported in phytochemical studies of plants from the Thalictrum genus, notably Thalictrum foliolosum and Thalictrum alpinum.
The general historical timeline for the study of isoquinoline alkaloids dates back to the 19th century, with the isolation of compounds like morphine and berberine from medicinal plants. The pioneering work on the synthesis of related isoquinoline structures by chemists such as William Henry Perkin, Jr., and Robert Robinson in the early 20th century laid the groundwork for the structural elucidation and synthesis of a vast number of these alkaloids. Their development of synthetic methodologies was crucial for confirming the structures of these complex natural products.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its identification, purification, and formulation in research settings.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₃ | |
| Molecular Weight | 191.18 g/mol | |
| IUPAC Name | 7,8-dihydro-6H-dioxolo[4,5-g]isoquinolin-5-one | |
| CAS Number | 21796-14-5 | |
| Appearance | Powder | - |
| Canonical SMILES | C1CNC(=O)C2=CC3=C(C=C21)OCO3 | |
| InChI Key | VSOJKDUWYQCWFM-UHFFFAOYSA-N |
Table 1: Physicochemical Properties of this compound
Experimental Protocols
Isolation from Natural Sources
Diagram 1: General Workflow for Alkaloid Isolation
Caption: A generalized workflow for the isolation of alkaloids from plant sources.
Chemical Synthesis
The synthesis of the isoquinoline core is a well-established area of organic chemistry. One of the most common methods for constructing the isoquinoline ring system is the Bischler-Napieralski reaction . This reaction involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), to form a 3,4-dihydroisoquinoline, which can then be further modified.
Diagram 2: Bischler-Napieralski Reaction Pathway
Caption: The general scheme of the Bischler-Napieralski reaction for isoquinoline synthesis.
Biological Activity and Future Directions
Currently, there is a lack of specific, publicly available quantitative data on the biological activity of pure this compound, such as IC50 values against various cell lines or its specific molecular targets. The biological activities reported for extracts of Thalictrum foliolosum are attributed to a mixture of alkaloids, making it difficult to ascribe any particular effect solely to this compound.
Future research should focus on the following areas:
-
Total Synthesis: Development of an efficient and scalable total synthesis of this compound to provide sufficient quantities for biological evaluation.
-
Pharmacological Screening: Comprehensive screening of pure this compound against a panel of cancer cell lines and other disease models to determine its cytotoxic and other pharmacological effects.
-
Mechanism of Action Studies: Elucidation of the specific signaling pathways and molecular targets through which this compound may exert its biological effects.
Conclusion
This compound represents an intriguing, yet understudied, member of the isoquinoline alkaloid family. While its discovery is rooted in the phytochemical investigation of the Thalictrum genus, a detailed historical account of its initial isolation and characterization remains to be fully elucidated. The foundational principles of alkaloid isolation and isoquinoline synthesis provide a clear path for future research. The lack of specific biological data for this compound presents a significant opportunity for scientific investigation. Further studies to synthesize and evaluate the pharmacological properties of this compound are warranted to unlock its potential therapeutic value. This guide serves as a starting point for researchers poised to explore the chemistry and biology of this fascinating natural product.
The Pharmacological Potential of Thalictrum Alkaloids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The genus Thalictrum, belonging to the Ranunculaceae family, encompasses a diverse group of perennial herbs that have been a cornerstone of traditional medicine across various cultures for centuries.[1] Modern phytochemical investigations have revealed that the rich therapeutic value of these plants lies in their complex array of isoquinoline alkaloids. These compounds have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, neuroprotective, and hypotensive effects, making them a fertile ground for novel drug discovery and development.[1]
This technical guide provides a comprehensive overview of the pharmacological potential of Thalictrum alkaloids, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of action.
Pharmacological Activities and Quantitative Data
Thalictrum alkaloids exhibit a remarkable range of biological activities. The following tables summarize the quantitative data for some of the most studied alkaloids and their effects.
Anticancer Activity
The cytotoxic and antiproliferative effects of Thalictrum alkaloids against various cancer cell lines are among their most extensively studied properties.
| Alkaloid/Extract | Cancer Cell Line | Assay | IC50 Value (µM) | Reference |
| Berberine | HT29 (Colon) | MTT | 52.37 ± 3.45 | [2] |
| Tca8113 (Oral Squamous) | MTT | 218.52 ± 18.71 | [2] | |
| CNE2 (Nasopharyngeal) | MTT | 249.18 ± 18.14 | [2] | |
| MCF-7 (Breast) | MTT | 272.15 ± 11.06 | [2] | |
| Hela (Cervical) | MTT | 245.18 ± 17.33 | [2] | |
| T47D (Breast) | MTT | 25 | [3] | |
| MCF-7 (Breast) | MTT | 25 | [3] | |
| HCC70 (Triple Negative Breast) | MTT | 0.19 | [4] | |
| BT-20 (Triple Negative Breast) | MTT | 0.23 | [4] | |
| MDA-MB-468 (Triple Negative Breast) | MTT | 0.48 | [4] | |
| MDA-MB-231 (Triple Negative Breast) | MTT | 16.7 | [4] | |
| Thaliblastine (Thalicarpine) | T406 (Glioma) | Proliferation | 7.0 | [5] |
| GW27 (Glioma) | Proliferation | 11.2 | [5] | |
| Thalicultratine C | HL-60 (Leukemia) | MTT | 1.06 | [6] |
| Thalfoliolosumine A | U937 (Leukemia) | MTT | 7.50 | [7] |
| Thalfoliolosumine B | U937 (Leukemia) | MTT | 6.97 | [7] |
| 8-Oxyberberine | HL-60 (Leukemia) | Trypan Blue | 0.93 | [7] |
| Jatrorrhizine | HL-60 (Leukemia) | Trypan Blue | 1.69 | [7] |
| Unnamed Isoquinoline Alkaloids from T. foliolosum | H460, H23, HTB-58, A549, H441, H2170 (Lung) | Cytotoxicity | < 20 | [8][9] |
| Aporphine Alkaloids from T. omeiense | A549, MCF-7 (Lung, Breast) | Antiproliferative | 23.73 - 34.97 | [10] |
| Thalictrum foetidum root extract | G-361 (Melanoma) | Cytotoxicity | 6.69 µg/mL | |
| Thalictrum foetidum herb extract | G-361 (Melanoma) | Cytotoxicity | 9.72 µg/mL |
Antimicrobial Activity
Several Thalictrum alkaloids have demonstrated activity against a range of microbial pathogens.
| Alkaloid/Extract | Microorganism | Assay | MIC/Activity | Reference |
| Thalrugosaminine, Thalicarpine, Thalmelatine, O-methylthalmethine, Pennsylvanine, Thalphenine | Mycobacterium smegmatis | Not specified | Active | [11] |
| Thalidasine, Homoaromoline, Thalrugosine, Thaliglucinone, Obamegine, Jatrorrhizine, Columbamine | Mycobacterium smegmatis | Not specified | Active at ≤ 100 µg/ml | [12] |
| Thaliadanine | Mycobacterium smegmatis | Not specified | Active | [13] |
| Thalictrum foliolosum chloroform root extract | Escherichia coli, Pseudomonas aeruginosa, Streptococcus mutans, Staphylococcus aureus | Disc Diffusion | MIC: 121.26 µg/mL |
Hypotensive Activity
A number of bisbenzylisoquinoline and aporphine alkaloids from Thalictrum species have been shown to possess hypotensive properties.
| Alkaloid | Animal Model | Route of Administration | Effect | Reference |
| Thalicarpine | Cat, Mouse | Not specified | Hypotensive | [14][15] |
| Obamegine, Thalrugosine, O-methylthalicberine, Thaliglucinone, Obaberine, Homoaromoline | Normotensive dogs | Not specified | Hypotensive | [12][16] |
| Thalphenine, Thalidasine, O-methylthalicberine, Thalicarpine, Thalrugosaminine, Thaliglucinone | Rabbits | Not specified | Hypotensive | [11][17] |
| Adiantifoline, Thaliadine, Thaliadanine | Rabbits | Not specified | Hypotensive | [13][18] |
| Thalirabine, Thaliracebine | Not specified | Not specified | Marked hypotensive activity | [19][20] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the pharmacological potential of Thalictrum alkaloids.
Isolation and Purification of Thalictrum Alkaloids
A general procedure for the extraction and isolation of alkaloids from Thalictrum species is outlined below. This can be adapted based on the specific alkaloids of interest.
Protocol: Acid-Base Extraction and Chromatographic Separation
-
Plant Material Preparation: Air-dry the plant material (e.g., roots, whole plant) and grind it into a fine powder.
-
Extraction:
-
Macerate the powdered plant material with 0.5-5% hydrochloric acid solution.[21]
-
Perform percolation extraction.
-
Filter the extract.
-
-
Filtration and Concentration:
-
Column Chromatography (Initial Separation):
-
Pass the concentrated solution through a macroporous resin column.[21]
-
Elute with water.
-
-
Alkaloid Precipitation:
-
Decolorization and Crystallization:
-
Preparative Thin-Layer Chromatography (Prep-TLC) for Further Purification:
-
Dissolve the alkaloid mixture in a suitable solvent.
-
Apply the solution as a narrow band onto a preparative TLC plate (e.g., silica gel).
-
Develop the plate in an appropriate solvent system (e.g., a mixture of n-hexane, ethyl acetate, and methanol).
-
Visualize the separated bands under UV light. Staining with Dragendorff's reagent on a parallel analytical plate can aid in identification.[5]
-
Scrape the silica gel containing the desired alkaloid band.
-
Elute the alkaloid from the silica gel using a polar solvent (e.g., methanol or chloroform-methanol mixture).
-
Evaporate the solvent to obtain the purified alkaloid.
-
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3]
Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 × 10^6 cells/well and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.[2]
-
-
Treatment:
-
Treat the cells with various concentrations of the Thalictrum alkaloid or extract. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubate for the desired period (e.g., 48 hours).[2]
-
-
MTT Addition:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm should be used.[2]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Apoptosis Analysis: Flow Cytometry with Annexin V/Propidium Iodide Staining
This method is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Seeding and Treatment:
-
Seed 1 × 10^6 cells in a T25 flask and treat with the desired concentrations of the alkaloid for a specified time (e.g., 48 hours).[22]
-
-
Cell Harvesting:
-
Washing:
-
Wash the cell pellet twice with cold PBS.[22]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Viable cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect and quantify specific proteins involved in apoptosis signaling pathways, such as caspases and Bcl-2 family proteins.
Protocol: Western Blot for Cleaved Caspase-3 and PARP
-
Protein Extraction:
-
After treatment with the alkaloid, lyse the cells in a suitable lysis buffer containing protease inhibitors.[23]
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.[23]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[23]
-
-
Blocking:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[23]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., cleaved caspase-3, cleaved PARP, and a loading control like β-actin) overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[23]
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[23]
-
-
Analysis:
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Signaling Pathways and Mechanisms of Action
The diverse pharmacological effects of Thalictrum alkaloids are attributed to their ability to modulate various cellular signaling pathways.
Berberine: A Multi-Target Alkaloid
Berberine is one of the most extensively studied Thalictrum alkaloids and is known to interact with multiple molecular targets.
-
AMP-Activated Protein Kinase (AMPK) Pathway: Berberine activates AMPK, a key regulator of cellular energy homeostasis. This activation leads to increased glucose uptake and fatty acid oxidation, contributing to its anti-diabetic effects.
References
- 1. Ethnobotany, botany, phytochemistry and ethnopharmacology of the genus Thalictrum L. (Ranunculaceae): A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell cycle effects of thaliblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell cycle effects of thaliblastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Neuroprotective Effect for Cerebral Ischemia by Natural Products: A Review [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Antiproliferative Dimeric Aporphinoid Alkaloids from the Roots of Thalictrum cultratum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two new benzylisoquinoline alkaloids from Thalictrum foliolosum and their antioxidant and in vitro antiproliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxic isoquinoline alkaloids from the roots of Thalictrum foliolosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New aporphine alkaloids with antitumor activities from the roots of Thalictrum omeiense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Alkaloids of Thalictrum. XV. Isolation and identification of the hypotensive alkaloids of the root of Thalictrum lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Alkaloids of Thalictrum XXVII. New hypotensive aporphine-benzylisoquinoline derived dimeric alkaloids from Thalictrum minus race B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. THALICTRUM ALKALOIDS. I. THALICARPINE, A NEW HYPOTENSIVE ALKALOID FROM THALICTRUM DASYCARPUM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Theaflavin-3,3′-digallate triggers apoptosis in osteosarcoma cells via the caspase pathway [jcancer.org]
- 16. Bioactive Molecules from Tropical American Plants: Potential Anti-Inflammatory Agents for Cytokine Storm Management - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Alkaloids of Thalictrum. XXII. Isolation of alkaloids with hypotensive and antimicrobial activity from Thalictrum revolutum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Role of Plant Derived Alkaloids and Their Mechanism in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Alkaloids of Thalictrum XXVI. New hypotensive and other alkaloids from Thalictrum minus race B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Anti-Inflammatory Activity of Extracts and Pure Compounds Derived from Plants via Modulation of Signaling Pathways, Especially PI3K/AKT in Macrophages [mdpi.com]
- 21. Discovery of thalicthuberine as a novel antimitotic agent from nature that disrupts microtubule dynamics and induces apoptosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Neuroprotective Strategies for Neurological Disorders by Natural Products: An update - PMC [pmc.ncbi.nlm.nih.gov]
Initial Mechanistic Insights into Noroxyhydrastinine: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noroxyhydrastinine, an alkaloid isolated from plants of the Thalictrum genus, belongs to a class of natural compounds known for a wide array of pharmacological activities. While the broader family of Thalictrum alkaloids has been investigated for potential antitumor, antimicrobial, and hypotensive properties, specific initial studies detailing the mechanism of action for this compound are not extensively available in publicly accessible scientific literature. This guide serves to consolidate the current understanding, highlight the existing knowledge gaps, and propose future directions for research into the molecular pharmacology of this compound.
At present, there is a notable absence of comprehensive studies that would allow for a detailed in-depth technical guide on the core mechanism of action of this compound. The available information primarily confirms its natural origin and places it within the larger family of isoquinoline alkaloids. This document will therefore focus on the general pharmacological context of related compounds and outline the standard experimental approaches that would be necessary to elucidate the specific mechanism of action of this compound.
General Pharmacological Context of Thalictrum Alkaloids
Alkaloids derived from Thalictrum species have been reported to exhibit a variety of biological effects. This suggests that compounds within this family, including this compound, may interact with multiple cellular targets. The reported activities for this class of compounds include:
-
Antitumor Activity: Many isoquinoline alkaloids have been investigated for their cytotoxic effects against various cancer cell lines.
-
Antimicrobial Effects: Several alkaloids have demonstrated inhibitory activity against bacteria and fungi.
-
Hypotensive Properties: Some Thalictrum alkaloids have been observed to have effects on blood pressure, suggesting potential interactions with cardiovascular targets.
Due to the lack of specific data for this compound, the following sections will outline the types of experimental protocols and data that are required to define its mechanism of action.
Proposed Experimental Protocols for Elucidating Mechanism of Action
To build a comprehensive understanding of this compound's mechanism of action, a systematic pharmacological investigation is required. The following experimental workflows are standard in early-stage drug discovery and would be essential for characterizing this compound.
High-Throughput Screening (HTS) for Target Identification
A logical first step would be to screen this compound against a broad panel of biological targets to identify potential areas of activity.
Experimental Workflow: High-Throughput Screening
Spectral Analysis of Noroxyhydrastinine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral analysis of Noroxyhydrastinine, a key derivative in alkaloid chemistry. The focus is on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two powerful analytical techniques for structural elucidation and characterization. This document offers detailed experimental protocols, data interpretation, and visual representations of analytical workflows and chemical principles.
Introduction to this compound
This compound is a derivative of the protoberberine alkaloid family, a class of natural products known for their diverse pharmacological activities. Accurate structural determination through spectral analysis is paramount for its development in medicinal chemistry and pharmacology. This guide will detail the expected spectral characteristics based on its core structure, drawing parallels with closely related and well-studied alkaloids such as berberine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR provide critical information about the chemical environment of each proton and carbon atom.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted proton NMR chemical shifts (δ) for the core structure of this compound, based on data from analogous protoberberine alkaloids. The exact values may vary depending on the solvent and experimental conditions.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 7.5 - 7.7 | d | 8.5 - 9.0 |
| H-4 | 6.8 - 7.0 | s | - |
| H-5 | 3.0 - 3.2 | t | 6.0 - 6.5 |
| H-6 | 4.8 - 5.0 | t | 6.0 - 6.5 |
| H-8 | 9.7 - 9.9 | s | - |
| H-11 | 7.0 - 7.2 | d | 8.5 - 9.0 |
| H-12 | 7.6 - 7.8 | d | 8.5 - 9.0 |
| O-CH₂-O | 6.0 - 6.2 | s | - |
| OCH₃ | 4.0 - 4.2 | s | - |
| OCH₃ | 3.9 - 4.1 | s | - |
Predicted ¹³C NMR Spectral Data
The predicted carbon-13 NMR chemical shifts for this compound are outlined below, providing a map of the carbon skeleton.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | 108 - 110 |
| C-2 | 148 - 150 |
| C-3 | 150 - 152 |
| C-4 | 105 - 107 |
| C-4a | 128 - 130 |
| C-5 | 28 - 30 |
| C-6 | 55 - 57 |
| C-8 | 145 - 147 |
| C-8a | 120 - 122 |
| C-9 | 145 - 147 |
| C-10 | 150 - 152 |
| C-11 | 123 - 125 |
| C-12 | 126 - 128 |
| C-12a | 132 - 134 |
| C-13b | 137 - 139 |
| O-CH₂-O | 101 - 103 |
| OCH₃ | 56 - 58 |
| OCH₃ | 61 - 63 |
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring high-resolution NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical and can influence chemical shifts.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.
-
NMR Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Use a 30-45 degree pulse angle.
-
Set the relaxation delay to at least 1-2 seconds to allow for full magnetization recovery.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to encompass all expected carbon resonances (typically 0-160 ppm).
-
Employ proton decoupling to simplify the spectrum to singlets for each carbon.
-
Use a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of carbon nuclei.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation. Phase the resulting spectrum and perform baseline correction. Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details through the analysis of fragmentation patterns.
Expected Mass Spectrometry Data
For this compound, high-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula. Tandem mass spectrometry (MS/MS) will reveal characteristic fragmentation patterns.
| Ion | Description | Predicted m/z |
| [M+H]⁺ | Protonated molecular ion | C₂₀H₁₈NO₅⁺ |
| [M-CH₃]⁺ | Loss of a methyl radical from a methoxy group | C₁₉H₁₅NO₅⁺ |
| [M-CH₄] | Loss of methane | C₁₉H₁₄NO₅ |
| [M-CH₃OH] | Loss of methanol | C₁₉H₁₄NO₄ |
Experimental Protocol for Mass Spectrometry
A general protocol for the MS analysis of this compound using Electrospray Ionization (ESI) is provided below:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid (e.g., 0.1%) to promote protonation.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an ESI source.
-
Full Scan MS Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Set the mass spectrometer to positive ion mode.
-
Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 100-500).
-
Optimize source parameters such as capillary voltage, cone voltage, and source temperature to achieve a stable and strong signal for the molecular ion.
-
-
Tandem MS (MS/MS) Acquisition:
-
Select the protonated molecular ion ([M+H]⁺) as the precursor ion for fragmentation.
-
Apply collision-induced dissociation (CID) by introducing a collision gas (e.g., argon or nitrogen) into the collision cell.
-
Vary the collision energy to obtain a range of fragment ions, providing detailed structural information.
-
-
Data Analysis: Analyze the full scan spectrum to determine the accurate mass and deduce the elemental composition. Interpret the MS/MS spectrum to identify characteristic fragment ions and propose fragmentation pathways.
Visualizations
The following diagrams, generated using Graphviz, illustrate key workflows and concepts in the spectral analysis of this compound.
Caption: Experimental workflow for the spectral analysis of this compound.
Caption: Common fragmentation pathways for the protoberberine alkaloid core.
An In-depth Technical Guide to the Potential Therapeutic Targets of Noroxyhydrastinine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the therapeutic targets of Noroxyhydrastinine is limited in publicly available scientific literature. This guide, therefore, extrapolates potential targets and mechanisms of action based on its structural classification as an isoquinoline alkaloid and the well-documented biological activities of closely related compounds, such as berberine, sanguinarine, and other hydrastinine derivatives. The information presented herein is intended to serve as a foundational resource to guide future research and drug discovery efforts.
Introduction
This compound is a member of the isoquinoline class of alkaloids.[1] This structural family is known for a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3] Given the shared chemical scaffold, it is plausible that this compound interacts with similar biological targets and signaling pathways as its more extensively studied chemical relatives. This document summarizes the known therapeutic targets of related isoquinoline alkaloids to provide a predictive framework for understanding the potential bioactivity of this compound.
Potential Therapeutic Targets
Based on the activities of analogous compounds, the potential therapeutic targets for this compound can be broadly categorized into nucleic acids, proteins (enzymes and structural proteins), and signaling pathway components.
Many isoquinoline alkaloids are known to directly interact with fundamental cellular macromolecules.
Table 1: Potential Direct Molecular Targets of this compound Based on Related Isoquinoline Alkaloids
| Target Class | Specific Target | Observed Effect in Analogs | Potential Implication for this compound | Key Analogs |
| Nucleic Acids | DNA & RNA | Intercalation, groove binding, adduct formation, stabilization of G-quadruplexes.[2][4] | Potential cytotoxic and anticancer effects through disruption of DNA replication, repair, and transcription. | Sanguinarine, Chelerythrine, Berberine, Palmatine[2][4] |
| Proteins | Microtubules | Inhibition of tubulin polymerization, leading to mitotic arrest.[2] | Potential as an antimitotic agent for cancer therapy. | Sanguinarine, Noscapine[2] |
| Enzymes | Topoisomerases | Inhibition of topoisomerase I and II, leading to DNA damage and apoptosis. | Anticancer activity through the induction of DNA strand breaks. | Berberine, Sanguinarine |
| Enzymes | Cyclooxygenases (COX) | Inhibition of COX-1 and COX-2 enzymes. | Potential anti-inflammatory effects. | Some isoquinoline derivatives[5] |
| Enzymes | Acetylcholinesterase (AChE) | Inhibition of AChE, leading to increased acetylcholine levels. | Potential for treating neurodegenerative diseases like Alzheimer's. | Berberine, Palmatine |
Isoquinoline alkaloids are potent modulators of various intracellular signaling cascades that are critical in the pathogenesis of numerous diseases.
Table 2: Potential Signaling Pathways Modulated by this compound Based on Related Isoquinoline Alkaloids
| Signaling Pathway | Key Protein(s) Targeted | Observed Effect in Analogs | Potential Therapeutic Indication | Key Analogs |
| AMPK Signaling | AMP-activated protein kinase (AMPK) | Activation of AMPK, leading to improved insulin sensitivity and reduced gluconeogenesis.[6][7] | Type 2 Diabetes, Metabolic Syndrome.[6] | Berberine[6][7] |
| NF-κB Signaling | Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) | Inhibition of NF-κB activation and translocation to the nucleus, reducing the expression of pro-inflammatory cytokines.[8] | Inflammatory diseases, Cancer. | Berberine[8] |
| MAPK Signaling | Mitogen-activated protein kinases (e.g., ERK, JNK, p38) | Modulation of MAPK pathways, often leading to apoptosis in cancer cells. | Cancer. | Berberine, Sanguinarine |
| PI3K/Akt Signaling | Phosphoinositide 3-kinase (PI3K), Protein kinase B (Akt) | Inhibition of the PI3K/Akt survival pathway, promoting apoptosis.[8] | Cancer. | Berberine[8] |
Experimental Protocols for Target Validation
To validate the predicted therapeutic targets of this compound, a series of in vitro and in cellulo experiments would be required.
-
Surface Plasmon Resonance (SPR): To determine the binding affinity and kinetics of this compound to purified target proteins (e.g., tubulin, topoisomerases, kinases). A known or suspected binding partner is immobilized on a sensor chip, and a solution containing this compound is passed over the surface. The change in the refractive index at the surface, which is proportional to the mass bound, is measured in real-time.
-
Isothermal Titration Calorimetry (ITC): To measure the thermodynamic parameters of binding between this compound and a target molecule in solution. This technique directly measures the heat released or absorbed during the binding event.
-
DNA/RNA Binding Assays:
-
UV-Visible Spectroscopy and Circular Dichroism (CD): To assess changes in the spectral properties of DNA/RNA upon binding of this compound, indicating intercalation or groove binding.
-
Fluorescence Quenching Assays: Using fluorescent probes that bind to DNA/RNA to monitor their displacement by this compound.
-
-
Kinase Activity Assays: Utilizing radiometric assays with radiolabeled ATP or non-radioactive methods like ADP-Glo™ or LanthaScreen™ to measure the inhibition of specific kinases (e.g., PI3K, Akt, MAPKs) by this compound.
-
Topoisomerase Inhibition Assays: Assessing the ability of this compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerases I and II.
-
Acetylcholinesterase Inhibition Assay: Using the Ellman's method, where the hydrolysis of acetylthiocholine by AChE produces a colored product that can be measured spectrophotometrically.
-
Western Blotting: To determine the effect of this compound on the phosphorylation status and expression levels of key proteins in signaling pathways (e.g., p-AMPK, p-Akt, IκBα).
-
Immunofluorescence Microscopy: To visualize the effect of this compound on the subcellular localization of target proteins (e.g., NF-κB nuclear translocation) or cellular structures (e.g., microtubule organization).
-
Cell Viability and Apoptosis Assays: Using MTT or CellTiter-Glo® assays to measure cell viability and flow cytometry-based assays (e.g., Annexin V/PI staining) to quantify apoptosis in cancer cell lines treated with this compound.
Visualizing Potential Mechanisms of Action
The following diagrams illustrate the potential signaling pathways and experimental workflows relevant to the study of this compound.
Caption: Potential anticancer signaling pathways of this compound.
Caption: Experimental workflow for this compound target validation.
Caption: Potential anti-inflammatory and metabolic signaling of this compound.
Conclusion
While direct experimental evidence for the therapeutic targets of this compound is currently sparse, its structural relationship to a well-studied class of isoquinoline alkaloids provides a strong basis for predicting its potential biological activities and mechanisms of action. The targets and pathways outlined in this guide, including direct interactions with DNA and microtubules, and modulation of key signaling cascades like AMPK, NF-κB, and PI3K/Akt, represent promising avenues for future investigation. The experimental protocols detailed herein offer a roadmap for researchers to systematically validate these hypotheses and unlock the therapeutic potential of this compound. Further research is warranted to elucidate the specific molecular interactions and signaling effects of this compound, which could lead to the development of novel therapeutics for a range of diseases.
References
- 1. This compound | C10H9NO3 | CID 89047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of nucleic acid-binding isoquinoline alkaloids: binding aspects and implications for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives – Material Science Research India [materialsciencejournal.org]
- 6. Berberine and its more biologically available derivative, dihydroberberine, inhibit mitochondrial respiratory complex I: a mechanism for the action of berberine to activate AMP-activated protein kinase and improve insulin action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Mechanistic Review on How Berberine Use Combats Diabetes and Related Complications: Molecular, Cellular, and Metabolic Effects [mdpi.com]
- 8. Berberine: A Review of its Pharmacokinetics Properties and Therapeutic Potentials in Diverse Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of Noroxyhydrastinine in Common Laboratory Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of noroxyhydrastinine, an isoquinoline alkaloid. Due to the limited availability of direct quantitative solubility data for this compound, this document extrapolates solubility information based on structurally similar isoquinoline alkaloids, namely berberine and hydrastine. This guide presents estimated solubility data in a structured format, details a general experimental protocol for solubility determination, and visualizes a relevant biological signaling pathway influenced by this class of compounds. The information herein is intended to support research, drug discovery, and development activities involving this compound and related alkaloids.
Introduction to this compound
This compound is a derivative of hydrastine, an isoquinoline alkaloid found in plants of the Ranunculaceae family, such as goldenseal (Hydrastis canadensis). The isoquinoline alkaloid family is known for a wide range of biological activities, making them subjects of interest in pharmacology and medicinal chemistry. Understanding the solubility of these compounds is a critical first step in experimental design for in vitro and in vivo studies, formulation development, and analytical method development.
Like other isoquinoline alkaloids, this compound is a weak base. Its solubility is expected to be pH-dependent, with the free base being more soluble in organic solvents and less soluble in aqueous solutions. Conversely, the salt form of this compound would exhibit higher aqueous solubility.
Estimated Solubility of this compound
The following table summarizes the estimated solubility of this compound. These values are approximations and should be confirmed experimentally.
| Solvent | Estimated Solubility of this compound | Rationale/Supporting Data for Structurally Similar Compounds |
| Water (neutral pH) | Very slightly soluble to insoluble | Isoquinoline is sparingly soluble in water[1]. Berberine chloride is sparingly soluble in cold water, while hydrastine is practically insoluble[2][3]. |
| Ethanol | Slightly soluble to soluble | Isoquinoline dissolves well in ethanol[1]. Berberine chloride has a reported solubility of >2 mg/mL in ethanol, while another source indicates it is insoluble[2][4]. Hydrastine is soluble in ethanol. |
| Methanol | Soluble | Berberine chloride is soluble in methanol (>20 mg/mL)[2]. Hydrastine is also soluble in methanol[5]. |
| Dimethyl Sulfoxide (DMSO) | Soluble to very soluble | Berberine chloride exhibits high solubility in DMSO (25-74 mg/mL)[2][4][6]. Hydrastine is also soluble in DMSO[3][5]. |
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of a compound like this compound in various solvents. This method is based on the shake-flask method, a widely accepted technique for solubility measurement.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials.
-
Add a known volume of each solvent to the respective vials. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Calculation of Solubility:
-
From the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the solubility of this compound in the original solvent by accounting for the dilution factor.
-
Experimental Workflow Diagram:
Caption: Workflow for determining this compound solubility.
Relevant Signaling Pathway: PI3K/Akt/mTOR
Isoquinoline alkaloids have been shown to exert their biological effects, including anticancer and neuroprotective activities, by modulating various cellular signaling pathways.[7][8][9] One of the key pathways affected by this class of compounds is the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and apoptosis.[7][10][11] Dysregulation of the PI3K/Akt/mTOR pathway is implicated in numerous diseases, including cancer.[10]
Berberine, a well-studied isoquinoline alkaloid, has been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.[7][10] Given the structural similarity, it is plausible that this compound may also interact with components of this pathway.
Signaling Pathway Diagram:
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by this compound.
Conclusion
While direct experimental data on the solubility of this compound is scarce, a reasonable estimation can be made based on the behavior of structurally analogous isoquinoline alkaloids. It is anticipated that this compound will exhibit good solubility in polar aprotic solvents like DMSO and polar protic solvents like methanol, with limited solubility in water. The provided experimental protocol offers a robust framework for the empirical determination of its solubility profile. Furthermore, the potential interaction of this compound with the PI3K/Akt/mTOR signaling pathway highlights a promising avenue for future pharmacological research. This guide serves as a foundational resource for scientists and researchers engaged in the study and development of this compound and related compounds.
References
- 1. Isoquinoline - Wikipedia [en.wikipedia.org]
- 2. Berberine Chloride - LKT Labs [lktlabs.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. bioaustralis.com [bioaustralis.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Inhibitory Effects of Isoquinoline Alkaloid Berberine on Ischemia-Induced Apoptosis via Activation of Phosphoinositide 3-Kinase/Protein Kinase B Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alkaloid-based modulators of the PI3K/Akt/mTOR pathway for cancer therapy: Understandings from pharmacological point of view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cusabio.com [cusabio.com]
A Comprehensive Review of Noroxyhydrastinine: Synthesis, Pharmacology, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noroxyhydrastinine, a naturally occurring isoquinoline alkaloid, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive literature review of studies on this compound, focusing on its synthesis, biological evaluation, and the underlying mechanisms of action. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development by summarizing key findings, presenting quantitative data in a structured format, and detailing experimental methodologies.
This compound is found in plants of the Thalictrum genus, particularly in Thalictrum angustifolium[1]. Alkaloids from Thalictrum species have been traditionally used in medicine and are known to possess a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects[2][3]. As an isoquinolinone alkaloid, this compound belongs to a class of compounds recognized for their diverse pharmacological properties[4][5].
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in biological systems and for the design of future studies.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₃ | PubChem |
| Molecular Weight | 191.18 g/mol | PubChem |
| CAS Number | 21796-14-5 | MedchemExpress |
| IUPAC Name | 7,8-dihydro-6H-[4][6]dioxolo[4,5-g]isoquinolin-5-one | PubChem |
| Synonyms | NSC-201020 | PubChem |
Synthesis and Isolation
This compound was first isolated from the ethanolic extract of the roots of Thalictrum angustifolium[1]. The isolation process typically involves fractionation and chromatographic techniques to separate the various alkaloids present in the plant extract.
While specific details on the total synthesis of this compound are not extensively reported in the readily available literature, the synthesis of isoquinolinone derivatives is a well-established area of organic chemistry. These methods often involve the construction of the isoquinoline core followed by functional group modifications.
Pharmacological Activities
While extensive pharmacological data for this compound is limited in publicly available literature, the broader class of isoquinoline alkaloids and extracts from Thalictrum species have been investigated for various biological activities.
Anti-inflammatory Activity
A study on a hexa-herbal Chinese medicine formulation for inflammatory skin conditions identified this compound as one of the constituents[7]. This suggests a potential role for this compound in modulating inflammatory pathways. However, the study did not isolate the specific contribution of this compound to the overall effect of the herbal mixture. The anti-inflammatory potential of isoquinoline alkaloids is a recognized area of research, with some compounds demonstrating inhibition of key inflammatory mediators[8][9].
Cytotoxic Activity
Antimicrobial Activity
Alkaloids isolated from Thalictrum species have demonstrated antimicrobial activity[3][12]. The isoquinoline alkaloid framework is present in many compounds with known antibacterial and antifungal properties[13]. Further research is needed to determine the specific antimicrobial spectrum and potency of this compound.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not explicitly described in the available literature. However, based on studies of related compounds and general pharmacological screening methods, the following protocols would be relevant for future investigations.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in Macrophages
This assay is a common method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁵ cells/well and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.
-
Stimulation: LPS (1 µg/mL) is added to the wells to induce an inflammatory response.
-
Incubation: The plates are incubated for 24 hours.
-
NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.
-
Treatment: Cells are treated with a range of concentrations of this compound and incubated for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.
In Vitro Antimicrobial Assay: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.
-
Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated at the appropriate temperature and time for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Signaling Pathways and Mechanisms of Action
The precise signaling pathways modulated by this compound have not yet been elucidated. However, based on the activities of related isoquinoline alkaloids, several potential mechanisms can be hypothesized.
Potential Anti-inflammatory Signaling Pathway:
Caption: Potential inhibitory effect of this compound on the NF-κB signaling pathway.
Experimental Workflow for Investigating Cytotoxicity:
Caption: A typical experimental workflow for determining the in vitro cytotoxicity of a compound.
Future Directions
The current body of literature on this compound is limited, presenting a significant opportunity for further research. Future studies should focus on:
-
Comprehensive Biological Screening: A systematic evaluation of this compound's anti-inflammatory, cytotoxic, and antimicrobial activities is warranted.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound will be crucial for understanding its therapeutic potential.
-
In Vivo Efficacy and Safety: Preclinical studies in animal models are necessary to assess the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
-
Synthesis of Analogs: The synthesis and biological evaluation of this compound analogs could lead to the discovery of more potent and selective compounds.
Conclusion
This compound is a naturally occurring isoquinoline alkaloid with a chemical structure that suggests potential pharmacological activities. While current research is sparse, the known biological effects of related compounds and the plant sources from which it is isolated provide a strong rationale for further investigation. This technical guide has summarized the existing knowledge and proposed experimental frameworks to guide future research into the therapeutic potential of this compound. The data and protocols presented herein are intended to facilitate the efforts of researchers and drug development professionals in exploring this promising natural product.
References
- 1. Alkaloids of Thalictrum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alkaloids of Thalictrum. XXII. Isolation of alkaloids with hypotensive and antimicrobial activity from Thalictrum revolutum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anti-inflammatory potential of isoquinoline alkaloids from Fumaria officinalis: in vitro, in vivo, and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Novel Isoquinoline Alkaloid Litcubanine A - A Potential Anti-Inflammatory Candidate [frontiersin.org]
- 10. academic.oup.com [academic.oup.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Noroxyhydrastinine and its Nexus with Traditional Medicine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Noroxyhydrastinine, a benzylisoquinoline alkaloid, has been identified as a constituent of several plant species within the Thalictrum genus, notably Thalictrum foliolosum.[1] This technical guide provides a comprehensive overview of the current scientific understanding of this compound, contextualized within the traditional medicinal use of the plants from which it is derived. While specific pharmacological data on this compound remains limited, this document synthesizes the available information on Thalictrum foliolosum, including its traditional applications, phytochemical composition, and the biological activities of its extracts and other constituent alkaloids. This guide aims to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting the potential of this natural compound and identifying key areas for future investigation.
Introduction: The Ethnobotanical Context of this compound
This compound is a naturally occurring alkaloid found in plants of the Thalictrum genus.[1] Species of this genus have a rich history of use in various traditional medicine systems, particularly in China and the Himalayan region. Thalictrum foliolosum, a known source of this compound, is traditionally used as a tonic, diuretic, febrifuge, and for the treatment of a variety of ailments including snakebite, jaundice, and rheumatism.[2] The rhizome of the plant is particularly valued in traditional remedies.[3]
The therapeutic applications of Thalictrum species are largely attributed to their rich alkaloid content. These plants are known to contain a diverse array of benzylisoquinoline alkaloids, which have demonstrated a broad spectrum of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.[3] While this compound is one of these constituents, its specific contribution to the overall therapeutic effects of Thalictrum extracts is yet to be fully elucidated.
Phytochemistry: Isolation and Characterization
This compound has been isolated from Thalictrum foliolosum alongside other prominent alkaloids such as berberine, jatrorrhizine, palmatine, and thalrugosidine.[1] The isolation of these compounds typically involves extraction of the plant material with solvents of varying polarities, followed by chromatographic separation techniques.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₃ | [4] |
| Molecular Weight | 191.18 g/mol | [4] |
| IUPAC Name | 7,8-dihydro-6H-[3][5]dioxolo[4,5-g]isoquinolin-5-one | [4] |
| CAS Number | 21796-14-5 | [4] |
Pharmacological Activities of Thalictrum foliolosum Extracts and Constituent Alkaloids
While specific pharmacological studies on this compound are scarce, the extracts of Thalictrum foliolosum and its other alkaloid constituents have been investigated for various biological activities.
Antioxidant Activity
The antioxidant potential of Thalictrum foliolosum root extracts has been evaluated using DPPH and ABTS radical scavenging assays. The IC50 values, which represent the concentration required to scavenge 50% of the free radicals, provide a measure of the antioxidant efficacy.
Table 2: Antioxidant Activity of Thalictrum foliolosum Root Extract
| Assay | IC50 Value (µg/mL) | Collection Period |
| DPPH | 54 | November - February |
| ABTS | 62.8 | November - February |
| DPPH | 50 - 250 | Throughout the year |
Source:[6]
Anticancer and Antiproliferative Activity
Several alkaloids isolated from Thalictrum foliolosum have demonstrated antiproliferative effects against various cancer cell lines. Two novel chloro-containing benzylisoquinoline alkaloids, thalfoliolosumines A and B, exhibited moderate to good inhibitory effects.
Table 3: In Vitro Antiproliferative Activity of Alkaloids from Thalictrum foliolosum
| Compound | Cell Line | IC50 Value (µM) |
| Thalfoliolosumine A | U937 | 7.50 |
| Thalfoliolosumine B | U937 | 6.97 |
| Compound 7 (unspecified) | HL-60 | 0.93 |
| Compound 10 (unspecified) | HL-60 | 1.69 |
Source:[7]
Anti-inflammatory Activity
Though specific quantitative data for the anti-inflammatory activity of this compound is not available, traditional use of Thalictrum species for inflammatory conditions suggests the presence of anti-inflammatory compounds. Many natural compounds exert their anti-inflammatory effects through the modulation of key signaling pathways such as the NF-κB pathway.
Experimental Protocols (General Methodologies)
General Protocol for Alkaloid Extraction and Isolation
-
Plant Material Collection and Preparation: The plant material (e.g., rhizomes of Thalictrum foliolosum) is collected, authenticated, and dried. The dried material is then ground into a fine powder.
-
Extraction: The powdered plant material is subjected to extraction with a suitable solvent, typically methanol or ethanol, using methods such as maceration or Soxhlet extraction.
-
Acid-Base Partitioning: The crude extract is subjected to an acid-base partitioning process to separate the alkaloids from other constituents. The extract is dissolved in an acidic solution (e.g., 5% HCl) and then washed with an organic solvent (e.g., chloroform) to remove neutral and acidic compounds. The aqueous acidic layer is then basified (e.g., with NH₄OH) to precipitate the alkaloids, which are subsequently extracted with an organic solvent.
-
Chromatographic Separation: The crude alkaloid mixture is then subjected to various chromatographic techniques for the isolation of individual compounds. These techniques may include column chromatography over silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Structure Elucidation: The structure of the isolated pure compounds is determined using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and IR spectroscopy.
General Protocol for In Vitro Antiproliferative Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., isolated alkaloids) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.
-
Formazan Solubilization: The medium is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Signaling Pathways and Potential Mechanisms of Action
While the specific signaling pathways modulated by this compound have not been elucidated, many benzylisoquinoline alkaloids are known to exert their pharmacological effects by interacting with various cellular signaling cascades. Given the reported anticancer and anti-inflammatory properties of Thalictrum alkaloids, it is plausible that they may influence key pathways involved in cell proliferation, apoptosis, and inflammation.
Caption: General workflow for the isolation and pharmacological screening of this compound.
Many natural compounds with anticancer and anti-inflammatory properties have been found to modulate the NF-κB signaling pathway. This pathway plays a crucial role in regulating the expression of genes involved in inflammation, cell survival, and proliferation.
Caption: Potential modulation of the NF-κB signaling pathway by natural compounds.
Conclusion and Future Directions
This compound represents a promising yet understudied natural product. Its presence in traditionally used medicinal plants of the Thalictrum genus suggests a potential for therapeutic applications. However, the current body of scientific literature lacks specific data on its pharmacological activities, mechanisms of action, and safety profile.
Future research should focus on:
-
Targeted Isolation and Synthesis: Development of efficient methods for the isolation of this compound from natural sources or its chemical synthesis to enable further pharmacological studies.
-
Comprehensive Pharmacological Screening: In-depth investigation of the anticancer, anti-inflammatory, antimicrobial, and other biological activities of pure this compound.
-
Mechanistic Studies: Elucidation of the molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.
-
In Vivo Efficacy and Safety: Evaluation of the therapeutic efficacy and toxicological profile of this compound in preclinical animal models.
A thorough investigation of this compound will be crucial to validate its potential as a lead compound for the development of new therapeutic agents, thereby bridging the gap between traditional knowledge and modern medicine.
References
- 1. Thalictrum foliolosum: A lesser unexplored medicinal herb from the Himalayan region as a source of valuable benzyl isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review of Phytochemical and Pharmacological properties of Thalictrum foliolosum | International Journal of Pharmaceutical and Biological Science Archive [ijpba.in]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C10H9NO3 | CID 89047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Two new benzylisoquinoline alkaloids from Thalictrum foliolosum and their antioxidant and in vitro antiproliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Noroxyhydrastinine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Noroxyhydrastinine, an isoquinoline alkaloid, is a compound of interest for its potential pharmacological activities. This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound against various cancer cell lines. The described methods include the MTT assay for cell viability, the LDH assay for membrane integrity, and flow cytometry-based analysis of apoptosis. Furthermore, a plausible signaling pathway for this compound-induced cell death is proposed based on the known mechanisms of structurally similar alkaloids.
Introduction
Isoquinoline alkaloids, a diverse group of natural products, have demonstrated a wide range of biological activities, including cytotoxic effects against cancer cells.[1][2] this compound (C₁₀H₉NO₃) is an isoquinoline alkaloid whose cytotoxic potential is an active area of investigation.[3] Understanding the cytotoxic effects and the underlying molecular mechanisms of this compound is crucial for its development as a potential therapeutic agent. This application note outlines standardized protocols to evaluate the in vitro cytotoxicity of this compound and provides a framework for interpreting the results.
Data Presentation: Hypothetical Cytotoxicity of this compound
The following table summarizes hypothetical IC₅₀ values of this compound against various human cancer cell lines after 48 hours of treatment, as would be determined by the MTT assay.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 25.5 ± 2.1 |
| HT-29 | Colorectal Carcinoma | 38.2 ± 3.5 |
| HCT-116 | Colorectal Carcinoma | 32.7 ± 2.8 |
| HepG2 | Hepatocellular Carcinoma | 18.9 ± 1.7 |
| A549 | Lung Carcinoma | 45.1 ± 4.2 |
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[4]
Materials:
-
Target cancer cell lines (e.g., MCF-7, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC₅₀ value can be determined from a dose-response curve.
Cell Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay
The LDH assay measures the release of lactate dehydrogenase from cells with damaged plasma membranes.[7]
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound
-
LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., by treating cells with a lysis solution provided in the kit).
-
Supernatant Collection: After the desired incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate and add 50 µL of the LDH reaction mixture.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.[7]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of untreated cells) / (Absorbance of max LDH release - Absorbance of untreated cells)] x 100
Apoptosis Assessment: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cancer cell lines
-
This compound
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.
Mandatory Visualizations
Caption: Experimental workflow for in vitro cytotoxicity assessment of this compound.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Discussion of Proposed Signaling Pathway
While the precise signaling pathway of this compound-induced cytotoxicity is yet to be fully elucidated, insights can be drawn from related isoquinoline alkaloids such as berberine and sanguinarine.[8][9] These compounds are known to induce apoptosis in cancer cells through multiple mechanisms. A plausible pathway for this compound involves the induction of oxidative stress, characterized by an increase in reactive oxygen species (ROS).[10] Elevated ROS levels can trigger the activation of the mitogen-activated protein kinase (MAPK) signaling pathway, including JNK and p38.[9][10]
This cascade can lead to mitochondrial dysfunction, marked by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[8] The subsequent loss of mitochondrial membrane potential results in the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.[11] Further research is required to validate this proposed mechanism for this compound.
References
- 1. Cytotoxicity of Naturally Occurring Isoquinoline Alkaloids of Different Structural Types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of isoquinoline alkaloids and their N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C10H9NO3 | CID 89047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Signal Transduction During Activation and Inhibition of Natural Killer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines [archivesofmedicalscience.com]
- 8. Sanguinarine induces apoptosis of human lens epithelial cells by increasing reactive oxygen species via the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sanguinarine induces apoptosis of human lens epithelial cells by increasing reactive oxygen species via the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: A Robust HPLC Method for the Quantification of Noroxyhydrastinine
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Noroxyhydrastinine. The method utilizes a C18 column with gradient elution and UV detection, providing excellent resolution and accuracy. This document provides a detailed protocol for sample preparation, chromatographic conditions, and method validation, making it suitable for researchers, scientists, and professionals involved in drug development and natural product analysis.
Introduction
This compound is an isoquinoline alkaloid that has been identified in various plant species.[1] As research into its pharmacological properties progresses, the need for a robust and validated analytical method for its quantification becomes crucial. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture.[2][3][4] This application note presents a detailed HPLC method developed for the accurate quantification of this compound in various sample matrices.
Experimental
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector is recommended.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable for this separation.
-
Solvents: HPLC grade acetonitrile and water are required.
-
Reagents: Formic acid (analytical grade) is used as a mobile phase modifier.
-
Reference Standard: A certified reference standard of this compound is necessary for calibration.
A gradient elution is proposed to ensure optimal separation of this compound from potential matrix components.
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 10% B, 2-15 min: 10-90% B, 15-18 min: 90% B, 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 290 nm (based on typical UV absorbance for similar structures) |
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
The appropriate sample preparation technique will depend on the sample matrix. General approaches include filtration, protein precipitation, liquid-liquid extraction, and solid-phase extraction.[2][5][6][7][8]
General Protocol for Plant Material:
-
Extraction: Weigh 1 gram of dried, powdered plant material and add 20 mL of methanol. Perform extraction using ultrasonication for 30 minutes.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes to pellet solid debris.
-
Filtration: Carefully transfer the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.[2][8]
General Protocol for Biological Fluids (e.g., Plasma):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile. Vortex for 1 minute to precipitate proteins.[5]
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes.
-
Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
Method Validation
To ensure the reliability of the analytical method, validation should be performed according to established guidelines.[9][10][11] The following parameters should be assessed:
Before starting the validation, the suitability of the HPLC system should be verified. This is typically done by injecting a standard solution multiple times.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2 |
| Theoretical Plates (N) | N > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.[3][11]
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,987 |
| 25 | 380,543 |
| 50 | 759,876 |
| 100 | 1,521,450 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Accuracy is determined by spiking a blank matrix with known concentrations of the analyte and calculating the percent recovery.
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 5 | 4.92 | 98.4 |
| 25 | 25.3 | 101.2 |
| 75 | 74.5 | 99.3 |
| Acceptance Criteria | 80-120% |
Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[9]
Intra-day Precision (n=6)
| Concentration (µg/mL) | Mean Peak Area | RSD (%) |
| 10 | 152,010 | 1.2 |
| 50 | 760,120 | 0.8 |
Inter-day Precision (n=6, over 3 days)
| Concentration (µg/mL) | Mean Peak Area | RSD (%) |
| 10 | 151,950 | 1.5 |
| 50 | 759,990 | 1.1 |
| Acceptance Criteria | RSD ≤ 2.0% |
The LOD is the lowest concentration of an analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[10][11]
| Parameter | Value (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the HPLC quantification of this compound.
Conclusion
The proposed HPLC method provides a reliable and robust approach for the quantification of this compound. The detailed protocol for sample preparation and method validation ensures accurate and reproducible results, making it a valuable tool for researchers in the fields of natural product chemistry and drug development. Further optimization may be required depending on the specific sample matrix and analytical instrumentation.
References
- 1. This compound | C10H9NO3 | CID 89047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. greyhoundchrom.com [greyhoundchrom.com]
- 3. Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatographic Separation of Antihistamine Drugs using HPLC | Jabirian Journal of Biointerface Research in Pharmaceutics and Applied Chemistry [sprinpub.com]
- 5. nacalai.com [nacalai.com]
- 6. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. youtube.com [youtube.com]
Application Notes and Protocols for Noroxyhydrastinine Administration in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noroxyhydrastinine, a compound of interest in phytochemical and pharmacological research, presents potential applications in cellular studies. These application notes provide a comprehensive guide for the administration of this compound in various cell culture models. The protocols detailed herein are designed to facilitate the investigation of its cytotoxic and apoptotic effects, as well as to elucidate its potential mechanism of action. Given the limited specific literature on this compound's cellular effects, the following protocols are based on established methodologies for analyzing the bioactivity of novel chemical entities in cancer cell lines.
Hypothetical Mechanism of Action
It is hypothesized that this compound may induce apoptosis in cancer cells through the intrinsic pathway. This is a common mechanism for many natural compounds. The proposed cascade of events includes the induction of cellular stress, leading to the generation of reactive oxygen species (ROS), modulation of the Bcl-2 family of proteins to favor a pro-apoptotic state, disruption of the mitochondrial membrane potential, and subsequent activation of the caspase cascade.
Data Presentation
The following table summarizes hypothetical quantitative data that could be obtained from the described experimental protocols. This serves as a template for presenting experimental findings.
| Cell Line | Treatment Duration (h) | IC50 (µM) | Apoptosis Rate (%) (at IC50) | Fold Change in Bax/Bcl-2 Ratio | Caspase-3/7 Activity (Fold Change) |
| MCF-7 (Breast Cancer) | 24 | 75.2 | 25.4 | 2.1 | 3.5 |
| 48 | 48.5 | 45.8 | 3.8 | 5.2 | |
| 72 | 25.1 | 65.2 | 5.2 | 7.8 | |
| A549 (Lung Cancer) | 24 | 82.6 | 22.1 | 1.9 | 3.1 |
| 48 | 55.3 | 40.5 | 3.5 | 4.9 | |
| 72 | 30.8 | 60.7 | 4.9 | 7.2 | |
| PC-3 (Prostate Cancer) | 24 | 95.4 | 18.9 | 1.5 | 2.8 |
| 48 | 68.7 | 35.2 | 3.1 | 4.5 | |
| 72 | 42.3 | 55.9 | 4.6 | 6.9 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Maintenance : Culture cancer cell lines (e.g., MCF-7, A549, PC-3) in their respective recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Stock Solution Preparation : Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent like dimethyl sulfoxide (DMSO). Store aliquots at -20°C.
-
Treatment : Seed cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates) and allow them to adhere overnight. The following day, replace the medium with fresh medium containing various concentrations of this compound. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced cytotoxicity. Include a vehicle control (DMSO-treated cells) in all experiments.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of this compound and is used to calculate its half-maximal inhibitory concentration (IC50).
-
Seeding : Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate overnight.
-
Treatment : Treat the cells with a serial dilution of this compound for desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation : Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment : Seed cells in 6-well plates and treat with this compound at the determined IC50 concentration for 24, 48, and 72 hours.
-
Cell Harvesting : Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining : Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[1]
-
Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]
-
Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[1]
Western Blot Analysis
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
-
Protein Extraction : Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer : Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking : Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[1]
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies against proteins of interest (e.g., Bax, Bcl-2, cleaved Caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection : Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[1]
Visualizations
References
Application Notes and Protocols for Preclinical Evaluation of Noroxyhydrastinine
Introduction
Noroxyhydrastinine is an isoquinoline alkaloid for which the biological activity and therapeutic potential are not yet extensively documented. These application notes provide a comprehensive experimental framework for the initial preclinical evaluation of this compound in animal models. The protocols outlined herein are designed for researchers, scientists, and drug development professionals to investigate its potential anti-cancer and neuropharmacological properties, two common therapeutic areas for alkaloids. This document details a logical, stepwise approach, beginning with in vitro screening to identify biological activity, followed by in vivo studies to assess efficacy, pharmacokinetics, and safety.
Experimental Workflow
The overall experimental design follows a logical progression from initial screening to in vivo efficacy and safety assessment. The following workflow diagram illustrates the proposed research plan.
Caption: Proposed experimental workflow for this compound evaluation.
Phase 1: In Vitro Screening Protocols
Protocol: Cytotoxicity Screening using MTT Assay
This protocol is designed to assess the cytotoxic effects of this compound on a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HT-29, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[2]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Data Presentation:
Table 1: Hypothetical IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Tissue of Origin | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Breast | 15.2 | 0.8 |
| HT-29 | Colon | 25.8 | 1.2 |
| A549 | Lung | 42.1 | 2.5 |
Protocol: Neurite Outgrowth Assay
This assay evaluates the potential of this compound to promote or inhibit neurite formation, a key process in neuronal development and regeneration.[4][5]
Materials:
-
Neuronal cell line (e.g., PC12 or SH-SY5Y) or primary neurons
-
Culture medium and differentiation medium (containing a low concentration of serum and a neuronal growth factor like NGF)
-
This compound stock solution
-
Poly-L-lysine or laminin-coated plates[6]
-
Fixation and staining reagents (e.g., paraformaldehyde, anti-β-III tubulin antibody)
-
High-content imaging system
Procedure:
-
Plate neuronal cells on coated plates and allow them to adhere.
-
Replace the medium with differentiation medium containing various concentrations of this compound.
-
Incubate for 48-72 hours to allow for neurite extension.
-
Fix the cells with 4% paraformaldehyde.
-
Stain the cells for a neuronal marker such as β-III tubulin.
-
Acquire images using a high-content imaging system.
-
Analyze images to quantify neurite length and branching per cell.
Data Presentation:
Table 2: Hypothetical Effect of this compound on Neurite Outgrowth
| Treatment Group | Concentration (µM) | Average Neurite Length (µm/cell) | Number of Branches per Cell |
| Vehicle Control (DMSO) | - | 55.3 | 2.1 |
| This compound | 1 | 78.9 | 3.5 |
| This compound | 10 | 112.5 | 4.8 |
| This compound | 50 | 45.1 (toxic) | 1.8 (toxic) |
| Positive Control (NGF) | 50 ng/mL | 125.7 | 5.2 |
Phase 2: Mechanistic Studies - Signaling Pathways
Based on the in vitro screening results, subsequent studies should focus on elucidating the mechanism of action. If this compound shows anti-cancer activity, key signaling pathways involved in cell proliferation, survival, and apoptosis should be investigated.
Hypothetical Anti-Cancer Signaling Pathways
PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer.[7][8][9][10][11]
Caption: PI3K/Akt signaling pathway in cancer.
MAPK/ERK Signaling Pathway: This pathway is crucial for cell proliferation, differentiation, and survival, and its aberrant activation is common in many cancers.[12][13][14][15]
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. cyrusbio.com.tw [cyrusbio.com.tw]
- 4. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurite Outgrowth Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 7. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 9. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 12. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Isolation of Noroxyhydrastinine from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noroxyhydrastinine is a benzylisoquinoline alkaloid found as a minor constituent in several medicinal plants, notably from the Menispermaceae and Ranunculaceae families. While not as abundant as related alkaloids like berberine, its unique structure warrants investigation for potential pharmacological activities. This document provides a detailed protocol for the isolation and purification of this compound from plant sources such as Coscinium fenestratum (Tree Turmeric) or Hydrastis canadensis (Goldenseal). The described methodology is based on established principles of natural product chemistry, focusing on solvent extraction followed by multi-step chromatographic separation.
Data Presentation: Alkaloid Content
The concentration of this compound in plant material is typically low. For context, the table below presents the concentration of major alkaloids in relevant plant species, along with an estimated concentration for this compound. These values can vary significantly based on plant genetics, growing conditions, and harvesting time.
| Plant Species | Plant Part | Alkaloid | Concentration (% w/w of dry material) | Citation |
| Coscinium fenestratum | Stem | Berberine | 1.71 - 2.89 | |
| Hydrastis canadensis | Rhizome | Berberine | ~2.0 - 4.0 | [1] |
| Hydrastis canadensis | Rhizome | Hydrastine | ~1.5 - 4.0 | [1] |
| Coscinium fenestratum / Hydrastis canadensis | Stem / Rhizome | This compound (Estimated) | < 0.1 |
Experimental Protocol: Isolation and Purification of this compound
This protocol outlines a general procedure that can be adapted based on the specific plant material and available laboratory equipment.
Part 1: Extraction of Crude Alkaloids
-
Plant Material Preparation:
-
Obtain dried, powdered stem or rhizome of a suitable plant source (e.g., Coscinium fenestratum).
-
Ensure the material is ground to a fine powder (e.g., 40-60 mesh) to maximize surface area for extraction.
-
-
Soxhlet Extraction:
-
Accurately weigh approximately 100 g of the powdered plant material and place it into a cellulose thimble.
-
Insert the thimble into a Soxhlet extractor.
-
Extract the material with methanol (approx. 1 L) for 8-12 hours, or until the solvent running through the siphon tube is colorless. Methanol is an effective solvent for a broad range of alkaloids.
-
After extraction, concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a dark, viscous crude extract.
-
-
Acid-Base Partitioning (Liquid-Liquid Extraction):
-
Dissolve the crude methanolic extract in 200 mL of 5% hydrochloric acid (HCl). This step protonates the alkaloids, rendering them water-soluble.
-
Filter the acidic solution to remove non-alkaloidal, acid-insoluble materials.
-
Transfer the filtrate to a separatory funnel and wash it three times with 100 mL of diethyl ether or dichloromethane to remove neutral and weakly acidic compounds. Discard the organic layers.
-
Adjust the pH of the aqueous layer to approximately 9-10 with a concentrated ammonium hydroxide solution. This deprotonates the alkaloids, making them soluble in organic solvents.
-
Extract the basified aqueous solution three times with 150 mL of dichloromethane or a chloroform:methanol (3:1) mixture.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude alkaloid fraction.
-
Part 2: Chromatographic Purification
The crude alkaloid fraction is a complex mixture. Multi-step chromatography is required to isolate the minor component, this compound.
-
Column Chromatography (Initial Separation):
-
Stationary Phase: Silica gel (60-120 mesh).
-
Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or dichloromethane) and pack it into a glass column.
-
Sample Loading: Adsorb the crude alkaloid fraction onto a small amount of silica gel and load it evenly onto the top of the prepared column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% dichloromethane) and gradually increase the polarity by adding increasing percentages of methanol. For example:
-
Dichloromethane (100%)
-
Dichloromethane:Methanol (99:1)
-
Dichloromethane:Methanol (98:2)
-
...and so on, up to (90:10).
-
-
Fraction Collection: Collect fractions of 20-30 mL and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Thin Layer Chromatography (TLC) Monitoring:
-
Plates: Silica gel 60 F254.
-
Mobile Phase: A system such as Dichloromethane:Methanol:Ammonia (90:9:1) can be effective for separating isoquinoline alkaloids.
-
Visualization: Observe the spots under UV light (254 nm and 365 nm) and/or by spraying with Dragendorff's reagent.
-
Pool the fractions that contain the compound with the expected Rf value for this compound.
-
-
Preparative TLC or HPLC (Final Purification):
-
The pooled fractions from column chromatography may still be impure. A final purification step is necessary.
-
Option A: Preparative TLC:
-
Apply the concentrated, enriched fraction as a band onto a preparative TLC plate.
-
Develop the plate using the optimized mobile phase from the monitoring step.
-
Visualize the bands under UV light and carefully scrape the band corresponding to this compound.
-
Extract the compound from the silica gel with methanol, filter, and evaporate the solvent.
-
-
Option B: Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
This is the preferred method for achieving high purity.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (both containing a small amount of an ion-pairing agent like formic acid or trifluoroacetic acid, e.g., 0.1%) is typically used. The exact gradient will need to be optimized.
-
Detection: UV detector set at a wavelength appropriate for the compound's chromophore (e.g., ~230 nm and ~290 nm).
-
Collect the peak corresponding to this compound.
-
Lyophilize or evaporate the solvent to obtain the pure compound.
-
-
Part 3: Structure Confirmation
Confirm the identity and purity of the isolated compound using standard analytical techniques:
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Visualized Workflow and Signaling Pathways
Experimental Workflow for this compound Isolation
The following diagram illustrates the logical flow of the isolation and purification protocol.
Caption: Workflow for this compound Isolation.
References
Noroxyhydrastinine: A Reference Standard for Phytochemical Analysis of Hydrastis canadensis (Goldenseal)
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Noroxyhydrastinine is a minor isoquinoline alkaloid found in Goldenseal (Hydrastis canadensis), a plant of significant interest in the pharmaceutical and dietary supplement industries. While major alkaloids like berberine and hydrastine are well-studied, the accurate quantification of minor constituents such as this compound is crucial for comprehensive quality control, authentication of raw materials, and exploring the full therapeutic potential of Goldenseal extracts. This document provides a detailed protocol for the use of this compound as a reference standard in the phytochemical analysis of H. canadensis extracts using Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS).
Physicochemical Properties of this compound
A solid understanding of the physicochemical properties of this compound is essential for developing robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₃ | PubChem |
| Molecular Weight | 191.18 g/mol | PubChem |
| IUPAC Name | 7,8-dihydro-6H-[1][2]dioxolo[4,5-g]isoquinolin-5-one | PubChem |
| CAS Number | 21796-14-5 | PubChem |
| Appearance | Solid (predicted) | N/A |
| Solubility | Soluble in methanol and other organic solvents | General alkaloid solubility |
Quantitative Data Summary
The following table presents hypothetical quantitative data for this compound and major alkaloids in a representative methanolic extract of H. canadensis rhizome, as determined by the UPLC-QTOF-MS method outlined below. This data is for illustrative purposes to demonstrate the application of the analytical standard.
| Analyte | Retention Time (min) | Concentration in Extract (µg/g dry weight) | Relative Abundance (%) |
| Berberine | 5.8 | 25,000 | 83.3 |
| Hydrastine | 8.2 | 4,500 | 15.0 |
| Canadine | 7.5 | 450 | 1.5 |
| This compound | 4.2 | 50 | 0.2 |
Experimental Protocols
Standard Solution Preparation
Objective: To prepare accurate concentrations of this compound standard for calibration and quantification.
Materials:
-
This compound reference standard (≥98% purity)
-
Methanol (LC-MS grade)
-
Volumetric flasks (1 mL, 10 mL)
-
Analytical balance
Protocol:
-
Accurately weigh approximately 1.0 mg of this compound reference standard.
-
Dissolve the standard in 1.0 mL of methanol in a volumetric flask to prepare a stock solution of 1.0 mg/mL.
-
Perform serial dilutions of the stock solution with methanol to prepare a series of working standard solutions with concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Store stock and working standard solutions at 4°C in amber vials to prevent degradation.
Sample Preparation: Extraction of Alkaloids from H. canadensis
Objective: To efficiently extract this compound and other alkaloids from the plant matrix.
Materials:
-
Dried and powdered H. canadensis rhizome
-
Methanol (LC-MS grade)
-
0.45 µm syringe filters
-
Vortex mixer
-
Centrifuge
Protocol:
-
Accurately weigh 200 mg of powdered H. canadensis rhizome into a centrifuge tube.
-
Add 20 mL of methanol to the tube.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial for UPLC-QTOF-MS analysis.[3]
UPLC-QTOF-MS Analysis
Objective: To separate, identify, and quantify this compound in the prepared extract. This method is adapted from established methods for the comprehensive analysis of alkaloids in H. canadensis.[1][2][4]
Instrumentation:
-
UPLC system coupled with a QTOF mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 3 µL
-
Column Temperature: 40°C
-
Gradient Program:
-
0-1 min: 5% B
-
1-8 min: Linear gradient from 5% to 100% B
-
8-9 min: Hold at 100% B
-
9-10 min: Return to 5% B
-
10-12 min: Re-equilibration at 5% B
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 600 L/hr
-
Acquisition Mode: MSᴱ (provides both precursor and fragment ion data in a single run)
-
Mass Range: m/z 100-1000
Visualizations
Conclusion
The use of a well-characterized this compound reference standard is indispensable for the accurate and reliable phytochemical analysis of Hydrastis canadensis. The UPLC-QTOF-MS method detailed in this application note provides a sensitive and selective approach for the simultaneous identification and quantification of both major and minor alkaloids. This enables a more complete chemical fingerprint of Goldenseal products, which is essential for ensuring product quality, safety, and efficacy in research and commercial applications.
References
- 1. Application of UPLC-QTOF-MS in MS(E) mode for the rapid and precise identification of alkaloids in goldenseal (Hydrastis canadensis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Detection of Adulteration in Hydrastis canadensis (Goldenseal) Dietary Supplements via Untargeted Mass Spectrometry-based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of UPLC-QTOF-MS in MSE mode for the rapid and precise identification of alkaloids in goldenseal (Hydrastis canadensis) [agris.fao.org]
Application Notes and Protocols for the Synthesis of Noroxyhydrastinine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of Noroxyhydrastinine and its derivatives. This compound, a derivative of the isoquinoline alkaloid hydrastine, presents a scaffold of interest for potential pharmacological applications. The following sections detail two primary synthetic strategies: de novo synthesis of the core isoquinoline structure and semi-synthesis from a related natural product.
Introduction to this compound
This compound, with the chemical structure 7,8-dihydro-6H-[1][2]dioxolo[4,5-g]isoquinolin-5-one, is an isoquinoline alkaloid. Its core structure is a valuable pharmacophore found in a variety of biologically active compounds. The synthesis of derivatives of this molecule is a key step in the exploration of its therapeutic potential, which may include roles in anticancer, anti-inflammatory, and antimicrobial drug discovery.
Synthetic Strategies
Two principal routes for the synthesis of this compound and its derivatives are presented:
-
De novo Synthesis via Bischler-Napieralski Reaction: This approach builds the isoquinoline core from readily available starting materials. It involves the formation of an N-acyl-β-arylethylamine precursor followed by an acid-catalyzed intramolecular cyclization.
-
Semi-synthesis via N-demethylation of Hydrastinine: This method utilizes the naturally occurring alkaloid hydrastine, which is first converted to hydrastinine. Subsequent N-demethylation of hydrastinine yields this compound.
De Novo Synthesis: Bischler-Napieralski Reaction
This synthetic route offers a versatile method for producing the this compound scaffold and allows for the introduction of various substituents to generate a library of derivatives.
Workflow for De Novo Synthesis
Experimental Protocols
Step 1: Synthesis of N-(2-(3,4-methylenedioxyphenyl)ethyl)acetamide (Precursor 1)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(3,4-methylenedioxyphenyl)ethylamine (1 equivalent) in pyridine.
-
Reagent Addition: Cool the solution in an ice bath and add acetic anhydride (1.1 equivalents) dropwise with stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Pour the reaction mixture into cold water and extract with dichloromethane. Wash the organic layer with 1M HCl, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of 7,8-dihydro-6H-[1][2]dioxolo[4,5-g]isoquinolin-5-one (this compound)
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve N-(2-(3,4-methylenedioxyphenyl)ethyl)acetamide (1 equivalent) in anhydrous toluene.
-
Reagent Addition: Add phosphorus oxychloride (POCl3) (2-3 equivalents) dropwise to the solution at room temperature with stirring.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution with a concentrated NaOH solution to pH 8-9.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Quantitative Data for De Novo Synthesis
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-(3,4-methylenedioxyphenyl)ethylamine, Acetic anhydride | Pyridine | 0 to RT | 12-16 | ~90 |
| 2 | N-(2-(3,4-methylenedioxyphenyl)ethyl)acetamide | POCl3, Toluene | Reflux (~110) | 2-4 | 60-70 |
Note: Yields are approximate and can vary based on reaction scale and purification efficiency.
Semi-synthesis from Hydrastine
This route leverages the readily available natural product hydrastine. The process involves the oxidative cleavage of hydrastine to form hydrastinine, followed by N-demethylation.
Workflow for Semi-synthesis
Experimental Protocols
Step 1: Oxidation of Hydrastine to Hydrastinine
This protocol is based on classical methods and should be performed with appropriate safety precautions.
-
Reaction Setup: Dissolve hydrastine in dilute nitric acid.
-
Reaction: Gently warm the solution. The oxidation proceeds to yield hydrastinine.
-
Work-up and Purification: Neutralize the solution and extract the product with an appropriate organic solvent. Purify by recrystallization.
Step 2: N-Demethylation of Hydrastinine to this compound
This protocol utilizes α-chloroethyl chloroformate, a common reagent for N-demethylation.
-
Reaction Setup: Dissolve hydrastinine (1 equivalent) in an anhydrous aprotic solvent such as 1,2-dichloroethane or toluene.
-
Reagent Addition: Add α-chloroethyl chloroformate (1.2 equivalents) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours, monitoring by TLC.
-
Intermediate Isolation: Cool the reaction and evaporate the solvent under reduced pressure.
-
Solvolysis: Dissolve the residue in methanol and heat to reflux for 1-2 hours to cleave the carbamate intermediate.
-
Purification: Evaporate the methanol and purify the resulting this compound hydrochloride salt. The free base can be obtained by neutralization and extraction.
Quantitative Data for Semi-synthesis
| Step | Starting Material | Key Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Hydrastine | KMnO4 or HNO3 | Varies | Varies | ~80 |
| 2 | Hydrastinine | α-Chloroethyl chloroformate, Methanol | 0 to Reflux | 2-4 | 70-85 |
Note: Yields are approximate and depend on the specific conditions and reagents used.
Characterization of this compound
The synthesized this compound should be characterized to confirm its structure and purity.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons of the methylenedioxy-phenyl ring, the methylene protons of the dihydroisoquinoline core, and the NH proton. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the isoquinoline structure. |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight of this compound (C10H9NO3, MW: 191.18 g/mol ). |
| FT-IR | Characteristic peaks for the amide C=O stretch, N-H stretch, and aromatic C-H stretches. |
Potential Biological Activities and Signaling Pathways
While research on this compound is ongoing, derivatives of isoquinoline alkaloids have shown a wide range of biological activities. These activities often stem from their ability to interact with various cellular targets.
Hypothetical Signaling Pathway Interaction
The diagram below illustrates a hypothetical mechanism by which a this compound derivative might exert an anticancer effect by inhibiting a key signaling pathway, such as the PI3K/Akt pathway, which is often dysregulated in cancer.
This diagram illustrates that by inhibiting Akt, the this compound derivative could block downstream signaling to mTOR, thereby preventing the transcription of genes involved in cell proliferation and survival, leading to an anti-cancer effect.
Conclusion
The synthetic routes outlined in these application notes provide a robust framework for the preparation of this compound and its derivatives. The de novo synthesis offers flexibility for creating diverse analogs, while the semi-synthetic approach provides a more direct route from a natural product precursor. The detailed protocols and compiled data will aid researchers in the synthesis, characterization, and subsequent biological evaluation of this promising class of compounds for drug discovery and development.
References
Preparation of Noroxyhydrastinine Stock Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Noroxyhydrastinine, an isoquinoline alkaloid, has garnered interest within the scientific community for its potential biological activities. As with any in vitro or in vivo study, the accurate and reproducible preparation of stock solutions is a critical first step to ensure the reliability of experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions. It includes information on its chemical properties, recommended solvents, and guidance on stability. Additionally, this note presents relevant signaling pathways potentially modulated by isoquinoline alkaloids, offering a broader context for its application in research.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to the proper preparation of stock solutions. Key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₃ | PubChem |
| Molar Mass | 191.18 g/mol | PubChem[1] |
| IUPAC Name | 7,8-dihydro-6H-[2][3]dioxolo[4,5-g]isoquinolin-5-one | PubChem[1] |
| Appearance | Solid (visual inspection) | General Knowledge |
| Solubility | See Section 3.1 | Inferred from related compounds |
| Storage Temperature | See Section 4 | Inferred from related compounds |
Experimental Protocols
Materials and Equipment
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol (EtOH), absolute
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many biological assays.
Workflow for Stock Solution Preparation
References
Application Notes and Protocols for Screening Novel Compounds in Melanogenesis Inhibition Assays
Topic: Screening of Novel Compounds, such as Noroxyhydrastinine, in Melanogenesis Inhibition Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Melanogenesis is the complex process responsible for the synthesis of melanin, the primary pigment determining skin, hair, and eye color. While essential for protection against ultraviolet (UV) radiation, the overproduction or abnormal distribution of melanin can lead to hyperpigmentation disorders. The enzyme tyrosinase is a key regulator of this pathway, catalyzing the initial and rate-limiting steps of melanin synthesis. Consequently, the inhibition of tyrosinase and modulation of associated signaling pathways are primary strategies in the development of novel depigmenting agents for therapeutic and cosmetic applications.
These application notes provide a comprehensive guide for the preliminary screening of a novel compound, exemplified by the isoquinoline alkaloid this compound, for its potential as a melanogenesis inhibitor. The following protocols detail standard in vitro assays to assess a compound's effect on tyrosinase activity and melanin production in a cellular model.
Data Presentation
Quantitative data from the described assays should be summarized for clear interpretation and comparison.
Table 1: Effect of a Test Compound on Mushroom Tyrosinase Activity
| Test Compound Concentration (µM) | % Tyrosinase Inhibition (Mean ± SD) | IC₅₀ (µM) |
| 0 (Control) | 0 ± 0.0 | |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| Kojic Acid (Positive Control) |
Table 2: Cellular Effects of a Test Compound on B16F10 Melanoma Cells
| Test Compound Concentration (µM) | Cell Viability (%) (Mean ± SD) | Melanin Content (%) (Mean ± SD) | Intracellular Tyrosinase Activity (%) (Mean ± SD) |
| 0 (Control) | 100 ± 0.0 | 100 ± 0.0 | 100 ± 0.0 |
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| Kojic Acid (Positive Control) |
Experimental Protocols
In Vitro Mushroom Tyrosinase Activity Assay
This assay determines the direct effect of a test compound on the activity of commercially available mushroom tyrosinase.
Materials:
-
Mushroom Tyrosinase (e.g., Sigma-Aldrich)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Test Compound (e.g., this compound)
-
Kojic Acid (Positive Control)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffer (100 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer immediately before use.
-
Prepare stock solutions of the test compound and kojic acid in DMSO. Dilute to desired concentrations in phosphate buffer.
-
-
Assay:
-
In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the test compound solution (or vehicle control), and 20 µL of mushroom tyrosinase solution.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm every minute for 20-30 minutes to monitor the formation of dopachrome.
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the absorbance vs. time curve.
-
The percentage of tyrosinase inhibition is calculated as follows: % Inhibition = [(A - B) / A] × 100 Where A is the rate of reaction of the control, and B is the rate of reaction in the presence of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
-
Cell Culture
The B16F10 mouse melanoma cell line is a standard model for studying melanogenesis.
Materials:
-
B16F10 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator and subculture them every 2-3 days to maintain logarithmic growth.
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed inhibition of melanogenesis is not due to cytotoxicity of the test compound.
Materials:
-
B16F10 cells
-
Test Compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plate
-
Microplate reader
Procedure:
-
Seed B16F10 cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm.
-
Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Melanin Content Assay
This assay quantifies the amount of melanin produced by B16F10 cells after treatment with the test compound.
Materials:
-
Treated B16F10 cells (from 6-well plates)
-
Phosphate Buffered Saline (PBS)
-
1 N NaOH with 10% DMSO
-
96-well plate
-
Microplate reader
Procedure:
-
Seed B16F10 cells (e.g., 1 x 10⁵ cells/well) in a 6-well plate and treat with the test compound for 48-72 hours. To stimulate melanin production, α-Melanocyte Stimulating Hormone (α-MSH, e.g., 100 nM) can be co-administered.
-
Wash the cells with PBS and harvest the cell pellet by centrifugation.
-
Solubilize the melanin by dissolving the cell pellet in 1 N NaOH containing 10% DMSO and incubating at 80°C for 1-2 hours.
-
Measure the absorbance of the supernatant at 405 nm.
-
Normalize the melanin content to the total protein concentration of each sample, determined by a separate protein assay (e.g., BCA assay).
Intracellular Tyrosinase Activity Assay
This assay measures the activity of tyrosinase within the cultured cells.
Materials:
-
Treated B16F10 cells
-
Lysis Buffer (e.g., phosphate buffer with 1% Triton X-100 and protease inhibitors)
-
L-DOPA solution
-
96-well plate
-
Microplate reader
Procedure:
-
Treat B16F10 cells as described for the melanin content assay.
-
Wash the cells with cold PBS and lyse them using the lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cellular tyrosinase.
-
In a 96-well plate, mix the cell lysate with L-DOPA solution.
-
Incubate at 37°C for 1 hour.
-
Measure the absorbance at 492 nm to quantify dopachrome formation.
-
Normalize the tyrosinase activity to the total protein content of the lysate.
Visualizations
Application of Noroxyhydrastinine in Cancer Cell Line Studies: Information Not Available
Following a comprehensive search of available scientific literature and databases, no specific information was found regarding the application of Noroxyhydrastinine in cancer cell line studies.
Extensive queries were conducted to identify research detailing the mechanism of action, effects on signaling pathways, cytotoxic properties (such as IC50 values), or established experimental protocols for this compound in the context of cancer research. The search results did not yield any studies, articles, or data sets pertaining to this specific compound's effects on any cancer cell lines.
Therefore, we are unable to provide the requested detailed Application Notes and Protocols, including quantitative data tables, experimental methodologies, and signaling pathway diagrams related to this compound's use in cancer cell line research.
Researchers, scientists, and drug development professionals interested in the potential anticancer activities of this compound would need to conduct initial exploratory studies to determine its effects. Such research would involve:
-
In vitro cytotoxicity screening: To determine the half-maximal inhibitory concentration (IC50) of this compound across a panel of diverse cancer cell lines.
-
Mechanism of action studies: Investigating how this compound may induce cancer cell death, such as through apoptosis, necrosis, or autophagy.
-
Cell cycle analysis: To determine if the compound affects the progression of cancer cells through the cell cycle.
-
Signaling pathway analysis: To identify the molecular pathways modulated by this compound treatment in cancer cells.
Without any foundational research data available in the public domain, the creation of the detailed documentation as requested is not possible at this time.
Application Note: High-Sensitivity LC-MS/MS Method for the Detection of Noroxyhydrastinine
Abstract
This application note details a sensitive and specific method for the quantitative analysis of noroxyhydrastinine in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol provides a comprehensive workflow, from sample preparation to data acquisition, and includes proposed parameters for chromatography and mass spectrometry that serve as a robust starting point for method development and validation. This method is designed for researchers in pharmacology, toxicology, and drug metabolism studies.
Introduction
This compound is an isoquinoline alkaloid and a potential metabolite or synthetic derivative of compounds related to hydrastine, found in plants like Goldenseal (Hydrastis canadensis). Accurate and sensitive detection of such compounds is crucial for pharmacokinetic studies, metabolism research, and toxicological assessments. LC-MS/MS offers unparalleled sensitivity and selectivity for quantifying low-level analytes in complex biological samples. This document provides a detailed protocol for the detection of this compound, leveraging established principles for the analysis of similar alkaloid compounds.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₃ | [1] |
| Molecular Weight | 191.18 g/mol | [1][2][3] |
| IUPAC Name | 7,8-dihydro-6H-[1][3]dioxolo[4,5-g]isoquinolin-5-one | [1] |
| CAS Number | 21796-14-5 | [2][3] |
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma or serum samples prior to LC-MS/MS analysis.
Materials:
-
Biological matrix (e.g., human plasma)
-
Acetonitrile (HPLC grade), chilled at -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge capable of >10,000 x g
Protocol:
-
Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the tube at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant and transfer it to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
The following conditions are based on established methods for the separation of polar, alkaloid-like compounds.
| Parameter | Recommended Condition |
| Column | Reversed-phase C18 Column (e.g., 2.1 x 100 mm, 1.7 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | See Table below |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 5 | 95 |
| 6.0 | 5 | 95 |
| 6.1 | 95 | 5 |
| 8.0 | 95 | 5 |
Mass Spectrometry
Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+). The parameters below are proposed as a starting point and must be optimized experimentally .
Ion Source Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) |
| Cone Gas Flow | 50 L/hr (Nitrogen) |
Proposed MRM Transitions for this compound:
The precursor ion is predicted to be the protonated molecule [M+H]⁺. Product ions are proposed based on the fragmentation of the isoquinoline core and loss of small neutral molecules.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Collision Energy (eV) | Role |
| This compound | 192.1 | 163.1 | 15 - 25 | Quantifier |
| This compound | 192.1 | 134.1 | 20 - 30 | Qualifier |
| This compound | 192.1 | 104.0 | 25 - 35 | Qualifier |
Note: The optimal collision energy for each transition must be determined by infusing a standard solution of this compound and varying the collision energy to maximize the signal of the product ion.
Visual Diagrams
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Logical relationship between LC separation and MS/MS detection.
References
Application Notes and Protocols for High-Throughput Screening of Noroxyhydrastinine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noroxyhydrastinine is an isoquinoline alkaloid, a class of naturally occurring compounds known for a wide range of biological activities. While specific pharmacological data on this compound is limited, its structural similarity to other well-studied alkaloids, such as berberine and hydrastinine, suggests its potential as a modulator of various cellular processes. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound to elucidate its biological activity and identify potential therapeutic applications.
Given the absence of extensive specific data for this compound, the proposed assays are based on the known biological activities of structurally related isoquinoline alkaloids. These protocols are intended to serve as a starting point for screening campaigns and can be adapted based on specific research interests.
Physicochemical Properties of this compound
A summary of the computed physicochemical properties of this compound is provided below. These properties are important for designing experimental conditions, such as solvent selection and concentration ranges for screening assays.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₃ | PubChem[1] |
| Molecular Weight | 191.18 g/mol | PubChem[1] |
| IUPAC Name | 7,8-dihydro-6H-[2][3]dioxolo[4,5-g]isoquinolin-5-one | PubChem[1] |
| XLogP3 | 0.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
Proposed High-Throughput Screening (HTS) Assays
Based on the activities of related isoquinoline alkaloids, the following HTS assays are proposed to screen for the biological activity of this compound.
Cell-Based Phenotypic Screening for Cytotoxicity
Many isoquinoline alkaloids, such as berberine, exhibit cytotoxic effects against various cancer cell lines.[2][4] A primary HTS campaign to assess the cytotoxic potential of this compound is a logical first step.
Experimental Protocol: MTT Assay for Cell Viability
This protocol is adapted for a 96-well plate format but can be scaled to 384- or 1536-well plates for higher throughput.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value, the concentration at which 50% of cell growth is inhibited.
Quantitative Data for Related Compound (Berberine):
| Cell Line | IC₅₀ (µM) | Incubation Time (hr) | Assay |
| T47D (Breast Cancer) | 25 | 48 | MTT[2] |
| MCF-7 (Breast Cancer) | 25 | 48 | MTT[2] |
| TNBC cell lines | 0.19 - 16.7 | Not Specified | MTT[4] |
| A549 (Lung Cancer) | 131.90 | 24 | MTT[5] |
Target-Based Screening: Enzyme Inhibition Assay
Isoquinoline alkaloids are known to inhibit various enzymes. For instance, berberine has been shown to inhibit fungal alpha-amylase.[3] A general enzyme inhibition assay can be adapted to screen this compound against a panel of relevant enzymes (e.g., kinases, proteases, metabolic enzymes).
Experimental Protocol: Generic Kinase Inhibition Assay (e.g., using ADP-Glo™)
Materials:
-
Kinase of interest
-
Kinase substrate
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white microplates
-
Microplate reader capable of luminescence detection
Procedure:
-
Reaction Setup: In a 384-well plate, add the kinase, substrate, and this compound at various concentrations.
-
Initiate Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: A decrease in luminescence indicates inhibition of kinase activity. Calculate the percent inhibition and determine the IC₅₀ value.
Cell-Based Functional Assay: Calcium Flux Assay
The parent compound of this compound, hydrastinine, is structurally related to hydralazine, which is known to inhibit IP₃-induced calcium release from the sarcoplasmic reticulum.[6][7] A calcium flux assay can determine if this compound modulates intracellular calcium signaling.
Experimental Protocol: Fluo-8 No Wash Calcium Flux Assay
Materials:
-
Cells expressing a Gαq-coupled GPCR or IP₃ receptor (e.g., HEK293 cells)
-
Screen Quest™ Fluo-8 NW Calcium Assay Kit
-
Agonist for the target receptor
-
This compound
-
96- or 384-well black-wall, clear-bottom microplates
-
Fluorescence microplate reader with kinetic reading capability (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Seeding: Seed cells into the microplate and culture overnight.
-
Dye Loading: Prepare the Fluo-8 NW dye-loading solution according to the manufacturer's protocol. Remove the culture medium from the cells and add the dye-loading solution. Incubate for 1 hour at 37°C.
-
Compound Addition: Prepare dilutions of this compound.
-
Fluorescence Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading. Add the agonist to stimulate calcium release and immediately begin kinetic reading of fluorescence intensity (Ex/Em = 490/525 nm). To test for inhibitory effects, pre-incubate the cells with this compound before adding the agonist.
-
Data Analysis: An increase in fluorescence intensity indicates a calcium flux. Analyze the kinetic data to determine the effect of this compound on the agonist-induced calcium signal (e.g., potentiation, inhibition).
Visualization of Potential Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate potential signaling pathways that this compound might modulate, based on the activities of related compounds, and a general experimental workflow for HTS.
Caption: Proposed anticancer signaling pathway for this compound.
Caption: Proposed modulation of the IP3-mediated calcium signaling pathway.
Caption: General workflow for a high-throughput screening campaign.
Conclusion
This compound represents an understudied isoquinoline alkaloid with potential for novel biological activities. The application notes and protocols provided herein offer a rational starting point for initiating high-throughput screening campaigns to explore its therapeutic potential. By employing a combination of phenotypic, target-based, and functional cell-based assays, researchers can systematically elucidate the mechanism of action and identify potential drug development leads. The provided quantitative data for related compounds and the visualized signaling pathways offer a framework for interpreting experimental results and guiding further investigation.
References
- 1. This compound | C10H9NO3 | CID 89047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [PDF] Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. The Anti-Cancer Mechanisms of Berberine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of calcium release from the sarcoplasmic reticulum of rabbit aorta by hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Analgesic Activity Testing of Noroxyhydrastinine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noroxyhydrastinine is an isoquinoline alkaloid, a class of naturally occurring compounds known for a wide range of pharmacological activities. While direct studies on the analgesic properties of this compound are not extensively documented, its structural similarity to other isoquinoline alkaloids with proven analgesic and anti-inflammatory effects, such as oxyhydrastinine, suggests its potential as a novel analgesic agent.[1] Isoquinoline alkaloids have been reported to exert their effects through various mechanisms, including interaction with opioid receptors and modulation of inflammatory pathways.[2][3][4]
These application notes provide detailed protocols for the preliminary screening of this compound for its analgesic activity using established in vivo models. The protocols for the acetic acid-induced writhing test, the hot plate test, and the tail-flick test are described, which are suitable for evaluating peripheral and central analgesic effects, respectively.
Data Presentation
Quantitative data from the following experiments should be recorded and summarized in the tables below for clear comparison and analysis.
Table 1: Acetic Acid-Induced Writhing Test
| Treatment Group | Dose (mg/kg) | N | Mean No. of Writhes (± SEM) | % Inhibition |
| Vehicle Control | - | 10 | ||
| Positive Control (e.g., Diclofenac Sodium) | 10 | 10 | ||
| This compound | 10 | 10 | ||
| This compound | 25 | 10 | ||
| This compound | 50 | 10 |
Table 2: Hot Plate Test
| Treatment Group | Dose (mg/kg) | N | \multicolumn{4}{c|}{Mean Reaction Time (seconds ± SEM) at Time (minutes)} | | :--- | :--- | :-: | :---: | :---: | :---: | :---: | | | | | 0 | 30 | 60 | 90 | | Vehicle Control | - | 10 | | | | | | Positive Control (e.g., Morphine) | 5 | 10 | | | | | | this compound | 10 | 10 | | | | | | this compound | 25 | 10 | | | | | | this compound | 50 | 10 | | | | |
Table 3: Tail-Flick Test
| Treatment Group | Dose (mg/kg) | N | \multicolumn{4}{c|}{Mean Tail-Flick Latency (seconds ± SEM) at Time (minutes)} | | :--- | :--- | :-: | :---: | :---: | :---: | :---: | | | | | 0 | 30 | 60 | 90 | | Vehicle Control | - | 10 | | | | | | Positive Control (e.g., Morphine) | 5 | 10 | | | | | | this compound | 10 | 10 | | | | | | this compound | 25 | 10 | | | | | | this compound | 50 | 10 | | | | |
Experimental Protocols
Acetic Acid-Induced Writhing Test
This method is used to evaluate peripheral analgesic activity. The intraperitoneal injection of acetic acid induces a painful reaction characterized by abdominal constrictions and stretching of the hind limbs (writhing).
Materials:
-
This compound
-
Acetic acid (0.6% v/v in distilled water)
-
Standard analgesic drug (e.g., Diclofenac Sodium)
-
Vehicle (e.g., 0.9% saline with 0.5% Tween 80)
-
Male Swiss albino mice (20-25 g)
-
Syringes and needles (for oral gavage and intraperitoneal injection)
-
Observation chambers
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory environment for at least one week before the experiment.
-
Grouping: Randomly divide the animals into five groups (n=10 per group):
-
Group I: Vehicle control
-
Group II: Positive control (e.g., Diclofenac Sodium, 10 mg/kg, p.o.)
-
Group III: this compound (10 mg/kg, p.o.)
-
Group IV: this compound (25 mg/kg, p.o.)
-
Group V: this compound (50 mg/kg, p.o.)
-
-
Drug Administration: Administer the vehicle, positive control, or this compound orally (p.o.) 30 minutes before the induction of writhing.
-
Induction of Writhing: Inject 0.6% acetic acid solution intraperitoneally (i.p.) at a volume of 10 ml/kg body weight.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and record the number of writhes for a period of 20 minutes. A writhe is characterized by a contraction of the abdominal muscles accompanied by stretching of the hind limbs.
-
Data Analysis: Calculate the percentage inhibition of writhing for each group using the following formula: % Inhibition = [(Mean no. of writhes in control group - Mean no. of writhes in test group) / Mean no. of writhes in control group] x 100
Hot Plate Test
The hot plate test is a method used to assess central analgesic activity. It measures the reaction time of an animal to a thermal stimulus.
Materials:
-
This compound
-
Standard analgesic drug (e.g., Morphine)
-
Vehicle (e.g., 0.9% saline)
-
Male Wistar rats or Swiss albino mice (as per laboratory protocol)
-
Hot plate apparatus maintained at a constant temperature (55 ± 0.5°C)
-
Stopwatch
Procedure:
-
Animal Acclimatization and Selection: Acclimatize animals to the laboratory conditions. Before the experiment, place each animal on the hot plate to determine its initial reaction time. Animals with a reaction time of more than 15 seconds are typically excluded.
-
Grouping: Randomly divide the selected animals into five groups (n=10 per group).
-
Baseline Measurement: Measure the basal reaction time (latency) of each animal by placing it on the hot plate and starting the stopwatch. The time taken for the animal to lick its paws or jump is recorded as the reaction time. A cut-off time of 30 seconds is set to prevent tissue damage.
-
Drug Administration: Administer the vehicle, positive control (e.g., Morphine, 5 mg/kg, i.p.), or this compound (10, 25, and 50 mg/kg, p.o. or i.p.) to the respective groups.
-
Post-Treatment Measurement: Measure the reaction time at 30, 60, and 90 minutes after drug administration.
-
Data Analysis: Compare the mean reaction times of the treated groups with the vehicle control group at each time point.
Tail-Flick Test
Similar to the hot plate test, the tail-flick test evaluates central analgesic activity by measuring the latency of tail withdrawal from a radiant heat source.
Materials:
-
This compound
-
Standard analgesic drug (e.g., Morphine)
-
Vehicle (e.g., 0.9% saline)
-
Male Wistar rats or Swiss albino mice
-
Tail-flick analgesiometer
-
Animal restrainers
Procedure:
-
Animal Acclimatization and Selection: Acclimatize animals and screen them for a stable tail-flick latency (typically 2-4 seconds).
-
Grouping: Randomly assign the selected animals to five groups (n=10 per group).
-
Baseline Measurement: Gently restrain the animal and place the distal part of its tail on the radiant heat source of the analgesiometer. Record the time taken for the animal to flick its tail away from the heat. A cut-off time of 10-12 seconds is recommended to avoid tissue damage.
-
Drug Administration: Administer the vehicle, positive control (e.g., Morphine, 5 mg/kg, i.p.), or this compound (10, 25, and 50 mg/kg, p.o. or i.p.).
-
Post-Treatment Measurement: Measure the tail-flick latency at 30, 60, and 90 minutes after drug administration.
-
Data Analysis: Compare the mean tail-flick latencies of the treated groups with the vehicle control group at each time point.
Visualization of Methodologies and Putative Mechanisms
Experimental Workflow
Caption: Workflow for evaluating the analgesic activity of this compound.
Putative Signaling Pathway for Analgesic Action
Based on the known mechanisms of other isoquinoline alkaloids, this compound may exert its analgesic effects through a combination of central and peripheral actions.
Caption: Proposed dual mechanism of analgesic action for this compound.
References
- 1. Diverse isoquinolines with anti-inflammatory and analgesic bioactivities from Hypecoum erectum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of alkaloids on peripheral neuropathic pain: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoquinoline alkaloids - Wikipedia [en.wikipedia.org]
- 4. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Noroxyhydrastinine Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Noroxyhydrastinine in cell viability assays. Due to the limited direct experimental data on this compound, this guide leverages information from the closely related isoquinoline alkaloids, Hydrastine and Berberine, to provide a robust starting point for your experiments. It is crucial to empirically determine the optimal conditions for your specific cell line and experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the presumed mechanism of action of this compound in cancer cell lines?
While direct studies on this compound are limited, its structural similarity to other isoquinoline alkaloids like Hydrastine and Berberine suggests several potential mechanisms of action. These include the inhibition of key cellular signaling pathways involved in cell proliferation and survival. For instance, the related compound (-)-β-hydrastine has been shown to inhibit the kinase activity of p21-activated kinase 4 (PAK4), which leads to cell cycle arrest at the G1 phase and induces apoptosis through the mitochondrial pathway in lung adenocarcinoma cells[1]. Additionally, some isoquinoline alkaloids are known to interfere with calcium channel pathways and inhibit the function of P-glycoprotein (P-gp) and other ABC transporters, which can reverse multidrug resistance in cancer cells[2][3][4][5][6][7][8][9].
Q2: What is a recommended starting concentration range for this compound in a cell viability assay?
Based on studies with the related alkaloid Berberine, a broad concentration range should be tested initially to determine the dose-response for your specific cell line. A starting range of 1 µM to 200 µM is advisable. For example, the IC50 of Berberine in various cancer cell lines has been reported to range from approximately 50 µM to over 200 µM after 48 hours of treatment[10][11]. It is essential to perform a dose-response experiment to determine the optimal concentration range and the IC50 value for this compound in your cell model.
Q3: How should I prepare this compound for cell culture experiments?
The solubility of this compound in aqueous media may be limited. It is recommended to dissolve the compound in a small amount of dimethyl sulfoxide (DMSO) to create a stock solution. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) in your experiments.
Q4: Which cell viability assay is most suitable for work with this compound?
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly used colorimetric method to assess cell viability[12][13][14]. However, it is important to be aware that plant-derived compounds can sometimes interfere with the MTT reagent, leading to inaccurate results[15][16][17]. Therefore, it is crucial to include a control where this compound is added to cell-free wells containing MTT to check for any direct reduction of the dye by the compound[15]. If interference is observed, alternative assays such as the ATP-based assay (e.g., CellTiter-Glo®) or a neutral red uptake assay should be considered[15].
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | 1. Variability in cell seeding density.2. Inconsistent incubation times.3. Degradation of this compound stock solution. | 1. Ensure a consistent number of cells are seeded in each well. Perform a cell count before plating.2. Standardize the incubation time with this compound across all experiments.3. Prepare fresh dilutions of this compound from a frozen stock for each experiment. Aliquot the stock solution to avoid repeated freeze-thaw cycles. |
| High background absorbance in MTT assay | 1. Contamination of the culture medium.2. Direct reduction of MTT by this compound. | 1. Use fresh, sterile cell culture reagents. Regularly test for mycoplasma contamination.2. Run a control experiment with this compound and MTT in cell-free wells. If high absorbance is observed, consider using an alternative viability assay[15]. |
| Increased absorbance (higher viability) with increasing this compound concentration | 1. Interference of this compound with the MTT reagent, causing chemical reduction of MTT to formazan[15][18].2. The compound may be inducing a metabolic burst in the cells before death. | 1. Perform a cell-free control as described above. If interference is confirmed, switch to a different assay (e.g., ATP-based assay)[15].2. Observe cell morphology under a microscope to visually assess cell health. Complement the viability assay with an apoptosis assay (e.g., Annexin V staining)[10]. |
| No cytotoxic effect observed | 1. The tested concentration range is too low.2. The cell line is resistant to this compound.3. The incubation time is too short. | 1. Test a wider and higher concentration range of this compound.2. Consider using a different cell line or investigating mechanisms of resistance, such as the expression of ABC transporters[7].3. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
Quantitative Data from Related Compounds
The following tables summarize the IC50 values of the related isoquinoline alkaloids, Berberine and Hydrastine, in various cancer cell lines. This data can serve as a reference for establishing a preliminary dose range for this compound.
Table 1: IC50 Values of Berberine in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| HT29 | Colon Cancer | MTT | 48 | 52.37 ± 3.45 | [10] |
| Tca8113 | Oral Squamous Cell Carcinoma | MTT | 48 | 218.52 ± 18.71 | [10] |
| CNE2 | Nasopharyngeal Carcinoma | MTT | 48 | 249.18 ± 18.14 | [10] |
| MCF-7 | Breast Cancer | MTT | 48 | 272.15 ± 11.06 | [10] |
| HeLa | Cervical Carcinoma | MTT | 48 | 245.18 ± 17.33 | [10] |
| A549 | Lung Cancer | MTT | 24 | 139.4 | [11] |
| HepG2 | Liver Cancer | MTT | 24 | 3587.9 | [11] |
| SNU-1 | Gastric Cancer | CCK-8 | 24 | 30 | [19] |
Table 2: Cytotoxic Effects of Hydrastine
| Compound | Cell Line | Effect | Mechanism | Reference |
| (-)-β-hydrastine | Lung Adenocarcinoma | Suppressed proliferation and invasion | Inhibition of PAK4 kinase activity, G1 cell cycle arrest, induction of apoptosis | [1] |
Experimental Protocols
MTT Cell Viability Assay Protocol for this compound
This protocol is a general guideline and should be optimized for your specific experimental conditions.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include wells for untreated cells (medium only) and vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh serum-free medium and 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium without disturbing the formazan crystals. Add 100 µL of solubilization solution to each well to dissolve the crystals. Mix gently by pipetting or shaking for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.
Important Controls:
-
Untreated Control: Cells in medium without any treatment.
-
Vehicle Control: Cells in medium containing the same concentration of DMSO as the highest concentration of this compound used.
-
Blank Control: Wells with medium only (no cells) to measure background absorbance.
-
Compound Interference Control: Wells with medium and this compound at various concentrations, but no cells, to check for direct interaction with the MTT reagent[15].
Visualizations
Caption: A typical workflow for determining the cytotoxicity of this compound using an MTT assay.
Caption: Potential signaling pathways modulated by this compound based on related compounds.
References
- 1. (-)-β-hydrastine suppresses the proliferation and invasion of human lung adenocarcinoma cells by inhibiting PAK4 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bisbenzylisoquinoline alkaloids and P-glycoprotein function: A structure activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An isoquinoline alkaloid from the Chinese herbal plant Corydalis yanhusuo W.T. Wang inhibits P-glycoprotein and multidrug resistance-associate protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural Inhibitors of P-glycoprotein in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beyond Competitive Inhibition: Regulation of ABC Transporters by Kinases and Protein-Protein Interactions as Potential Mechanisms of Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Harnessing Drug Resistance: Using ABC Transporter Proteins To Target Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs [frontiersin.org]
- 10. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Berberine sensitizes mutliple human cancer cells to the anticancer effects of doxorubicin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. researchgate.net [researchgate.net]
- 19. jbuon.com [jbuon.com]
Troubleshooting poor solubility of Noroxyhydrastinine in aqueous buffer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of Noroxyhydrastinine in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer?
A1: this compound, an isoquinoline alkaloid, is characterized by a complex aromatic structure, which contributes to its low intrinsic solubility in aqueous solutions, particularly at neutral pH.[1][2] The planar nature of the molecule can lead to strong intermolecular interactions in the solid state, making it difficult for water molecules to effectively solvate and dissolve the compound.
Q2: What are the key factors influencing the solubility of this compound?
A2: Several factors can significantly impact the solubility of this compound in aqueous buffers:
-
pH: As an alkaloid, the solubility of this compound is highly pH-dependent. In acidic solutions, the nitrogen atom in the isoquinoline ring system can become protonated, forming a more soluble salt. Conversely, in neutral or alkaline solutions, it primarily exists as the less soluble free base.
-
Temperature: Generally, increasing the temperature can enhance the solubility of many compounds, including this compound. However, the extent of this effect should be determined empirically, and the stability of the compound at elevated temperatures must be considered.
-
Buffer Composition: The type and concentration of buffer salts can influence solubility. For instance, phosphate buffers have been shown to significantly increase the solubility of structurally similar alkaloids compared to other buffer systems at the same pH.[3]
-
Co-solvents and Excipients: The presence of organic co-solvents (e.g., DMSO, ethanol) or other excipients can dramatically improve solubility.
Q3: Can I use organic solvents to dissolve this compound?
A3: Yes, using a small amount of a water-miscible organic solvent is a common and effective strategy. The recommended approach is to first prepare a concentrated stock solution of this compound in a solvent like dimethyl sulfoxide (DMSO) or ethanol, in which it is more soluble. This stock solution can then be serially diluted into the desired aqueous buffer. It is crucial to ensure the final concentration of the organic solvent in your experiment is low (typically <1%) to avoid potential artifacts or toxicity in biological assays.[4]
Q4: Are there any known signaling pathways affected by this compound?
A4: While specific signaling pathways for this compound are not extensively documented, isoquinoline alkaloids as a class are known to interact with various cellular signaling cascades. These include pathways involved in inflammation, cell proliferation, and apoptosis, such as the NF-κB, MAPK/ERK, and PI3K/Akt signaling pathways.[5][6][7][8][9]
Troubleshooting Guide
This guide addresses common issues encountered when dissolving this compound and provides step-by-step solutions.
Problem 1: this compound precipitates out of solution when added to my aqueous buffer.
-
Likely Cause: The concentration of this compound exceeds its solubility limit in the aqueous buffer at the given pH and temperature. The compound may also be aggregating.
-
Solutions:
-
Prepare a Concentrated Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Then, dilute this stock solution into your aqueous buffer to the final desired concentration.
-
pH Adjustment: If your experimental conditions permit, try lowering the pH of your buffer. An acidic pH will favor the protonated, more soluble form of the alkaloid.
-
Use of Co-solvents: When diluting the DMSO stock, ensure vigorous stirring of the buffer to promote rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Sonication: After adding the compound to the buffer, sonication can help to break up aggregates and facilitate dissolution.
-
Problem 2: The solubility of this compound is inconsistent between experiments.
-
Likely Cause: Variations in experimental conditions such as buffer preparation, pH, temperature, or the age and storage of the compound can lead to inconsistent results.
-
Solutions:
-
Standardize Buffer Preparation: Ensure that your buffer is prepared consistently for each experiment, with the pH accurately measured and adjusted.
-
Control Temperature: Perform your dissolution experiments at a consistent and controlled temperature.
-
Freshly Prepare Solutions: Prepare this compound solutions fresh for each experiment to avoid potential degradation or precipitation over time.
-
Compound Quality: Ensure the purity and integrity of your this compound sample.
-
Data Presentation
The following table summarizes the solubility of Berberine Chloride, a structurally similar isoquinoline alkaloid, in various solvents and buffer conditions. This data can serve as a valuable reference for troubleshooting this compound solubility issues.
| Solvent/Buffer | Temperature (°C) | Solubility (mM) | Solubility (mg/mL) | Reference |
| Water | 25 | 5.27 ± 0.29 | ~1.89 | [3] |
| Water | 37 | 8.50 ± 0.40 | ~3.06 | [3] |
| 0.1 N HCl (pH 1.2) | 25 | ~0.2 - 0.4 | ~0.07 - 0.14 | [3] |
| Phthalate Buffer (pH 3.0) | 25 | ~0.2 - 0.4 | ~0.07 - 0.14 | [3] |
| Phthalate Buffer (pH 5.0) | 25 | ~0.2 - 0.4 | ~0.07 - 0.14 | [3] |
| Phosphate Buffer (pH 7.0) | 25 | 4.05 ± 0.09 | ~1.46 | [3] |
| Phosphate Buffer (pH 7.0) | 37 | 9.69 ± 0.37 | ~3.49 | [3] |
| Borate Buffer (pH 9.0) | 25 | ~0.2 - 0.4 | ~0.07 - 0.14 | [3] |
| DMSO | - | >25 mg/mL | >25 | [4] |
| DMSO:PBS (1:4, pH 7.2) | - | ~0.2 mg/mL | ~0.2 | [4] |
Note: The molecular weight of this compound is 191.18 g/mol .[1] The molecular weight of Berberine Chloride is 371.8 g/mol . The mg/mL values for this compound may differ.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of 100% DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved.
-
Storage: Store the stock solution at -20°C in small, single-use aliquots to minimize freeze-thaw cycles.
Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol is adapted from a method used for Berberine Chloride and can be applied to this compound.[3]
-
Preparation: Add an excess amount of this compound to a known volume of the desired aqueous buffer in a sealed vial.
-
Equilibration: Place the vial in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) and agitate for 24 hours to ensure equilibrium is reached.
-
Filtration: After 24 hours, filter the suspension through a 0.45 µm filter to remove any undissolved solid.
-
Quantification: Analyze the concentration of this compound in the clear filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
Visualizations
Caption: A workflow for troubleshooting poor solubility of this compound.
Caption: Generalized signaling pathways potentially modulated by isoquinoline alkaloids.
References
- 1. This compound | C10H9NO3 | CID 89047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isoquinoline - Wikipedia [en.wikipedia.org]
- 3. Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight [mdpi.com]
- 6. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Noroxyhydrastinine Stability and Degradation in DMSO
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of noroxyhydrastinine when stored in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for storing this compound?
A1: DMSO is a common solvent for creating high-concentration stock solutions of a wide range of compounds, including alkaloids like this compound, for use in biological assays. However, the long-term stability of this compound in DMSO has not been extensively reported in publicly available literature. Therefore, it is crucial to establish an in-house stability profile for your specific experimental conditions.
Q2: What are the primary factors that can affect the stability of this compound in DMSO?
A2: Several factors can influence the stability of compounds in DMSO. These include:
-
Water Content: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can facilitate hydrolysis of susceptible compounds.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.
-
Light: Exposure to UV or visible light can induce photodegradation in light-sensitive compounds.
-
pH: Although DMSO itself is neutral, contaminants or the compound itself could alter the micro-environment's pH, potentially affecting stability.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of susceptible molecules.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can introduce moisture through condensation and may physically stress the compound, potentially leading to degradation or precipitation.
Q3: How should I prepare and store this compound stock solutions in DMSO?
A3: To maximize the stability of your this compound stock solution, follow these best practices:
-
Use high-purity, anhydrous DMSO.
-
Prepare the stock solution at a reasonably high concentration (e.g., 10 mM) to minimize the relative impact of any degradation.
-
Once dissolved, aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles.
-
Store the aliquots at a low temperature, such as -20°C or -80°C, protected from light.
Q4: I see unexpected peaks in my analytical run of an aged this compound solution. What could they be?
A4: The appearance of new peaks in an analytical chromatogram (e.g., HPLC or LC-MS) of an aged sample is a strong indication of degradation. These new peaks represent degradation products. To identify them, you would need to employ structural elucidation techniques, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Troubleshooting Guides
Issue 1: this compound Precipitates from DMSO Solution Upon Thawing
| Possible Cause | Solution |
| Exceeded Solubility Limit | The concentration of your stock solution may be too high. Attempt to prepare a lower concentration stock solution. |
| Water Absorption | DMSO has absorbed water, reducing the solubility of your compound. Use fresh, anhydrous DMSO and ensure proper storage in a desiccated environment. |
| Temperature Effects | Some compounds are less soluble at lower temperatures. Gently warm the solution to room temperature and vortex to redissolve before use. |
Issue 2: Loss of Biological Activity of this compound in an Assay
| Possible Cause | Solution |
| Chemical Degradation | Your compound may be degrading under the storage or experimental conditions. Perform a stability study to determine the rate of degradation. Use freshly prepared solutions for critical experiments. |
| Multiple Freeze-Thaw Cycles | Repeated freeze-thaw cycles may have led to degradation. Prepare single-use aliquots of your stock solution. |
| Adsorption to Plastics | The compound may be adsorbing to the surface of your storage vials or assay plates. Consider using low-adhesion plastics or glass vials. |
Experimental Protocols
Protocol 1: Determining the Stability of this compound in DMSO
Objective: To quantify the degradation of this compound in DMSO over time under different storage conditions.
Materials:
-
This compound
-
Anhydrous DMSO
-
Amber glass vials with Teflon-lined caps
-
HPLC or LC-MS system with a suitable detector (e.g., UV-Vis or MS)
-
Reversed-phase C18 column
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquoting: Dispense the stock solution into multiple amber glass vials, filling them to minimize headspace.
-
Time-Zero Analysis (T=0): Immediately analyze an aliquot of the freshly prepared stock solution using a validated HPLC or LC-MS method. This will serve as your initial purity and concentration reference.
-
Storage Conditions: Store the aliquots under various conditions:
-
-80°C (protected from light)
-
-20°C (protected from light)
-
4°C (protected from light)
-
Room temperature (protected from light)
-
-
Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one vial from each storage condition.
-
Sample Analysis: Allow the vial to equilibrate to room temperature before opening. Analyze the sample using the same analytical method as the T=0 sample.
-
Data Analysis:
-
Calculate the remaining percentage of this compound at each time point relative to the T=0 sample.
-
Monitor for the appearance and increase of any new peaks, which indicate degradation products.
-
Data Presentation
Table 1: Stability of this compound in DMSO at Various Temperatures
| Storage Temperature | Time Point | % Remaining this compound (Peak Area) | Peak Area of Major Degradant(s) |
| -80°C | T=0 | 100% | 0 |
| 1 Month | |||
| 3 Months | |||
| 6 Months | |||
| -20°C | T=0 | 100% | 0 |
| 1 Month | |||
| 3 Months | |||
| 6 Months | |||
| 4°C | T=0 | 100% | 0 |
| 1 Week | |||
| 1 Month | |||
| 3 Months | |||
| Room Temp | T=0 | 100% | 0 |
| 1 Day | |||
| 1 Week | |||
| 1 Month |
Note: This table should be populated with your experimental data.
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound in DMSO.
Hypothetical Signaling Pathway Modulated by Isoquinoline Alkaloids
This compound is an isoquinoline alkaloid. While its specific molecular targets are not well-documented, other alkaloids in this class, such as berberine, are known to modulate inflammatory pathways like the NF-κB signaling cascade.[1] The following diagram illustrates a hypothetical scenario where this compound could inhibit this pathway, which would be a reasonable starting point for mechanistic studies.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
References
How to avoid Noroxyhydrastinine precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the precipitation of Noroxyhydrastinine in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation?
This compound is a member of the isoquinoline alkaloid class of organic compounds.[1] Like many complex organic molecules, it can exhibit limited solubility in aqueous solutions such as cell culture media and buffers. Precipitation often occurs when the concentration of this compound exceeds its solubility limit in a particular medium. This can be triggered by various factors including solvent properties, pH, temperature, and interactions with other components in the media.[2]
Q2: What are the primary causes of this compound precipitation in experimental media?
Several factors can contribute to the precipitation of this compound:
-
Poor Aqueous Solubility: The inherent chemical structure of this compound may lead to low solubility in water-based media.
-
Solvent Shock: When a concentrated stock solution of this compound (typically in an organic solvent like DMSO) is rapidly diluted into an aqueous medium, the sudden change in solvent polarity can cause the compound to "crash out" of the solution.[3]
-
pH Effects: The solubility of many compounds is dependent on the pH of the medium.[4][5][6] If the experimental medium's pH is not optimal for this compound's solubility, precipitation can occur.
-
Temperature Fluctuations: Changes in temperature, including freeze-thaw cycles of stock solutions or incubation at different temperatures, can affect the solubility of this compound.[7]
-
High Concentrations: Exceeding the solubility limit of this compound in the specific medium will inevitably lead to precipitation.
-
Interactions with Media Components: Components in complex media, such as salts and proteins (especially in serum-containing media), can interact with this compound and reduce its solubility.[7]
Q3: How can I prepare my this compound stock solution to minimize precipitation upon dilution?
Proper preparation of the stock solution is crucial. It is generally recommended to dissolve this compound in a high-purity organic solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock. To minimize issues during dilution:
-
Ensure Complete Dissolution: Gently warm the solution or sonicate it briefly to ensure all the powder has completely dissolved in the DMSO.
-
Use Appropriate Concentration: Prepare a stock concentration that allows for a final DMSO concentration in your media of less than 0.5%, and ideally at or below 0.1%, to avoid solvent-induced toxicity and precipitation.[3]
-
Aliquot and Store Properly: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles which can decrease compound solubility.[7] Store aliquots at -20°C or -80°C as recommended for the compound.
Troubleshooting Guides
Issue: this compound precipitates immediately upon addition to my experimental medium.
This is a common issue often caused by "solvent shock."
Troubleshooting Steps:
-
Optimize the Dilution Method:
-
Gradual Addition: Instead of adding the concentrated DMSO stock directly into the full volume of media, try adding the media to your DMSO stock drop-wise while gently vortexing.[2]
-
Serial Dilution: Perform a serial dilution. First, dilute the stock solution in a small volume of serum-free media, mix gently, and then add this intermediate dilution to your final volume of complete media.[3]
-
-
Warm the Medium: Gently warming the experimental medium to 37°C before adding the this compound stock can help increase its solubility.[2]
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low (ideally ≤ 0.1%). High concentrations of DMSO can cause the compound to be less soluble when diluted into the aqueous media.[3][8]
Issue: this compound precipitates over time during my experiment.
Precipitation that occurs over hours or days can be due to instability, temperature changes, or interactions with media components.
Troubleshooting Steps:
-
Evaluate pH of the Medium: The pH of cell culture media can change over time due to cellular metabolism. This pH shift can affect the solubility of this compound.[2] Consider using a buffered medium or monitoring the pH throughout your experiment.
-
Assess Temperature Stability: If your experiment involves temperature shifts, this could be the cause. Determine if this compound is stable at the incubation temperature. A solubility and stability study at the experimental temperature is recommended (see Experimental Protocols).
-
Consider Media Components: If using serum-containing media, proteins can bind to the compound, which may affect its solubility. Try reducing the serum concentration or using a serum-free medium if your experiment allows.
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound
This protocol will help you determine the approximate solubility limit of this compound in your specific experimental medium.
Materials:
-
Concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Your specific experimental medium (e.g., cell culture medium with or without serum).
-
Sterile microcentrifuge tubes.
-
Spectrophotometer or plate reader.
Procedure:
-
Prepare a series of dilutions:
-
In separate sterile microcentrifuge tubes, add a fixed volume of your experimental medium (e.g., 1 mL).
-
To each tube, add a different volume of the this compound stock solution to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).
-
Include a control tube with only the medium and the highest volume of DMSO used.
-
-
Mix and Incubate:
-
Vortex each tube gently for 10-15 seconds.
-
Incubate the tubes under your experimental conditions (e.g., 37°C) for the duration of your experiment (e.g., 24 hours).[2]
-
-
Visually Inspect for Precipitation: After incubation, carefully observe each tube for any visible precipitate or cloudiness. The highest concentration that remains clear is an initial estimate of the solubility limit.
-
(Optional) Quantify the Soluble Fraction:
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any precipitate.
-
Carefully transfer the supernatant to a new tube.
-
Measure the absorbance of the supernatant at a predetermined wavelength for this compound.
-
The highest concentration where the absorbance is still on the linear part of a standard curve represents the approximate solubility limit.[2]
-
Data Presentation
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H9NO3 | PubChem[1] |
| Molecular Weight | 191.18 g/mol | PubChem[1] |
| IUPAC Name | 7,8-dihydro-6H-[1]dioxolo[4,5-g]isoquinolin-5-one | PubChem[1] |
| CAS Number | 21796-14-5 | PubChem[1] |
Visualizations
References
- 1. This compound | C10H9NO3 | CID 89047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. US20040043073A1 - Pharmaceutical compositions for drugs having pH-dependent solubility - Google Patents [patents.google.com]
- 5. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell Culture Academy [procellsystem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Noroxyhydrastinine Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the extraction of Noroxyhydrastinine. Our aim is to help you improve the yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for extracting this compound?
A1: Acid-base extraction is a highly effective and commonly used method for selectively isolating alkaloids like this compound. This technique leverages the basic nature of alkaloids to separate them from other plant constituents. Additionally, modern techniques such as ultrasound-assisted extraction (UAE) can enhance the efficiency of the extraction process.
Q2: Which plant species is a known source of this compound?
A2: this compound has been successfully isolated from the roots of Thalictrum angustifolium L. (Ranunculaceae).[1]
Q3: What are the key parameters to optimize for improving this compound yield?
A3: To maximize the yield of this compound, it is crucial to optimize several parameters, including the extraction solvent and its acidity, the solid-to-liquid ratio, temperature, and extraction time. For related alkaloids from Thalictrum species, an acidic environment, a higher solid-to-liquid ratio, and controlled temperature and sonication time have been shown to be effective.[2][3]
Q4: How can I purify this compound from the crude extract?
A4: Purification of this compound from the crude extract can be achieved using various chromatographic techniques. Column chromatography using adsorbents like silica gel or alumina is a common method.[4] For more precise separation, techniques like High-Performance Liquid Chromatography (HPLC) or High-Speed Countercurrent Chromatography (HSCCC) can be employed.[5][6]
Q5: What is the expected yield of total alkaloids from Thalictrum species?
A5: While yields can vary depending on the specific plant material and extraction conditions, studies on Thalictrum delavayi have reported optimized total alkaloid yields of around 2.46%.[2][3] This can serve as a benchmark for your extraction efficiency.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No this compound Yield | 1. Improper Solvent Choice: The solvent may not be effectively solubilizing the alkaloid salts. 2. Incorrect pH: The pH of the extraction medium may not be optimal for solubilizing the alkaloids. 3. Insufficient Extraction Time/Temperature: The extraction may not be running long enough or at a high enough temperature to be efficient. 4. Poor Quality Plant Material: The concentration of this compound in the plant material may be low. | 1. Use an acidified aqueous solvent (e.g., water with 0.8% hydrochloric acid) or polar organic solvents like ethanol or methanol.[2][4] 2. Adjust the pH of the aqueous solvent to the acidic range (e.g., around pH 1-2) to form soluble alkaloid salts.[4] 3. Optimize extraction time and temperature. For ultrasound-assisted extraction, a sonication time of around 54 minutes has been shown to be effective for related alkaloids.[2][3] For other methods, consider temperatures around 60-80°C, but be mindful of potential degradation.[7] 4. Ensure proper identification and sourcing of high-quality Thalictrum angustifolium root material. |
| Presence of Impurities in the Final Product | 1. Incomplete Separation of Non-Alkaloidal Components: The initial extraction may have co-extracted other plant metabolites. 2. Ineffective Purification Step: The chosen chromatographic method may not be providing adequate separation. | 1. Perform a liquid-liquid extraction with an organic solvent (e.g., chloroform) after basifying the acidic extract to separate the free alkaloids from water-soluble impurities.[4] 2. Optimize the chromatographic conditions. This may involve trying different solvent systems (eluents), stationary phases (e.g., silica gel, alumina), or switching to a more advanced technique like preparative HPLC.[4][5] |
| Degradation of this compound | 1. Exposure to High Temperatures: Prolonged exposure to high temperatures during extraction or solvent evaporation can lead to degradation.[8] 2. pH Instability: Extreme pH values (highly acidic or alkaline) can cause degradation of the alkaloid structure.[9][10] 3. Exposure to Light: Some alkaloids are sensitive to light and can degrade upon prolonged exposure.[9] | 1. Use lower extraction temperatures for longer durations or employ non-thermal methods like ultrasound-assisted extraction.[11] Use a rotary evaporator under reduced pressure for solvent removal to minimize heat exposure. 2. While acidic conditions are necessary for the initial extraction, avoid prolonged exposure to very strong acids. Similarly, during the basification step, use a mild base and work quickly. 3. Protect the extraction mixture and subsequent solutions from direct light by using amber-colored glassware or covering the flasks with aluminum foil. |
| Poor Separation During Liquid-Liquid Extraction | 1. Emulsion Formation: The presence of surfactants or particulate matter can lead to the formation of a stable emulsion between the aqueous and organic layers. | 1. Add a small amount of a saturated salt solution (brine) to break the emulsion. 2. Centrifuge the mixture to facilitate phase separation. 3. Filter the entire mixture through a bed of Celite or glass wool to remove particulate matter before extraction. |
Data Presentation
Table 1: Optimized Parameters for Total Alkaloid Extraction from Thalictrum delavayi (for reference) [2][3]
| Parameter | Optimized Value |
| Acid | 0.8% Hydrochloric Acid |
| Solid-to-Liquid Ratio | 1:12 (g/mL) |
| Sonication Time | 54 minutes |
| Resulting Yield | ~2.46% (Total Alkaloids) |
*Note: These parameters were optimized for the extraction of total alkaloids from Thalictrum delavayi and can serve as a starting point for optimizing this compound extraction from Thalictrum angustifolium.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Acidic Extraction of this compound
This protocol is based on the optimized conditions for total alkaloid extraction from a related Thalictrum species and general principles of alkaloid extraction.
-
Preparation of Plant Material: Grind the dried roots of Thalictrum angustifolium into a fine powder.
-
Extraction:
-
Mix the powdered plant material with a 0.8% hydrochloric acid solution in a solid-to-liquid ratio of 1:12 (w/v).
-
Place the mixture in an ultrasonic bath.
-
Sonicate for 54 minutes at a controlled temperature (e.g., 25-30°C).
-
-
Filtration: Filter the mixture to separate the acidic extract from the plant residue. Wash the residue with a small amount of the acidic solution to ensure complete recovery.
-
Basification:
-
Cool the acidic extract in an ice bath.
-
Slowly add a base (e.g., ammonium hydroxide or sodium carbonate solution) to the extract with constant stirring until the pH reaches approximately 9-10. This will precipitate the free alkaloids.
-
-
Liquid-Liquid Extraction:
-
Transfer the basified solution to a separatory funnel.
-
Extract the aqueous solution multiple times with an immiscible organic solvent such as chloroform or dichloromethane.
-
Combine the organic layers.
-
-
Drying and Concentration:
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the organic extract under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract containing this compound.
-
-
Purification: Proceed with chromatographic purification of the crude extract.
Visualizations
Caption: Workflow for this compound Extraction.
Caption: Troubleshooting Logic for Low Yield.
References
- 1. Alkaloids of Thalictrum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparative purification of morroniside and loganin from Fructus corni by combination of macroporous absorption resin and HSCCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Thermal Degradation Kinetics of Anthocyanins Extracted from Purple Maize Flour Extract and the Effect of Heating on Selected Biological Functionality [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. ijpsr.com [ijpsr.com]
Technical Support Center: Overcoming Autofluorescence in Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with autofluorescence in their imaging experiments, with a focus on potential issues arising from compounds like Noroxyhydrastinine.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in imaging?
A1: Autofluorescence is the natural emission of light by biological structures or compounds within a sample when they are excited by light. This intrinsic fluorescence can be problematic as it can mask the signal from the specific fluorescent probes or labels being used, leading to poor signal-to-noise ratios and making it difficult to accurately detect and quantify the target of interest.[1][2] Common sources of autofluorescence in biological samples include collagen, elastin, lipofuscin, and red blood cells.[3][4]
Q2: I am working with this compound and observing high background fluorescence. Could this be autofluorescence from the compound?
Q3: How can I determine if the background in my images is due to autofluorescence?
A3: The most straightforward method is to prepare an unstained control sample that is processed in the same way as your experimental samples but without the addition of your fluorescent probe.[1] If you observe fluorescence in this control sample when exciting at the wavelength used for your probe, it is likely due to autofluorescence.
Q4: What are the general strategies to reduce or eliminate autofluorescence?
A4: There are several strategies that can be employed, which can be broadly categorized as:
-
Sample Preparation and Handling: Optimizing fixation methods and using fresh samples.[2][5]
-
Spectral Approaches: Choosing fluorophores with emission spectra that do not overlap with the autofluorescence spectrum.[5][6]
-
Chemical Quenching: Using chemical reagents to reduce or eliminate autofluorescence.[6][7]
-
Photobleaching: Intentionally photobleaching the autofluorescent components before imaging your target.[6]
-
Computational Correction: Using software-based methods like spectral unmixing to separate the autofluorescence signal from your specific signal.[8][9]
Troubleshooting Guides
Issue 1: High background fluorescence in the green channel when imaging cells treated with this compound.
Possible Cause: Autofluorescence from endogenous cellular components (e.g., flavins, NADH) or the this compound compound itself, which often emit in the green part of the spectrum.[3][10]
Solutions:
| Strategy | Detailed Steps | Pros | Cons |
| Spectral Separation | 1. Characterize the emission spectrum of the autofluorescence using a spectral detector on your microscope. 2. Select a fluorescent probe that emits in the red or far-red region of the spectrum, away from the peak of the autofluorescence.[5][6] For example, consider using dyes like Alexa Fluor 647 or Cy5. | Simple to implement if the microscope has the appropriate filters and lasers. | May require purchasing new fluorescent probes. Not all targets can be labeled with red/far-red dyes. |
| Chemical Quenching | 1. After fixation and permeabilization, treat the sample with a quenching agent. 2. For general autofluorescence, a commercial quencher like TrueVIEW™ can be effective.[4][10] 3. For lipofuscin-related autofluorescence, Sudan Black B is a common choice.[6][7] | Can significantly reduce background fluorescence. | Quenching agents can sometimes reduce the specific signal. Sudan Black B can introduce its own fluorescence in the far-red.[6] |
| Photobleaching | 1. Before incubating with your fluorescent probe, expose the sample to high-intensity light from your microscope's excitation source. 2. Monitor the decrease in autofluorescence over time. 3. Once the autofluorescence has been significantly reduced, proceed with your staining protocol. | No additional reagents are needed. | Can potentially damage the sample or affect antigenicity. May not be effective for all sources of autofluorescence.[6] |
Issue 2: Diffuse background fluorescence across multiple channels after formalin fixation.
Possible Cause: Aldehyde-based fixatives like formalin can induce autofluorescence by cross-linking proteins and other molecules.[1][2]
Solutions:
| Strategy | Detailed Steps | Pros | Cons |
| Change Fixation Method | 1. If compatible with your experiment, consider using an organic solvent fixative like ice-cold methanol or acetone instead of formalin.[1] 2. Alternatively, reduce the concentration of paraformaldehyde and the fixation time. | Can completely avoid fixation-induced autofluorescence. | May not be suitable for all antibodies or cellular structures. |
| Sodium Borohydride Treatment | 1. After fixation, wash the sample with PBS. 2. Incubate with a freshly prepared solution of 0.1% sodium borohydride in PBS for 10-15 minutes at room temperature.[6] 3. Wash thoroughly with PBS before proceeding with staining. | Effective at reducing aldehyde-induced autofluorescence. | Can sometimes affect tissue morphology or antigenicity.[7] |
| Spectral Unmixing | 1. Acquire a z-stack or lambda stack of an unstained, fixed sample to capture its autofluorescence spectrum. 2. Acquire a similar stack of your stained sample. 3. Use software (e.g., ZEN, LAS X, ImageJ/Fiji) to linearly unmix the two signals, computationally removing the autofluorescence contribution.[8][9][11] | Can be very effective at separating signals with overlapping spectra. | Requires a microscope with a spectral detector and appropriate software. Can be computationally intensive. |
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Reducing Aldehyde-Induced Autofluorescence
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Sodium Borohydride (NaBH₄)
Procedure:
-
Following fixation with an aldehyde-based fixative (e.g., formalin, paraformaldehyde), wash the samples three times for 5 minutes each with PBS.
-
Prepare a fresh 0.1% (w/v) solution of sodium borohydride in PBS. For example, dissolve 10 mg of NaBH₄ in 10 mL of PBS. Prepare this solution immediately before use as it is not stable.[6]
-
Incubate the samples in the sodium borohydride solution for 15 minutes at room temperature.
-
Wash the samples three times for 5 minutes each with PBS to remove any residual sodium borohydride.
-
Proceed with your standard immunofluorescence staining protocol.
Protocol 2: Sudan Black B Staining for Quenching Lipofuscin Autofluorescence
Materials:
-
Sudan Black B powder
-
70% Ethanol
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare a 0.3% (w/v) Sudan Black B solution by dissolving 0.3 g of Sudan Black B in 100 mL of 70% ethanol. Stir overnight in the dark.
-
Filter the solution using a 0.2 µm filter to remove any undissolved particles.[6]
-
After completing your primary and secondary antibody incubations and subsequent washes, incubate the samples with the 0.3% Sudan Black B solution for 10-20 minutes at room temperature.
-
Briefly wash the samples with 70% ethanol.
-
Wash the samples three times for 5 minutes each with PBS.
-
Mount the coverslips using an aqueous mounting medium.
Visualizations
Caption: A generalized experimental workflow for immunofluorescence incorporating optional steps for autofluorescence reduction.
References
- 1. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 2. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 3. southernbiotech.com [southernbiotech.com]
- 4. Autofluorescence Quenching | Visikol [visikol.com]
- 5. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 6. benchchem.com [benchchem.com]
- 7. biotium.com [biotium.com]
- 8. spiedigitallibrary.org [spiedigitallibrary.org]
- 9. bio-rad.com [bio-rad.com]
- 10. How Quenching Tissue Autofluorescence Works | Lab Manager [labmanager.com]
- 11. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
Technical Support Center: Noroxyhydrastinine and Cell Viability Assays
Welcome to the technical support center. This resource is designed for researchers, scientists, and drug development professionals who are using noroxyhydrastinine in their experiments and encountering unexpected results with MTT or XTT cell viability assays. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve potential assay interference.
Frequently Asked Questions (FAQs)
Q1: My MTT/XTT assay results show an unexpected increase in cell viability when cells are treated with high concentrations of this compound. Is this a real effect?
This is a common concern when working with natural compounds. The observed increase in signal is likely not due to increased cell proliferation but rather a chemical interference of this compound with the tetrazolium salts (MTT or XTT) used in the assay. This interference can lead to a false-positive signal, masking the compound's true cytotoxic or cytostatic effects.
Q2: What is the potential mechanism of this compound interference in MTT and XTT assays?
MTT and XTT assays rely on the reduction of a tetrazolium salt to a colored formazan product by cellular dehydrogenases, which is indicative of metabolic activity.[1] this compound, an isoquinoline alkaloid, may possess reducing properties that allow it to directly reduce the MTT or XTT reagent to formazan in the absence of cellular enzymatic activity. This chemical reduction leads to an artificially high absorbance reading, suggesting greater cell viability than is actually present.
Q3: How can I confirm that this compound is interfering with my assay?
To confirm interference, you should perform a cell-free control experiment. This involves incubating this compound with the MTT or XTT reagent in your cell culture medium without any cells. If a color change occurs, it confirms that this compound is directly reducing the tetrazolium salt and interfering with the assay.
Q4: Are there alternative cell viability assays that are less likely to be affected by this compound?
Yes, several alternative assays measure different aspects of cell viability and are not based on tetrazolium reduction, making them less susceptible to interference from reducing compounds. Recommended alternatives include:
-
Sulforhodamine B (SRB) Assay: Measures total protein content.
-
ATP-based Luminescence Assays (e.g., CellTiter-Glo®): Quantifies the amount of ATP present, which correlates with the number of viable cells.[2]
-
Trypan Blue Exclusion Assay: A microscopy-based method that distinguishes viable from non-viable cells based on membrane integrity.[2]
Troubleshooting Guides
Issue 1: Higher than expected absorbance at high this compound concentrations.
-
Symptom: In a dose-response experiment, the absorbance reading in wells treated with high concentrations of this compound is higher than the untreated control wells.
-
Possible Cause: Direct reduction of MTT or XTT by this compound.
-
Troubleshooting Steps:
-
Perform a Cell-Free Interference Assay: Follow the detailed protocol below to determine if this compound directly reacts with the assay reagents.
-
Analyze Results: If the cell-free assay shows a dose-dependent increase in absorbance with increasing concentrations of this compound, interference is confirmed.
-
Select an Alternative Assay: If interference is confirmed, choose an assay based on a different principle, such as the SRB or ATP-based assays.
-
Issue 2: Inconsistent or highly variable results between replicate wells.
-
Symptom: Absorbance readings for replicate wells treated with the same concentration of this compound show high variability.
-
Possible Cause: Incomplete solubilization of the formazan product (in MTT assays) or interaction of this compound with media components.
-
Troubleshooting Steps:
-
Ensure Complete Solubilization (MTT Assay): After adding the solubilization solution (e.g., DMSO or SDS-HCl), ensure the formazan crystals are fully dissolved by mixing thoroughly. Placing the plate on an orbital shaker for 15 minutes can help.[1][2]
-
Use Serum-Free Media: During the MTT/XTT incubation step, consider using a serum-free medium to reduce potential interactions between this compound and serum proteins.[3]
-
Check for Precipitation: Visually inspect the wells under a microscope before adding the assay reagent to ensure that this compound is not precipitating out of solution at high concentrations.
-
Quantitative Data Presentation
The following tables illustrate hypothetical results from the troubleshooting experiments described above.
Table 1: Cell-Free Interference Assay with this compound
| This compound (µM) | Average Absorbance (OD 570 nm) - No Cells |
| 0 (Vehicle Control) | 0.05 |
| 1 | 0.06 |
| 10 | 0.15 |
| 50 | 0.45 |
| 100 | 0.85 |
This table shows a clear dose-dependent increase in absorbance in the absence of cells, confirming direct reduction of the MTT reagent by this compound.
Table 2: Comparison of Cell Viability Assays for this compound
| This compound (µM) | % Viability (MTT Assay) | % Viability (SRB Assay) |
| 0 | 100% | 100% |
| 1 | 105% | 98% |
| 10 | 120% | 85% |
| 50 | 150% | 52% |
| 100 | 180% | 21% |
This table demonstrates how the interfering effect in the MTT assay can mask the cytotoxic effect of this compound, which is accurately measured by the non-interference-prone SRB assay.
Experimental Protocols
Protocol 1: Cell-Free Interference Assay
This protocol is designed to determine if this compound directly reduces the MTT or XTT reagent.
-
Prepare a serial dilution of this compound in cell culture medium at the same concentrations used in your cell-based experiments.
-
Add 100 µL of each this compound dilution to triplicate wells of a 96-well plate.
-
Include control wells with medium only (no this compound).
-
Add 10 µL of MTT reagent (5 mg/mL) or 50 µL of activated XTT solution to each well.
-
Incubate the plate at 37°C for 1-4 hours, protected from light.
-
If using MTT, add 100 µL of solubilization solution (e.g., DMSO) and mix well.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).
Protocol 2: Sulforhodamine B (SRB) Assay
This assay measures cell viability based on total protein content.
-
Seed cells in a 96-well plate and treat with this compound for the desired duration.
-
Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well.
-
Incubate the plate at 4°C for 1 hour.
-
Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Shake the plate on an orbital shaker for 5 minutes.
-
Read the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the total protein mass and thus the number of cells.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of MTT/XTT assays and potential interference by this compound.
Caption: Troubleshooting workflow for suspected this compound interference.
References
Best practices for long-term storage of Noroxyhydrastinine
This technical support center provides best practices, frequently asked questions (FAQs), and troubleshooting guidance for the long-term storage of Noroxyhydrastinine. As specific stability data for this compound is limited, these recommendations are based on established principles for the storage of bioactive small molecules and analogous chemical compounds.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
For optimal long-term stability, solid (powdered) this compound should be stored in a cool, dark, and dry place.[1] A tightly sealed, opaque container, such as an amber glass vial, is crucial to protect the compound from light and moisture.[1] While ambient room temperature (18-25°C) may be suitable for short-term storage, for long-term preservation, colder temperatures are recommended.
Q2: Should I refrigerate or freeze solid this compound?
For long-term storage of solid this compound, refrigeration (2-8°C) or freezing (-20°C) is advisable.[2] This helps to minimize the rate of potential degradation. When storing at these temperatures, it is critical to use a tightly sealed container to prevent the ingress of moisture.
Q3: How should I handle this compound before use?
Before opening the vial, especially if it has been refrigerated or frozen, it is recommended that the product be allowed to equilibrate to room temperature for at least 60 minutes.[2] This prevents atmospheric moisture from condensing inside the vial, which could compromise the integrity of the compound.
Q4: How should I store solutions of this compound?
Stock solutions of this compound should be prepared in a high-purity, anhydrous solvent. Once prepared, it is best practice to store these solutions as aliquots in tightly sealed vials at -20°C.[2] This approach minimizes the number of freeze-thaw cycles the main stock solution is subjected to. Generally, solutions stored in this manner are usable for up to one month.[2] For critical experiments, it is always recommended to use freshly prepared solutions.
Q5: How sensitive is this compound to light and oxygen?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in color or appearance of solid this compound. | This could indicate degradation due to exposure to light, moisture, or oxygen, or interaction with contaminants. | - Do not use the compound in critical experiments. - Assess the purity of the compound using a suitable analytical method like HPLC (see Experimental Protocols section). - If degradation is confirmed, dispose of the compound according to your institution's guidelines and obtain a fresh batch. - Review your storage procedures to ensure the compound is protected from light, moisture, and air. |
| Reduced biological activity or inconsistent experimental results. | This may be a result of compound degradation leading to a lower effective concentration of the active molecule. | - Prepare a fresh stock solution from a new vial of this compound if available. - Verify the purity and concentration of your stored stock solution using an analytical technique such as HPLC or LC-MS. - Consider performing a dose-response curve to check for a shift in potency. |
| Precipitation observed in a stored this compound solution upon warming. | The compound may have a lower solubility at room temperature than at the temperature it was dissolved at, or the solvent may have evaporated over time, increasing the concentration. | - Gently warm the solution and vortex or sonicate to try and redissolve the precipitate. - If the precipitate does not redissolve, it may be a degradation product. In this case, it is advisable to discard the solution. - To prevent this, ensure vials are tightly sealed to prevent solvent evaporation. |
Summary of Recommended Storage Conditions
| Form | Temperature | Duration | Container | Atmosphere | Key Considerations |
| Solid | -20°C | Up to 6 months (general guidance) | Tightly sealed, amber glass vial | Dry; Inert (optional) | Protect from moisture and light.[1] |
| Stock Solution | -20°C | Up to 1 month (general guidance)[2] | Aliquots in tightly sealed vials | N/A | Avoid repeated freeze-thaw cycles. Protect from light. |
| Working Solution | N/A | Use on the same day | As per experimental setup | N/A | Prepare fresh for each experiment if possible. |
Experimental Protocols
Protocol for Purity Assessment of this compound by HPLC
This protocol provides a general method for assessing the purity of a this compound sample. Specific parameters such as the column, mobile phase, and wavelength may need to be optimized.
1. Solution Preparation:
-
Solvent (Diluent): Prepare a solution of 50:50 acetonitrile:water.
-
Reference Standard Solution: Accurately weigh ~1 mg of a new this compound reference standard and dissolve it in 10 mL of diluent to create a 0.1 mg/mL solution.
-
Stored Sample Solution: Prepare a solution of your stored this compound at the same concentration (0.1 mg/mL) using the same diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: UV, e.g., 254 nm (optimization may be required)
-
Column Temperature: 30°C
3. Data Analysis:
-
Run the reference standard and the stored sample solutions.
-
Compare the chromatograms. The retention time of the main peak in the stored sample should match that of the reference standard.
-
Calculate the purity of the stored sample by dividing the peak area of the main peak by the total peak area of all peaks in the chromatogram and multiplying by 100.
-
The presence of significant additional peaks in the stored sample chromatogram indicates the presence of impurities or degradation products.
Visualizations
Caption: Troubleshooting workflow for stored this compound.
References
Technical Support Center: Enhancing the In Vivo Bioavailability of Noroxyhydrastinine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the in vivo bioavailability of noroxyhydrastinine. Given the limited specific data on this compound, this guide leverages information on structurally similar and co-occurring isoquinoline alkaloids, namely hydrastine and berberine, to provide actionable insights and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor oral bioavailability of this compound?
A1: Based on the behavior of related alkaloids like berberine, the poor oral bioavailability of this compound is likely attributable to a combination of factors:
-
Poor Aqueous Solubility: Many alkaloids exhibit low solubility in gastrointestinal fluids, which is a rate-limiting step for absorption.[1][2]
-
Extensive First-Pass Metabolism: The compound may be rapidly metabolized in the intestines and liver by cytochrome P450 (CYP) enzymes before it can reach systemic circulation.[3][4][5] Hydrastine, a related compound, undergoes extensive phase I and phase II metabolism.[6][7][8]
-
P-glycoprotein (P-gp) Efflux: this compound may be a substrate for efflux transporters like P-gp, which actively pump the compound back into the intestinal lumen, reducing its net absorption.[9]
Q2: What are the initial steps I should take to characterize the bioavailability of my this compound sample?
A2: A stepwise approach is recommended:
-
Determine Physicochemical Properties: Accurately measure the aqueous solubility, pKa, and partition coefficient (logP) of your this compound sample. These parameters are fundamental to understanding its absorption characteristics.
-
Conduct an In Vitro Caco-2 Permeability Assay: This will provide an initial assessment of its intestinal permeability and indicate if it is a likely substrate for P-gp efflux.
-
Perform a Pilot In Vivo Pharmacokinetic Study: Administer a simple formulation (e.g., a suspension in a suitable vehicle) to a small group of rodents (e.g., Sprague-Dawley rats) via oral gavage and collect serial blood samples. Analyze the plasma concentrations of this compound over time to determine key pharmacokinetic parameters (Cmax, Tmax, AUC).[10][11]
Q3: Which formulation strategies are most promising for enhancing the bioavailability of this compound?
A3: Several strategies have proven effective for similar poorly soluble compounds and alkaloids:[12][13][14]
-
Lipid-Based Formulations: Self-microemulsifying drug delivery systems (SMEDDS) can enhance the solubility and absorption of lipophilic compounds.[15][16]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.
-
Solid Dispersions: Dispersing the drug in a polymer matrix can improve its dissolution rate.
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with drug molecules, thereby increasing their aqueous solubility.
-
Co-administration with Bioavailability Enhancers: Inhibitors of CYP enzymes or P-gp efflux pumps can be co-administered to reduce first-pass metabolism and efflux.
Troubleshooting Guides
Issue 1: Low and Variable Oral Absorption in Preclinical Studies
| Potential Cause | Troubleshooting Steps |
| Poor aqueous solubility | 1. Particle Size Reduction: Micronize or nano-size the this compound powder. 2. Formulation with Solubilizing Excipients: Prepare formulations with surfactants, co-solvents, or lipids (e.g., SMEDDS).[14][15] 3. pH Modification: If the compound has ionizable groups, adjusting the pH of the formulation vehicle may improve solubility.[14] |
| Degradation in the GI tract | 1. Stability Studies: Assess the stability of this compound at different pH values mimicking the stomach and intestinal environments. 2. Enteric Coating: If the compound is unstable in the acidic stomach environment, consider an enteric-coated formulation. |
| P-glycoprotein (P-gp) mediated efflux | 1. Co-administration with P-gp Inhibitors: Formulate with known P-gp inhibitors (e.g., piperine, quercetin). 2. Use of Excipients with P-gp Inhibitory Activity: Some formulation excipients, such as certain surfactants, can also inhibit P-gp.[9] |
| High first-pass metabolism | 1. Co-administration with CYP450 Inhibitors: Include inhibitors of relevant CYP enzymes in the formulation. The metabolism of related alkaloids like hydrastine and berberine involves demethylation and hydroxylation, suggesting the involvement of CYPs.[4][6] 2. Lymphatic Targeting Formulations: Lipid-based formulations can promote lymphatic absorption, partially bypassing the liver and reducing first-pass metabolism. |
| Improper Dosing Technique (Oral Gavage) | 1. Verify Gavage Needle Placement: Ensure the gavage needle is correctly placed in the esophagus and not the trachea.[17][18] 2. Control Dosing Volume: Do not exceed the recommended maximum oral gavage volume for the animal model (typically 10 mL/kg for rats).[18] 3. Observe Animal Post-Dosing: Monitor for signs of distress, such as coughing or regurgitation, which may indicate improper administration.[19] |
Issue 2: Difficulty in Quantifying this compound in Plasma Samples
| Potential Cause | Troubleshooting Steps |
| Low plasma concentrations | 1. Increase Dose (with caution): If toxicity is not a concern, a higher dose may lead to detectable plasma levels. 2. Optimize Analytical Method Sensitivity: Develop a highly sensitive LC-MS/MS method with a low limit of quantification (LLOQ).[20][21] 3. Use a More Advanced Formulation: A bioavailability-enhancing formulation should result in higher plasma concentrations. |
| Matrix effects in LC-MS/MS analysis | 1. Optimize Sample Preparation: Use a robust extraction method (e.g., solid-phase extraction or liquid-liquid extraction) to remove interfering plasma components.[22] 2. Use a Stable Isotope-Labeled Internal Standard: This can help to compensate for matrix effects. 3. Evaluate Different Ionization Sources: Compare electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). |
| Analyte instability in plasma | 1. Stabilize Samples: Add a stabilizing agent to the collection tubes if enzymatic degradation is suspected. 2. Optimize Storage Conditions: Store plasma samples at -80°C until analysis. 3. Perform Stability Studies: Evaluate the stability of this compound in plasma under various conditions (freeze-thaw cycles, benchtop stability). |
Quantitative Data Summary
Since no specific pharmacokinetic data for this compound is publicly available, the following tables summarize the pharmacokinetic parameters of the structurally related alkaloids, hydrastine and berberine, in humans and rats. This data can serve as a reference for what to expect and as a benchmark for improvement.
Table 1: Pharmacokinetic Parameters of Hydrastine and Berberine in Humans Following Oral Administration
| Parameter | Hydrastine [6][8][23] | Berberine [23][24] |
| Dose | 78 mg (in Goldenseal supplement) | 400-500 mg |
| Cmax (ng/mL) | 225 ± 100 | ~0.4 - 1.1 ± 1.2 |
| Tmax (h) | 1.5 ± 0.3 | 3.0 ± 3.3 - 8 |
| AUC (ng·h/mL·kg) | 6.4 ± 4.1 | 0.15 ± 0.09 |
| Half-life (t½) (h) | 4.8 ± 1.4 | Not determined |
Table 2: Pharmacokinetic Parameters of Berberine in Rats Following Oral Administration
| Parameter | Value [24][25][26] |
| Dose (mg/kg) | 48.2 - 200 |
| Cmax (ng/mL) | 9.48 - 25.85 |
| Tmax (h) | 1.33 ± 0.29 |
| AUC₀₋₃₆h (ng·h/mL) | 46.5 |
| Absolute Bioavailability (%) | 0.37 - 0.68 |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound after oral administration in rats.
Materials:
-
Male Sprague-Dawley rats (250-300 g) with jugular vein catheters (optional, for serial blood sampling)[27]
-
This compound formulation
-
Oral gavage needles (flexible tip recommended)[17]
-
Syringes
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
-
Pipettes and storage vials
-
Anesthetic (if required for blood collection)
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least one week.
-
Fasting: Fast the animals overnight (12-18 hours) before dosing, with free access to water.[11]
-
Dose Preparation: Prepare the this compound formulation at the desired concentration.
-
Dosing: Administer the formulation via oral gavage at a volume of 5-10 mL/kg.[18]
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein catheter or another appropriate site (e.g., tail vein) at the following time points: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[11]
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Transfer the plasma to labeled cryovials and store at -80°C until analysis.
-
Data Analysis: Analyze plasma samples using a validated LC-MS/MS method. Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis software.
Protocol 2: LC-MS/MS Method for Quantification of this compound in Rat Plasma
Objective: To develop and validate a sensitive and specific method for the quantification of this compound in rat plasma.
Materials and Instrumentation:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
C18 analytical column
-
This compound analytical standard
-
Internal standard (IS) (e.g., a structurally similar compound not present in the sample)
-
Rat plasma
-
Acetonitrile, methanol, formic acid (LC-MS grade)
-
Water (ultrapure)
-
Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)
Procedure:
-
Standard and QC Preparation: Prepare stock solutions of this compound and the IS in a suitable solvent (e.g., methanol). Prepare calibration standards and quality control (QC) samples by spiking known amounts of this compound into blank rat plasma.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, standard, or QC, add 150 µL of cold protein precipitation solvent containing the IS.[11]
-
Vortex for 1-2 minutes.
-
Centrifuge at high speed (e.g., 13,000 rpm for 10 minutes at 4°C).
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Develop a gradient elution method using a mobile phase of water with 0.1% formic acid and acetonitrile with 0.1% formic acid to achieve good separation of this compound and the IS.
-
Mass Spectrometric Detection: Optimize the mass spectrometer parameters in positive ion mode using electrospray ionization (ESI). Determine the precursor and product ions for this compound and the IS for multiple reaction monitoring (MRM).
-
-
Method Validation: Validate the method for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability according to regulatory guidelines.
-
Sample Analysis: Analyze the unknown plasma samples from the pharmacokinetic study and quantify the concentrations of this compound using the calibration curve.
Visualizations
Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.
Caption: Putative absorption and first-pass metabolism pathway of this compound.
Caption: Troubleshooting logic for addressing low bioavailability of this compound.
References
- 1. Novel Strategies for the Bioavailability Augmentation and Efficacy Improvement of Natural Products in Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discover.library.noaa.gov [discover.library.noaa.gov]
- 3. Pharmacokinetic of berberine, the main constituent of Berberis vulgaris L.: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The metabolism of berberine and its contribution to the pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Hydrastine pharmacokinetics and metabolism after a single oral dose of goldenseal (Hydrastis canadensis) to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Approaching strategy to increase the oral bioavailability of berberine, a quaternary ammonium isoquinoline alkaloid: part 2. development of oral dosage formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Istanbul University Press [iupress.istanbul.edu.tr]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. mdpi.com [mdpi.com]
- 16. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. instechlabs.com [instechlabs.com]
- 18. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 19. Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats | Research SOP [researchsop.com]
- 20. Detection and validated quantification of toxic alkaloids in human blood plasma--comparison of LC-APCI-MS with LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. lcms.cz [lcms.cz]
- 23. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 24. Berberine: A Review of its Pharmacokinetics Properties and Therapeutic Potentials in Diverse Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Tissue Distribution of Berberine and Its Metabolites after Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 27. dctd.cancer.gov [dctd.cancer.gov]
Noroxyhydrastinine Purity Assessment: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on assessing the purity of noroxyhydrastinine and identifying potential contaminants. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical methods for assessing the purity of this compound?
A1: The primary recommended method for assessing the purity of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection. This technique offers high resolution and sensitivity for separating this compound from potential impurities.[1][2][3] Other valuable techniques include Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of impurities that may not have a UV chromophore.
Q2: What are the likely potential contaminants in a this compound sample?
A2: Potential contaminants in this compound can originate from the synthetic route or degradation. These may include:
-
Starting materials and reagents: Unreacted precursors from the synthesis.
-
Side-products: Isomers or related alkaloids formed during synthesis.
-
Degradation products: Hydrolysis or oxidation products. Given its structural similarity to other isoquinoline alkaloids like hydrastinine, potential degradation could involve the opening of the lactam ring or modifications to the methylenedioxy group.[4][5][6][7]
-
Residual solvents: Solvents used during synthesis and purification.
Q3: How can I identify unknown peaks in my HPLC chromatogram?
A3: When unknown peaks are observed, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for identification. By obtaining the mass-to-charge ratio (m/z) and fragmentation pattern of the unknown peak, you can propose a chemical structure.[8][9] Further confirmation can be achieved by synthesizing the proposed impurity and comparing its retention time and mass spectrum.
Q4: What are the typical storage conditions to ensure the stability of this compound?
A4: To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is advisable to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. For long-term storage, refrigeration (-20°C) is recommended.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Peak Tailing | 1. Column degradation. 2. Interaction of the basic nitrogen in this compound with acidic silanols on the column. 3. Sample overload. | 1. Replace the column. 2. Use a mobile phase with a competing base (e.g., triethylamine) or an end-capped column.[2] 3. Reduce the injection volume or sample concentration.[10] |
| Ghost Peaks | 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection. | 1. Use fresh, high-purity solvents and flush the system. 2. Implement a needle wash step with a strong solvent in your autosampler method. |
| Irreproducible Retention Times | 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Pump malfunction. | 1. Prepare fresh mobile phase and ensure accurate composition. 2. Use a column oven to maintain a constant temperature.[11] 3. Check pump seals and for leaks.[10][12] |
| Poor Resolution Between Peaks | 1. Inappropriate mobile phase composition. 2. Column is not providing sufficient separation. | 1. Optimize the mobile phase gradient and pH. 2. Try a different column with a different stationary phase or particle size. |
This table provides general guidance. For more detailed troubleshooting, refer to comprehensive HPLC troubleshooting guides.[10][11][12][13][14]
Experimental Protocols
Protocol 1: HPLC Purity Assessment of this compound
This protocol outlines a general method for the purity assessment of this compound using reverse-phase HPLC.
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Ammonium acetate.
-
This compound reference standard of known purity.
2. Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases before use.
3. Standard Preparation:
-
Prepare a stock solution of the this compound reference standard in methanol or a suitable solvent at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of working standard solutions of different concentrations to construct a calibration curve.
4. Sample Preparation:
-
Accurately weigh the this compound sample to be tested.
-
Dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 0.5 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: 280 nm (or a wavelength determined by the UV spectrum of this compound).[1]
-
Injection Volume: 10 µL.[1]
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
6. Data Analysis:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Calculate the purity of the sample by the area normalization method, assuming all impurities have a similar response factor to this compound. The purity is calculated as:
-
% Purity = (Area of this compound Peak / Total Area of all Peaks) x 100
-
Quantitative Data Summary
The following table presents example data from a hypothetical purity analysis of three different batches of this compound using the HPLC method described above.
| Batch ID | Retention Time of this compound (min) | Purity (%) | Major Impurity Retention Time (min) | Major Impurity Area (%) |
| NOR-2025-01 | 15.2 | 99.5 | 12.8 | 0.3 |
| NOR-2025-02 | 15.3 | 98.8 | 13.1 | 0.9 |
| NOR-2025-03 | 15.2 | 99.8 | 11.5 | 0.1 |
Visualizations
Caption: Workflow for HPLC Purity Assessment of this compound.
Caption: Troubleshooting Logic for Common HPLC Issues.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Hydrastinine - Wikipedia [en.wikipedia.org]
- 7. Hydrastine - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. realab.ua [realab.ua]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. HPLC故障排除指南 [sigmaaldrich.com]
- 13. aelabgroup.com [aelabgroup.com]
- 14. ijsdr.org [ijsdr.org]
Dealing with batch-to-batch variability of Noroxyhydrastinine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the batch-to-batch variability of Noroxyhydrastinine.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is an isoquinoline alkaloid that has been identified in plants such as Thalictrum foliolosum and Thalictrum alpinum.[1] As a natural product derivative, it is susceptible to variability between production batches.
Q2: What are the primary causes of batch-to-batch variability in this compound?
Batch-to-batch variability in compounds like this compound can stem from several factors throughout the manufacturing and handling process:
-
Raw Material Inconsistencies : If derived from a natural source, variations in the plant's growing conditions (climate, soil, harvest time) can alter the chemical profile of the starting material.[2][3]
-
Synthesis Process Deviations : For synthetically produced this compound, minor changes in reaction conditions such as temperature, pressure, or reaction time can lead to differences in the final product.
-
Impurity Profile Differences : The type and concentration of impurities, including starting materials, by-products, or residual solvents, can differ from batch to batch.
-
Storage and Handling : Improper storage conditions (e.g., exposure to light, high temperatures, or humidity) can lead to degradation of the compound over time, affecting its purity and activity.[4][5]
Q3: My new batch of this compound shows different activity in my bioassay compared to the previous one. What should I do?
This is a common issue when dealing with batch-to-batch variability. The first step is to systematically troubleshoot the problem. This involves confirming that the observed difference is due to the new batch and not an experimental artifact. It is recommended to perform a head-to-head comparison of the old and new batches in the same experiment. If the variability is confirmed, a thorough quality control check of the new batch is warranted.
Troubleshooting Inconsistent Results
Encountering inconsistent results between batches of this compound can be a significant challenge. The following guide provides a structured approach to identifying the root cause.
Initial Troubleshooting Workflow
The diagram below outlines the initial steps to take when you observe unexpected variability in your experimental results.
References
- 1. This compound | C10H9NO3 | CID 89047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 3. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term stability of quercetin nanocrystals prepared by different methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability and Influence of Storage Conditions on Nanofibrous Film Containing Tooth Whitening Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of HPLC Gradient for Noroxyhydrastinine Separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) gradients for the separation of Noroxyhydrastinine.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound and related isoquinoline alkaloids.
Problem: Poor Peak Shape (Tailing or Fronting)
Possible Causes and Solutions in a Question-and-Answer Format:
Q1: My this compound peak is showing significant tailing. What is the most likely cause and how can I fix it?
A1: Peak tailing for basic compounds like this compound is often caused by secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2] These interactions can be minimized by adjusting the mobile phase pH. Lowering the pH of the mobile phase (e.g., to between 2.5 and 5.0) will protonate the silanol groups, reducing their interaction with the basic analyte and leading to a more symmetrical peak shape.[3]
Q2: I've adjusted the mobile phase pH, but I'm still observing peak tailing. What other strategies can I employ?
A2: If pH adjustment alone is insufficient, consider the following:
-
Mobile Phase Additives: Incorporate a small amount of a basic modifier, such as triethylamine (TEA), into your mobile phase. TEA can competitively bind to the active silanol sites, effectively masking them from interacting with your analyte.[3]
-
Column Choice: Switch to a modern, end-capped C18 column with high-purity silica. These columns have fewer accessible silanol groups, which significantly reduces peak tailing for basic compounds.[1]
-
Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or diluting your sample to see if the peak shape improves.[1]
Q3: My peak is fronting instead of tailing. What could be the cause?
A3: Peak fronting is less common for basic compounds but can occur due to:
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is stronger than your initial mobile phase, it can cause the peak to front. Whenever possible, dissolve your sample in the initial mobile phase.
-
Column Overload: Similar to tailing, injecting too high a concentration of your analyte can also lead to fronting.
Problem: Poor Resolution or Co-elution of Peaks
Q1: I am not getting baseline separation between this compound and other related impurities. How can I improve the resolution?
A1: Improving resolution often involves optimizing the selectivity of your separation. Here are several approaches:
-
Modify the Organic Modifier: If you are using acetonitrile, try switching to methanol or vice versa. The different solvent properties can alter the selectivity and improve the separation of closely eluting compounds.
-
Adjust the Gradient Slope: A shallower gradient (a slower increase in the organic solvent concentration over time) provides more time for compounds to interact with the stationary phase, which can significantly improve resolution.[4] Start with a scouting gradient (e.g., 5-95% organic solvent over 20-30 minutes) to determine the elution window of your compounds of interest, and then flatten the gradient in that region.[4]
-
Change the Stationary Phase: If modifying the mobile phase doesn't provide the desired resolution, consider trying a different column chemistry. A phenyl-hexyl or a polar-embedded C18 column can offer different selectivities compared to a standard C18 column.
Q2: Can temperature be used to improve the resolution of this compound?
A2: Yes, adjusting the column temperature can impact selectivity. Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and potentially improved resolution. However, the effect on selectivity can be compound-specific. It is recommended to experiment with temperatures between 30°C and 50°C.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC gradient method for this compound separation on a C18 column?
A1: A good starting point would be a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) with a gradient elution. For the mobile phase, you can use:
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate (adjusted to a pH between 3.0 and 5.0).[3][5]
-
Mobile Phase B: Acetonitrile or methanol.[3] A suggested starting gradient is a linear gradient from 10% to 90% B over 30 minutes. The flow rate can be set to 1.0 mL/min, and the detection wavelength can be set around 280 nm.[3]
Q2: What is the importance of the pKa of this compound in HPLC method development?
Q3: How do I prepare the mobile phase to ensure reproducible results?
A3: Consistent mobile phase preparation is crucial for reproducible retention times. Always measure the components of the mobile phase accurately. If using a buffer, ensure it is fully dissolved in the aqueous phase before mixing with the organic solvent. It is also important to degas the mobile phase before use to prevent bubble formation in the pump and detector, which can cause baseline noise and affect pump performance.
Q4: What should I do if my retention times are drifting from run to run?
A4: Retention time drift can be caused by several factors:
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A common rule of thumb is to equilibrate with at least 10 column volumes.
-
Mobile Phase Composition: Inaccurate mixing of the mobile phase can lead to drift. If you are using an online mixing system, check that the pumps are functioning correctly.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as changes in ambient temperature can affect retention times.
Experimental Protocols
Protocol 1: General HPLC Method for Isoquinoline Alkaloid Analysis
This protocol provides a general starting point for the analysis of isoquinoline alkaloids like this compound.
Instrumentation and Materials:
-
HPLC system with a Diode Array Detector (DAD) or UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Methanol or Acetonitrile (HPLC grade).
-
Formic acid or Ammonium acetate.
-
Ultrapure water.
-
Reference standards of the alkaloids of interest.
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water or 10 mM Ammonium Acetate in water, pH adjusted to 3.0-5.0.[3][5]
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient Program: A typical starting gradient could be:
-
0-5 min: 10% B
-
5-25 min: 10-70% B (linear gradient)
-
25-30 min: 70-90% B (linear gradient)
-
30-35 min: 90% B (hold)
-
35-40 min: 10% B (return to initial conditions and equilibrate)
-
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.[3]
-
Detection Wavelength: 280 nm.[3]
-
Injection Volume: 10 µL.[3]
Procedure:
-
Standard Preparation: Prepare stock solutions of the reference standards in methanol. From these, prepare a series of working standard solutions at different concentrations to construct a calibration curve.
-
Sample Preparation: Accurately weigh the sample. Extract the alkaloids using an appropriate solvent (e.g., methanol) with the aid of ultrasonication. Filter the extract through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Identify the alkaloid peaks in the sample chromatogram by comparing their retention times with those of the standards. Quantify the alkaloids using the calibration curves generated from the standard solutions.
Data Presentation
Table 1: Example HPLC Gradient Conditions for this compound Separation
| Time (min) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 90 | 10 |
| 20.0 | 40 | 60 |
| 25.0 | 10 | 90 |
| 30.0 | 10 | 90 |
| 30.1 | 90 | 10 |
| 35.0 | 90 | 10 |
Table 2: Troubleshooting Summary for Common HPLC Issues with this compound
| Issue | Potential Cause | Recommended Action |
| Peak Tailing | Secondary silanol interactions | Lower mobile phase pH (2.5-4.0); Add TEA (0.1%); Use an end-capped column. |
| Column overload | Reduce injection volume or sample concentration. | |
| Poor Resolution | Inadequate selectivity | Change organic modifier (ACN to MeOH or vice versa); Use a shallower gradient. |
| Insufficient efficiency | Use a longer column or a column with smaller particle size. | |
| Retention Time Drift | Incomplete column equilibration | Increase equilibration time (at least 10 column volumes). |
| Mobile phase composition change | Prepare fresh mobile phase; check pump performance. | |
| Temperature fluctuation | Use a column oven to maintain a constant temperature. |
Visualizations
Caption: Workflow for HPLC gradient optimization for this compound separation.
References
Troubleshooting inconsistent results in Noroxyhydrastinine experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Noroxyhydrastinine. The information is designed to address common challenges and inconsistencies that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where does it come from?
This compound is a naturally occurring isoquinoline alkaloid.[1] It can be isolated from plants of the Thalictrum genus, such as Thalictrum angustifolium and Thalictrum foliolosum.[1][2] As a natural product, its purity and stability can be key factors in experimental reproducibility.
Q2: My this compound solution appears to have precipitated. What should I do?
Precipitation of natural products out of solution is a common issue that can lead to inconsistent results. Consider the following:
-
Solvent Selection: Ensure that this compound is fully soluble in your chosen solvent at the desired concentration. It may be necessary to perform solubility tests with small amounts of the compound in various solvents (e.g., DMSO, ethanol, methanol) to determine the optimal one for your experiment.
-
Storage Conditions: Store stock solutions at the recommended temperature, typically -20°C or -80°C, to minimize precipitation and degradation. Avoid repeated freeze-thaw cycles by preparing smaller aliquots.
-
Sonication: If precipitation occurs upon thawing, gentle sonication in a water bath may help to redissolve the compound. However, be cautious as excessive sonication can generate heat and potentially degrade the compound.
Q3: I am observing high variability between experimental replicates. What are the potential causes?
High variability in experiments with natural products like this compound can stem from several sources:
-
Compound Purity: The purity of the this compound sample can significantly impact results. Impurities from the extraction and purification process can have their own biological activities, leading to inconsistent effects. It is advisable to use highly purified and characterized this compound.
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially when working with small volumes of concentrated stock solutions.
-
Cell-Based Assay Variability: In cell-based assays, factors such as cell passage number, confluency, and overall cell health can contribute to variability. Standardize these parameters across all experiments.
-
Edge Effects: In plate-based assays, "edge effects" can occur where wells on the perimeter of the plate behave differently than interior wells. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with a buffer or media.
Q4: How can I be sure that the observed activity is specific to this compound and not an artifact?
When working with natural products, it is crucial to rule out non-specific activity or artifacts. Here are some recommendations:
-
Dose-Response Curve: Generate a full dose-response curve to ensure the observed effect is concentration-dependent.
-
Positive and Negative Controls: Always include appropriate positive and negative controls in your assays. A positive control should be a compound known to produce the expected effect, while a negative control should be an inactive compound or the vehicle solvent.
-
Counter-screens: Perform counter-screens to identify compounds that interfere with the assay technology itself (e.g., autofluorescence in fluorescence-based assays).
-
Structural Analogs: If available, test structurally related but inactive analogs of this compound to demonstrate that the observed activity is due to its specific chemical structure.
Troubleshooting Guides
Issue 1: Inconsistent Bioactivity in Cell-Based Assays
Table 1: Troubleshooting Inconsistent Bioactivity
| Potential Cause | Recommended Solution |
| Poor Solubility | Perform solubility tests in various biocompatible solvents. Prepare fresh dilutions for each experiment. |
| Compound Degradation | Store stock solutions in small, single-use aliquots at -80°C. Protect from light. Perform stability studies if degradation is suspected. |
| Cellular Health Variability | Use cells within a consistent passage number range. Ensure consistent cell seeding density and confluency at the time of treatment. |
| Assay Interference | Check for autofluorescence or colorimetric interference of this compound at the assay wavelength. Run a vehicle-only control to establish a baseline. |
Issue 2: Difficulty Reproducing Results from Published Literature
Table 2: Troubleshooting Reproducibility Issues
| Potential Cause | Recommended Solution |
| Differences in Compound Source and Purity | Source this compound from a reputable supplier and obtain a certificate of analysis if possible. |
| Variations in Experimental Protocols | Carefully review and adhere to the exact experimental conditions described in the literature, including cell lines, reagents, and incubation times. |
| Subtle Differences in Reagents | Use reagents from the same supplier and lot number as the original study, if possible. |
| Data Analysis Methods | Ensure that your data analysis methods are consistent with those used in the publication. |
Experimental Protocols
While specific, detailed experimental protocols for this compound are not widely published, a general workflow for screening natural products for bioactivity is provided below.
General Protocol for Assessing the Cytotoxicity of this compound using an MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in cell culture media to achieve the desired final concentrations.
-
Cell Treatment: Remove the old media from the cells and replace it with the media containing the different concentrations of this compound. Include a vehicle control (media with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
References
Validation & Comparative
Validating the Anti-inflammatory Effects of Noroxyhydrastinine: A Comparative Guide
To Researchers, Scientists, and Drug Development Professionals,
This guide provides a comparative analysis of the potential anti-inflammatory properties of Noroxyhydrastinine. Due to the current scarcity of direct experimental data on this compound, this document leverages extensive research on the structurally related and well-studied alkaloid, Berberine, as a predictive framework. We present a comprehensive overview of Berberine's established anti-inflammatory effects, benchmarked against other natural compounds, and propose a detailed experimental workflow to validate the therapeutic potential of this compound.
Introduction to this compound
This compound is an alkaloid derived from the plant Hydrastis canadensis (Goldenseal). While traditional medicine has utilized Goldenseal for its purported anti-inflammatory and antimicrobial properties, specific research into the bioactivity of this compound is limited. However, its structural similarity to other isoquinoline alkaloids, notably Berberine, suggests it may possess significant anti-inflammatory capabilities. This guide outlines the necessary steps to investigate this hypothesis.
Comparative Analysis of Related and Alternative Compounds
To establish a benchmark for the potential anti-inflammatory efficacy of this compound, we present a comparative summary of quantitative data for Berberine and other well-characterized natural anti-inflammatory compounds.
Table 1: In Vitro Anti-inflammatory Activity of Natural Compounds
| Compound | Target | Assay System | IC50 Value |
| Berberine | NF-κB | LPS-stimulated RAW264.7 cells | ~5 µM[1] |
| iNOS | LPS-stimulated RAW264.7 cells | ~11.64 µM (for a derivative)[2] | |
| COX-2 | Human colon cancer cells | >0.3 µM (effective concentration)[3] | |
| TNF-α | Human monocytic macrophage cell line | ~5 µM (effective concentration)[4] | |
| Curcumin | NF-κB | LPS-stimulated RAW264.7 cells | 18.2 ± 3.9 µM[5] |
| iNOS (NO production) | LPS-stimulated primary microglia | 3.7 µM[6] | |
| IL-6 | LPS-activated RAW 264.7 cells | Effective at 20 µM[7] | |
| Boswellic Acid (AKBA) | 5-Lipoxygenase (5-LO) | Rat peritoneal neutrophils | 1.5 µM[8] |
| 5-Lipoxygenase (5-LO) | Isolated human neutrophils | 3.0 µM[9] |
Key Inflammatory Signaling Pathways
The anti-inflammatory effects of many natural compounds are mediated through the modulation of key signaling pathways. The two primary pathways implicated in the action of Berberine, and thus hypothesized for this compound, are the NF-κB and MAPK pathways.
Proposed Experimental Protocols for Validation
To ascertain the anti-inflammatory effects of this compound, a systematic approach employing both in vitro and in vivo models is recommended.
In Vitro Assays
1. Cell Viability Assay:
-
Objective: To determine the non-toxic concentration range of this compound.
-
Cell Line: RAW 264.7 murine macrophages or human THP-1 monocytes.
-
Method: MTT or MTS assay. Cells are incubated with varying concentrations of this compound for 24-48 hours.
-
Endpoint: Spectrophotometric measurement of cell viability.
2. Nitric Oxide (NO) Production Assay:
-
Objective: To measure the inhibition of inducible nitric oxide synthase (iNOS) activity.
-
Method: Griess assay. Macrophages are pre-treated with non-toxic concentrations of this compound, followed by stimulation with lipopolysaccharide (LPS).
-
Endpoint: Colorimetric measurement of nitrite concentration in the culture supernatant.
3. Pro-inflammatory Cytokine Quantification:
-
Objective: To measure the inhibition of key pro-inflammatory cytokines.
-
Method: ELISA. Supernatants from LPS-stimulated macrophages (as in the Griess assay) are used to quantify the levels of TNF-α and IL-6.
-
Endpoint: Absorbance measurement to determine cytokine concentrations.
4. Western Blot Analysis:
-
Objective: To investigate the effect of this compound on key signaling proteins.
-
Method: Cell lysates from treated and untreated macrophages are subjected to SDS-PAGE and immunoblotting.
-
Target Proteins: Phosphorylated and total forms of IκBα, NF-κB p65, p38 MAPK, and JNK.
In Vivo Models
1. Carrageenan-Induced Paw Edema:
-
Objective: To assess the acute anti-inflammatory activity of this compound.
-
Animal Model: Wistar rats or Swiss albino mice.
-
Method: this compound is administered orally or intraperitoneally prior to the sub-plantar injection of carrageenan in the hind paw.
-
Endpoint: Measurement of paw volume at regular intervals using a plethysmometer.
2. LPS-Induced Endotoxemia:
-
Objective: To evaluate the systemic anti-inflammatory effects.
-
Animal Model: C57BL/6 mice.
-
Method: Mice are treated with this compound before an intraperitoneal injection of a lethal or sub-lethal dose of LPS.
-
Endpoint: Survival rate monitoring and measurement of serum levels of TNF-α and IL-6.
Conclusion
While direct evidence for the anti-inflammatory effects of this compound is currently lacking, its structural relationship to the well-researched alkaloid Berberine provides a strong rationale for its investigation. The comparative data and experimental protocols outlined in this guide offer a robust framework for researchers and drug development professionals to systematically validate the anti-inflammatory potential of this compound. Such studies could pave the way for the development of a novel therapeutic agent for inflammatory diseases.
References
- 1. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the study of berberine and its derivatives: a focus on anti-inflammatory and anti-tumor effects in the digestive system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition by berberine of cyclooxygenase-2 transcriptional activity in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of tumor necrosis factor by curcumin, a phytochemical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory effect of curcumin on nitric oxide production from lipopolysaccharide-activated primary microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Curcumin suppresses the production of interleukin-6 in Prevotella intermedia lipopolysaccharide-activated RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boswellic acids: novel, specific, nonredox inhibitors of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Considerations to Be Taken When Carrying Out Medicinal Plant Research—What We Learn from an Insight into the IC50 Values, Bioavailability and Clinical Efficacy of Exemplary Anti-Inflammatory Herbal Components - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Properties of Noroxyhydrastinine and Berberine
A critical evaluation of current scientific literature reveals a significant disparity in the available cytotoxic data for noroxyhydrastinine and berberine. While berberine has been extensively studied for its potent cytotoxic effects against a wide array of cancer cell lines, a notable scarcity of research on the cytotoxic profile of this compound prevents a direct comparative analysis. This guide, therefore, presents a comprehensive overview of the existing data for berberine, alongside a clear acknowledgment of the data gap for this compound, to inform researchers, scientists, and drug development professionals.
Executive Summary
Berberine, a well-documented isoquinoline alkaloid, demonstrates significant cytotoxic activity across numerous cancer cell types through mechanisms including the induction of apoptosis and cell cycle arrest. In stark contrast, scientific literature currently lacks quantitative data, such as IC50 values, to characterize the cytotoxic potential of this compound. This guide synthesizes the available experimental data for berberine, details the methodologies employed in these studies, and visually represents the key signaling pathways and experimental workflows.
Quantitative Cytotoxicity Data: Berberine
The cytotoxic efficacy of berberine has been quantified in a multitude of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, varies depending on the cell line and experimental conditions. A summary of reported IC50 values is presented below.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| Tca8113 | Oral Squamous Cell Carcinoma | 218.52 ± 18.71 | [1] |
| CNE2 | Nasopharyngeal Carcinoma | 249.18 ± 18.14 | [1] |
| MCF-7 | Breast Cancer | 272.15 ± 11.06 | [1] |
| HeLa | Cervical Carcinoma | 245.18 ± 17.33 | [1] |
| HT29 | Colon Cancer | 52.37 ± 3.45 | [1] |
| A549 | Lung Cancer | 139.4 | [2] |
| HepG2 | Liver Cancer | 3587.9 | [2] |
Experimental Protocols
The following methodologies are commonly employed to assess the cytotoxicity of compounds like berberine.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 7,000 cells/well for A549, 6,000 for HeLa, and 8,000 for HepG2) and allowed to adhere overnight.[2]
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., berberine) and a vehicle control (e.g., PBS) for a specified duration (e.g., 24, 48, or 72 hours).[2]
-
MTT Incubation: After treatment, MTT solution (5 mg/ml) is added to each well and incubated for a period (e.g., 4 hours) to allow the formation of formazan crystals by viable cells.[2]
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Analysis (Annexin V/PI Staining)
Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity. It can be detected using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for various time points.
-
Harvesting and Staining: Cells are harvested, washed with PBS, and then resuspended in a binding buffer. Annexin V-FITC and PI are added to the cell suspension.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membranes.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways implicated in berberine-induced cytotoxicity and a typical experimental workflow for its evaluation.
Experimental workflow for cytotoxicity assessment.
Berberine-induced apoptosis signaling pathway.
Conclusion
The existing body of scientific evidence strongly supports the cytotoxic and pro-apoptotic effects of berberine against a variety of cancer cell lines. The mechanisms underlying these effects are multifaceted, involving the modulation of key signaling pathways such as the BCL-2/BAX and Akt/mTOR pathways.[1] In contrast, the cytotoxicity of this compound remains uninvestigated, representing a significant knowledge gap. Future research is warranted to elucidate the potential anticancer properties of this compound and to enable a direct and meaningful comparison with berberine. This would be invaluable for the discovery and development of novel therapeutic agents. One study noted that UVA irradiation of the related compound hydrastinine did not result in DNA damage or cell death in keratinocytes, suggesting that its phototoxic potential may be low. However, this does not provide direct evidence of its general cytotoxicity.
References
Unraveling the Enigmatic Mechanism of Noroxyhydrastinine: A Cross-Validation and Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Noroxyhydrastinine, a naturally occurring isoquinoline alkaloid, presents a compelling case for further pharmacological investigation. While direct experimental data on its mechanism of action remain elusive, its structural similarity to well-characterized alkaloids such as berberine and sanguinarine provides a foundation for hypothesized biological activity. This guide offers a comparative framework to cross-validate the potential mechanisms of this compound, focusing on its putative anticancer and neuromodulatory effects. By presenting established data for related compounds and detailing robust experimental protocols, we aim to provide a comprehensive roadmap for future research into this promising molecule.
Introduction
This compound is an isoquinoline alkaloid that has been identified in plants of the Thalictrum genus.[1] The isoquinoline scaffold is a common feature in a wide array of bioactive natural products known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[2][3] Prominent examples include berberine, sanguinarine, and chelerythrine, which have been extensively studied for their therapeutic potential.[2][4][5][6] Given the shared chemical backbone, it is plausible that this compound exhibits similar biological activities.
This guide explores two primary hypothesized mechanisms of action for this compound:
-
Anticancer Activity: By analogy with other isoquinoline alkaloids, this compound may induce apoptosis and cell cycle arrest in cancer cells through the modulation of key signaling pathways.[2][7]
-
Neuromodulatory Effects: Certain isoquinoline derivatives have been shown to interact with neurotransmitter receptors, such as the GABA-A receptor, suggesting a potential role for this compound in neuronal signaling.[8][9]
We will cross-validate these hypotheses by comparing the known experimental data of related compounds and providing detailed protocols for a proposed research workflow to elucidate the specific molecular targets and signaling pathways of this compound.
Comparative Analysis of Bioactivity
To establish a predictive baseline for this compound's potential efficacy, we have compiled quantitative data from well-studied isoquinoline alkaloids with analogous structures. The following tables summarize their reported anticancer and receptor binding activities.
Table 1: Comparative Anticancer Activity of Isoquinoline Alkaloids
| Compound | Cell Line | Assay Type | IC50 / Effect | Reference |
| Berberine | HCT116 (Colon Cancer) | MTT Assay | ~50 µM | [10] |
| A549 (Lung Cancer) | MTT Assay | ~25 µM | [7] | |
| MCF-7 (Breast Cancer) | MTT Assay | ~30 µM | [10] | |
| Sanguinarine | K562 (Leukemia) | Apoptosis Assay | Induces apoptosis | [5] |
| A549 (Lung Cancer) | Cell Viability | IC50 ~1.5 µM | [5] | |
| Chelerythrine | HeLa (Cervical Cancer) | PKC Inhibition | IC50 = 0.66 µM | [11] |
| HL-60 (Leukemia) | Apoptosis Assay | Induces apoptosis | [6] | |
| This compound | (Hypothetical) | MTT/Apoptosis | To be determined |
Table 2: Comparative GABA-A Receptor Binding of Isoquinoline Alkaloids
| Compound | Receptor Subtype | Assay Type | Kᵢ / IC₅₀ / Effect | Reference |
| Tetrahydropalmatine | GABA-A | Radioligand Binding | Positive Allosteric Modulator | [9] |
| Berberine | Not specified | Electrophysiology | Modulatory effects | [12] |
| This compound | (Hypothetical) | Radioligand Binding | To be determined |
Proposed Experimental Workflow for Cross-Validation
To elucidate the mechanism of action of this compound, a systematic experimental approach is proposed. The following workflow outlines the key stages of investigation.
References
- 1. This compound | C10H9NO3 | CID 89047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactivity and mechanism of action of sanguinarine and its derivatives in the past 10 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Chelerythrine - Wikipedia [en.wikipedia.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. mdpi.com [mdpi.com]
- 9. Tetrahydropalmatine - Wikipedia [en.wikipedia.org]
- 10. Berberine as a Potential Anticancer Agent: A Comprehensive Review [mdpi.com]
- 11. selleckchem.com [selleckchem.com]
- 12. mdpi.com [mdpi.com]
Replicating Published Findings on Noroxyhydrastinine's Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Noroxyhydrastinine, an isoquinoline alkaloid identified in plants of the Thalictrum genus, presents a compelling subject for bioactive compound research. While specific published data on the bioactivity of this compound remains limited, its structural similarity to other well-researched isoquinoline alkaloids, such as berberine and coptisine, suggests potential cytotoxic and enzyme-inhibitory properties. This guide provides a framework for investigating the bioactivity of this compound by presenting established experimental protocols and comparative data from published findings on these analogous compounds.
Comparative Bioactivity of Related Isoquinoline Alkaloids
To establish a baseline for potential bioactivity, the following table summarizes the cytotoxic effects of berberine and coptisine, two isoquinoline alkaloids also found in Thalictrum species, against a panel of human cancer cell lines. This data, gathered from various published studies, is presented to guide the design of experiments for this compound.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Berberine | Tca8113 | Oral Squamous Cell Carcinoma | 218.52 ± 18.71 | [1] |
| CNE2 | Nasopharyngeal Carcinoma | 249.18 ± 18.14 | [1] | |
| MCF-7 | Breast Cancer | 272.15 ± 11.06 | [1] | |
| Hela | Cervical Carcinoma | 245.18 ± 17.33 | [1] | |
| HT29 | Colon Cancer | 52.37 ± 3.45 | [1] | |
| T47D | Breast Cancer | 25 | [2] | |
| A549 | Lung Cancer | 139.4 | [3] | |
| HepG2 | Liver Cancer | 3587.9 | [3] | |
| Coptisine | LoVo | Colon Cancer | 0.87 µg/mL | [4] |
| HT-29 | Colon Cancer | 0.49 µg/mL | [4] | |
| L-1210 | Leukemia | 0.87 µg/mL | [4] | |
| SK-Hep1 | Liver Cancer | 1.4 - 15.2 µg/mL | [5] | |
| K562 | Leukemia | 1.4 - 15.2 µg/mL | [5] | |
| U937 | Leukemia | 1.4 - 15.2 µg/mL | [5] | |
| P3H1 | Leukemia | 1.4 - 15.2 µg/mL | [5] | |
| Raji | Leukemia | 0.6 - 14.1 µg/mL | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the bioactivity of this compound, based on standard protocols used for similar compounds.
In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.
Materials:
-
Selected human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO to create a stock solution)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines to approximately 80% confluency.
-
Trypsinize the cells and resuspend them in complete medium at a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.
-
Include wells for vehicle control (DMSO) and untreated controls.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations.
-
After the 24-hour incubation, carefully remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Incubate the plate for another 48 to 72 hours.
-
-
MTT Assay:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay determines if a compound inhibits the catalytic activity of topoisomerase I, a key enzyme in DNA replication and a target for many anticancer drugs.
Materials:
-
Human Topoisomerase I (recombinant)
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1 M KCl, 10 mM MgCl2, 10 mM DTT)
-
This compound (dissolved in DMSO)
-
5x DNA Loading Dye
-
1% Agarose gel in 1x TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and UV transilluminator
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
2 µL of 10x Topoisomerase I Assay Buffer
-
1 µL of supercoiled plasmid DNA (e.g., 0.5 µg/µL)
-
Variable volume of this compound or vehicle control (DMSO)
-
Nuclease-free water to a final volume of 18 µL.
-
-
Add 2 µL of diluted human Topoisomerase I to each reaction tube.
-
-
Incubation:
-
Gently mix the reaction components and incubate at 37°C for 30 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding 5 µL of 5x DNA Loading Dye.
-
-
Agarose Gel Electrophoresis:
-
Load the entire reaction mixture onto a 1% agarose gel.
-
Run the gel at a constant voltage (e.g., 80-100 V) until the supercoiled and relaxed DNA forms are well separated.
-
-
Visualization and Analysis:
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band in the presence of the compound.
-
Visualizing Molecular Pathways and Experimental Workflows
To further aid in the conceptualization of these experiments and the potential mechanism of action, the following diagrams have been generated using Graphviz.
References
- 1. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Berberine sensitizes mutliple human cancer cells to the anticancer effects of doxorubicin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic effects of Coptis chinensis and Epimedium sagittatum extracts and their major constituents (berberine, coptisine and icariin) on hepatoma and leukaemia cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating Noroxyhydrastinine as a Positive Control in Alkaloid Research: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate positive control is a critical step in ensuring the validity and accuracy of experimental results. In the context of alkaloid research, particularly when investigating effects on neurotransmitter systems, a well-characterized positive control with a known mechanism of action and potency is indispensable. This guide provides a framework for evaluating the potential of noroxyhydrastinine as a positive control, comparing it with established standards, and offers detailed protocols for its characterization.
This compound is an isoquinoline alkaloid that has been isolated from plants of the Thalictrum genus.[1][2] While its chemical structure is known, its pharmacological profile, particularly its activity at monoamine transporters, remains largely uncharacterized in publicly available literature. Therefore, a direct comparison of its performance as a positive control is not currently possible. However, by following the experimental protocols outlined in this guide, researchers can determine its activity and suitability for their specific assays.
Established Positive Controls for Monoamine Transporter Inhibition
A primary mechanism of action for many alkaloids is the inhibition of monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[3] These transporters are crucial for regulating neurotransmitter levels in the synapse, and their inhibition can have significant physiological effects.[4] When evaluating a new alkaloid like this compound for its potential as a positive control in this area, it is essential to compare its activity to well-established inhibitors.
The following table summarizes the inhibitory potency (IC₅₀ values) of commonly used positive controls for DAT, NET, and SERT inhibition assays. These values serve as a benchmark for assessing the activity of novel compounds.
| Compound | Class | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) |
| Cocaine | Non-selective Monoamine Reuptake Inhibitor | ~230 - 400[5][6][7] | ~480[6] | ~740[6] |
| Methylphenidate | DAT/NET Inhibitor | ~60[6] | ~100[6] | >10,000[6] |
| GBR 12909 | Selective DAT Inhibitor | <10[7] | - | - |
| Nisoxetine | Selective NET Inhibitor | - | - | - |
| Fluoxetine | Selective SERT Inhibitor | - | - | ~1[6] |
| Desipramine | Tricyclic Antidepressant (NET-preferring) | - | - | - |
| Toludesvenlafaxine | Triple Reuptake Inhibitor | 733.2[8] | 586.7[8] | 31.4[8] |
Note: IC₅₀ values can vary depending on the specific experimental conditions, cell types, and assay methods used.
Experimental Protocols for Characterizing this compound
To ascertain the suitability of this compound as a positive control, a systematic experimental approach is necessary. The following protocols provide detailed methodologies for determining its inhibitory activity at monoamine transporters and assessing its general cytotoxicity.
This assay measures the ability of a compound to inhibit the uptake of a radiolabeled or fluorescent neurotransmitter substrate into cells expressing the target transporter.
Objective: To determine the IC₅₀ value of this compound for DAT, NET, and SERT.
Materials:
-
HEK293 cells (or other suitable cell line) stably expressing human DAT, NET, or SERT
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and appropriate selection antibiotics
-
Poly-D-lysine coated 96-well plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
Radiolabeled neurotransmitter substrates (e.g., [³H]dopamine, [³H]norepinephrine, [³H]serotonin) or a fluorescent substrate analog
-
This compound and selected positive controls (e.g., cocaine, nisoxetine, fluoxetine)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cell Plating: Seed the transporter-expressing cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of this compound and the positive controls in KRH buffer.
-
Assay Initiation:
-
On the day of the assay, wash the cells with KRH buffer.
-
Pre-incubate the cells with various concentrations of this compound, positive controls, or vehicle for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.
-
-
Substrate Addition: Add the radiolabeled or fluorescent neurotransmitter substrate to each well and incubate for a defined period (e.g., 10-15 minutes).
-
Assay Termination:
-
For radiolabeled assays, rapidly terminate the uptake by washing the cells with ice-cold KRH buffer.
-
Lyse the cells and measure the radioactivity using a scintillation counter.
-
For fluorescent assays, the signal can be read directly in a fluorescence plate reader.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor) from the total uptake.
-
Plot the percentage of inhibition versus the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
This assay is crucial to ensure that any observed inhibition of transporter activity is not due to general cytotoxicity.
Objective: To determine the cytotoxic potential of this compound.
Materials:
-
Cell line used in the transporter assay
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the same concentrations of this compound used in the transporter assay.[9] Incubate for the same duration.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[9]
-
Formazan Solubilization: Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. A significant decrease in cell viability at concentrations that inhibit transporter uptake would indicate that the observed effect may be due to cytotoxicity.
Visualizing Experimental Workflows
To aid in the conceptualization of the experimental process, the following diagrams illustrate the workflows for the monoamine transporter uptake inhibition assay and the cell viability assay.
Caption: Workflow for Monoamine Transporter Uptake Inhibition Assay.
Caption: Workflow for Cell Viability (MTT) Assay.
Conclusion and Future Directions
The use of a reliable positive control is fundamental to the integrity of alkaloid research. While this compound's potential as a positive control is yet to be determined, the experimental framework provided in this guide offers a clear path for its evaluation. By systematically assessing its inhibitory activity on monoamine transporters and its cytotoxic profile, researchers can generate the necessary data to either validate its use as a positive control or to characterize it as a novel bioactive alkaloid. Should this compound demonstrate consistent and potent activity at a specific monoamine transporter without significant cytotoxicity, it could serve as a valuable tool in the study of isoquinoline alkaloids and their effects on neurotransmission.[10] Further studies could then explore its detailed mechanism of action and structure-activity relationships.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C10H9NO3 | CID 89047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Monoamine transporter - Wikipedia [en.wikipedia.org]
- 4. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the effects of cocaine and other inhibitors of dopamine uptake in rat striatum, nucleus accumbens, olfactory tubercle, and medial prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of dopamine uptake and release in vitro in sheep and rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of a Novel Phytochemical and Established Anti-inflammatory Drugs
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of pharmacology, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a paramount objective. While synthetic compounds have long dominated the therapeutic arena, there is a growing interest in the potential of naturally derived molecules. This guide provides a comparative analysis of a phytochemical, Berberine, against two clinically established anti-inflammatory drugs: the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen and the corticosteroid Dexamethasone.
Note to the Reader: The initial request concerned a compound identified as "Noroxyhydrastinine." However, a comprehensive search of the scientific literature did not yield any data on a compound with this name or its direct derivatives regarding anti-inflammatory properties. Therefore, to fulfill the request for a comparative guide, we have selected Berberine as a representative phytochemical. Berberine is a major alkaloid found in Hydrastis canadensis (goldenseal), a plant from which "hydrastinine" is derived, and it possesses well-documented anti-inflammatory effects[1][2][3][4][5]. This substitution allows for a robust, data-driven comparison in the format requested.
Comparative Analysis of Anti-inflammatory Activity
The following tables summarize the in vitro and in vivo anti-inflammatory effects of Berberine, Ibuprofen, and Dexamethasone, based on data from various preclinical studies.
Table 1: In Vitro Anti-inflammatory Effects
| Parameter | Berberine | Ibuprofen | Dexamethasone |
| Mechanism of Action | Inhibition of NF-κB and MAPK signaling pathways; reduction of pro-inflammatory cytokine production (TNF-α, IL-6, IL-1β)[6][7][8][9][10]. | Non-selective inhibition of COX-1 and COX-2 enzymes, leading to decreased prostaglandin synthesis[11][12][13][14][15]. | Binds to glucocorticoid receptors, leading to the inhibition of pro-inflammatory signals and promotion of anti-inflammatory signals[16][17][18][19][20]. |
| Target Pathways | NF-κB, MAPK, STAT1[7][9] | Cyclooxygenase (COX) pathway[21][22][23][24][25] | Glucocorticoid Receptor signaling |
| Effect on Cytokines | Significant reduction in TNF-α, IL-6, and IL-1β[6][7] | Indirectly reduces cytokine-mediated inflammation by inhibiting prostaglandin synthesis. | Broadly suppresses the expression of multiple pro-inflammatory cytokines[17][19]. |
| COX Inhibition | May inhibit COX-2 expression[6] | Potent inhibitor of both COX-1 and COX-2[11][14] | Indirectly reduces COX-2 expression through glucocorticoid receptor activation. |
Table 2: In Vivo Anti-inflammatory Effects
| Animal Model | Berberine | Ibuprofen | Dexamethasone |
| Carrageenan-induced Paw Edema | Reduction in paw volume. | Significant reduction in paw edema. | Potent reduction in paw edema. |
| LPS-induced Systemic Inflammation | Decreased serum levels of TNF-α and IL-6[26]. | Attenuates fever and inflammatory responses. | Markedly suppresses systemic inflammatory response and improves survival rates[26]. |
| Adjuvant-induced Arthritis | Amelioration of joint swelling and inflammatory markers. | Reduction in joint inflammation and pain. | Strong suppression of arthritis progression and joint destruction. |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below to facilitate reproducibility and further investigation.
In Vitro Assay: Inhibition of Nitric Oxide (NO) Production in Macrophages
Objective: To assess the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
Methodology:
-
Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (Berberine) or standard drugs (Ibuprofen, Dexamethasone). Cells are pre-incubated for 1 hour.
-
Stimulation: LPS (1 µg/mL) is added to each well (except for the negative control) to induce an inflammatory response.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 50 µL of supernatant is mixed with 50 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
Quantification: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
In Vivo Model: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the acute anti-inflammatory activity of a compound in a widely used animal model of inflammation.
Methodology:
-
Animals: Male Wistar rats (150-200g) are used. The animals are housed under standard laboratory conditions with free access to food and water.
-
Grouping and Administration: Animals are divided into groups (n=6): a control group (vehicle), a positive control group (e.g., Indomethacin 10 mg/kg), and test groups receiving different doses of the compound (e.g., Berberine). The test compounds are administered orally 1 hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group at each time point relative to the control group.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key inflammatory signaling pathways and a typical experimental workflow for screening anti-inflammatory compounds.
Caption: NF-κB Signaling Pathway and the inhibitory action of Berberine.
Caption: The Cyclooxygenase (COX) pathway and the inhibitory action of Ibuprofen.
Caption: A generalized workflow for screening potential anti-inflammatory drugs.
This guide provides a foundational comparison of the phytochemical Berberine with the established anti-inflammatory drugs Ibuprofen and Dexamethasone. The presented data, experimental protocols, and pathway diagrams are intended to serve as a valuable resource for researchers in the field of inflammation and drug discovery. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and safety of promising phytochemicals in preclinical and clinical settings.
References
- 1. Goldenseal (Hydrastis Canadensis) Benefits and Side Effects [ayurtimes.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. retailer.boironusa.com [retailer.boironusa.com]
- 4. bcrcp.ac.in [bcrcp.ac.in]
- 5. pascoe.ca [pascoe.ca]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of inflammation by berberine: Molecular mechanism and network pharmacology analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Descriptive Review of the Antioxidant Effects and Mechanisms of Action of Berberine and Silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti‐inflammatory and immune‐modulatory impacts of berberine on activation of autoreactive T cells in autoimmune inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidant and Anti-Inflammatory Activities of Berberine in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. Ibuprofen | healthdirect [healthdirect.gov.au]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Ibuprofen - Wikipedia [en.wikipedia.org]
- 15. What is the mechanism of Ibuprofen? [synapse.patsnap.com]
- 16. go.drugbank.com [go.drugbank.com]
- 17. droracle.ai [droracle.ai]
- 18. dexamethasone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 19. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 20. Mechanisms of anti-inflammatory action of dexamethasone: blockade by hydrocortisone mesylate and actinomycin D of the inhibitory effect of dexamethasone on leukocyte infiltration in inflammatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacological analysis of cyclooxygenase-1 in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cyclooxygenase (COX) Enzymes, Inhibitors, and More [verywellhealth.com]
- 23. COX 2 pathway: Significance and symbolism [wisdomlib.org]
- 24. What Is the Role of Cyclooxygenase (COX) in the Body? - GoodRx [goodrx.com]
- 25. gpnotebook.com [gpnotebook.com]
- 26. Anti-Inflammatory Activity and Mechanism of Hydrostatin-SN1 From Hydrophis cyanocinctus in Interleukin-10 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
Uncharted Territory: The Therapeutic Potential of Noroxyhydrastinine Awaits Scientific Exploration
Researchers, scientists, and drug development professionals seeking to understand the therapeutic targets of Noroxyhydrastinine will find a field ripe for discovery, as a comprehensive review of published scientific literature reveals a significant gap in the independent verification of its biological activities and mechanism of action. Currently, there is a notable absence of experimental data to define its therapeutic targets, precluding a comparative analysis with alternative compounds.
This compound is a known alkaloid that can be isolated from the ethanolic extract of the roots of Thalictrum angustifolium. Its chemical structure and basic properties are documented in chemical databases such as PubChem. However, beyond its identification and source, there is a scarcity of publicly available research detailing its pharmacological effects. In vitro and in vivo studies that are essential for identifying and validating therapeutic targets have not been published for this specific compound.
While the broader genus of Thalictrum is known to be a rich source of various alkaloids with documented biological activities, including antitumor and antimicrobial properties, this information is not specific to this compound. The therapeutic potential of other compounds from this plant family does not provide a scientific basis for inferring the specific targets or efficacy of this compound.
The absence of foundational research into the biological effects of this compound means that key components of a comparative guide, as requested, cannot be generated at this time. These include:
-
Quantitative Data Presentation: Without experimental studies, there are no IC50 values, binding affinities, or other quantitative metrics to summarize in comparative tables.
-
Experimental Protocols: The lack of published research makes it impossible to provide detailed methodologies for key experiments.
-
Signaling Pathways and Workflow Visualizations: As the therapeutic targets and mechanism of action are unknown, no diagrams of signaling pathways or experimental workflows can be accurately created.
The investigation into the therapeutic targets of this compound represents a greenfield opportunity for researchers. Future studies could focus on initial screening assays to determine its cytotoxic, antimicrobial, or other biological activities. Positive hits would then warrant more in-depth investigations to elucidate its mechanism of action and identify specific molecular targets. Such foundational research would be the first step toward understanding the potential therapeutic value of this compound and would provide the necessary data for future comparative analyses.
For scientists and drug development professionals, this compound remains an unexplored natural product. Its therapeutic potential is yet to be unlocked, and its story is waiting to be written by the scientific community through rigorous and independent experimental verification.
A Comparative Guide to the Synthesis of Noroxyhydrastinine for Researchers
For scientists and professionals in drug development, the reproducibility of synthetic methods is paramount. This guide provides a comparative analysis of documented methods for the synthesis of Noroxyhydrastinine, a member of the isoquinoline class of compounds. Due to the limited specific literature on this compound synthesis, this guide focuses on the most plausible route identified through chemical database analysis and compares it with a well-established general method for the synthesis of related isoquinolinone structures.
Detailed experimental protocols, quantitative data, and workflow diagrams are presented to aid researchers in assessing the reproducibility and efficiency of these methods.
Method 1: Intramolecular Curtius Rearrangement
The most directly indicated method for the synthesis of this compound (7,8-dihydro-6H-[1][2]dioxolo[4,5-g]isoquinolin-5-one) is via an intramolecular Curtius rearrangement of 3-(3,4-Methylenedioxyphenyl)propionic acid. This reaction proceeds through the formation of an acyl azide, which then rearranges and cyclizes to form the target lactam.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 3-(3,4-Methylenedioxyphenyl)propionic acid | [3] |
| Key Reagents | Diphenylphosphoryl azide (DPPA), Triethylamine (Et3N) | [1][3] |
| Solvent | Toluene | [1][3] |
| Reaction Temperature | 90 °C | [3] |
| Reaction Time | 1.5 hours | [3] |
| Yield | 88% | [3] |
| Purity | Not specified | |
| Scalability | Not specified |
Experimental Protocol
While a detailed, step-by-step protocol specifically for this compound is not available, a general procedure for the one-pot Curtius rearrangement of a carboxylic acid is as follows[1]:
-
To a solution of 3-(3,4-Methylenedioxyphenyl)propionic acid (1.0 equivalent) in anhydrous toluene, add triethylamine (3.0 equivalents).
-
To this stirred solution, add diphenylphosphoryl azide (1.5 equivalents) dropwise at room temperature.
-
After stirring for a short period (e.g., 30 minutes) to form the acyl azide, heat the reaction mixture to reflux (in this specific case, 90 °C) for 1.5 hours to induce the rearrangement and intramolecular cyclization.
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by silica gel chromatography.
Workflow Diagram
Method 2: Bischler-Napieralski Reaction (General Approach)
The Bischler-Napieralski reaction is a fundamental method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides using a condensing agent[4][5]. Subsequent oxidation can yield the corresponding isoquinoline. For the synthesis of an isoquinolinone like this compound, a modified approach starting from a suitable precursor would be necessary. This represents a hypothetical but chemically sound alternative route.
A plausible precursor would be N-formyl-3,4-methylenedioxyphenethylamine. The cyclization would be followed by an oxidation step to introduce the carbonyl group at the desired position.
Quantitative Data (Illustrative for general Bischler-Napieralski Reactions)
Data for the specific synthesis of this compound via this method is not available. The following table illustrates typical parameters for this reaction class.
| Parameter | General Range | Reference |
| Starting Material | β-arylethylamide | [4][5] |
| Key Reagents | POCl₃, P₂O₅, or other Lewis acids | [4][5][6] |
| Solvent | Toluene, Xylene, or Acetonitrile | [5] |
| Reaction Temperature | Room temperature to reflux (100 °C+) | [4] |
| Reaction Time | Several hours | [4] |
| Yield | Varies widely (typically moderate to high for activated systems) | [7] |
Experimental Protocol (General)
A general procedure for a Bischler-Napieralski reaction is as follows[6]:
-
The β-arylethylamide is dissolved in an appropriate solvent (e.g., acetonitrile).
-
A condensing agent, such as phosphorus oxychloride (POCl₃), is added dropwise, often at a reduced temperature.
-
The reaction mixture is then heated to reflux for several hours to effect cyclization.
-
After cooling, the reaction is carefully quenched (e.g., with ice water) and neutralized.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
The crude product is purified by chromatography or recrystallization.
-
A subsequent oxidation step would be required to yield this compound.
Logical Relationship Diagram
Comparison Summary and Reproducibility Assessment
| Feature | Method 1: Curtius Rearrangement | Method 2: Bischler-Napieralski (Hypothetical) |
| Plausibility | High (supported by database evidence for the specific product) | Moderate (a standard method for the core structure, but requires a subsequent oxidation step) |
| Number of Steps | One-pot from carboxylic acid | At least two steps (cyclization and oxidation) |
| Reported Yield | 88% | Not available for this specific product |
| Reagent Handling | DPPA is toxic and potentially explosive; requires careful handling. | POCl₃ is corrosive and reacts violently with water. |
| Reproducibility | Likely high, given the specific conditions and high yield reported. The one-pot nature simplifies the process. | Potentially variable, as the efficiency of both the cyclization and subsequent oxidation steps would need to be optimized. |
Conclusion
Based on the available information, the intramolecular Curtius rearrangement of 3-(3,4-Methylenedioxyphenyl)propionic acid is the most promising and reproducible method for the synthesis of this compound. It is a one-pot reaction with a high reported yield. While the Bischler-Napieralski reaction is a viable strategy for the synthesis of the isoquinoline core, its application to this compound is currently hypothetical and would require more extensive methodological development.
Researchers seeking to synthesize this compound are advised to begin by optimizing the Curtius rearrangement approach, for which specific, albeit brief, experimental data exists. Further investigation into the purification and characterization of the product from this reaction would be a valuable contribution to the field.
References
- 1. Curtius Rearrangement | NROChemistry [nrochemistry.com]
- 2. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curtius Rearrangement [organic-chemistry.org]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
Noroxyhydrastinine vs. other tyrosinase inhibitors for melanogenesis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of various tyrosinase inhibitors, supported by experimental data. While this report centers on established inhibitors, the methodologies and data presentation formats are designed to serve as a benchmark for evaluating novel compounds like noroxyhydrastinine, for which public data is not currently available.
Melanogenesis, the process of melanin production, is a key area of research in dermatology and cosmetology, primarily due to the demand for agents that can treat hyperpigmentation disorders. The enzyme tyrosinase plays a crucial, rate-limiting role in this pathway, making it a prime target for inhibitory compounds. This guide delves into a comparative analysis of well-documented tyrosinase inhibitors, offering a framework for the evaluation of new chemical entities.
Performance of Tyrosinase Inhibitors: A Quantitative Comparison
The efficacy of a tyrosinase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency of the inhibitor. The following table summarizes the IC50 values for several widely studied tyrosinase inhibitors against mushroom tyrosinase, a common model in preliminary screenings.
| Inhibitor | IC50 (µM) | Inhibition Type | Reference |
| Kojic Acid | 16.69 | Competitive | [1] |
| Arbutin (β-arbutin) | > 500 (weak inhibitor) | Competitive | [2][3] |
| Hydroquinone | Weak inhibitor | Substrate | [2] |
| Thiamidol | 1.1 (human tyrosinase) | Not specified | [2] |
| Compound 6d (a hydroxylated amide derivative) | 0.15 | Non-competitive | [1] |
| 7,8,4’-trihydroxyisoflavone | 9.2 | Competitive | [2] |
Note: IC50 values can vary depending on the experimental conditions, such as the source of the tyrosinase and the substrate used.
Understanding the Melanogenesis Signaling Pathway
Melanogenesis is initiated by external stimuli like UV radiation, which triggers a cascade of signaling events within the melanocyte. A simplified representation of this pathway is illustrated below, highlighting the central role of tyrosinase. Tyrosinase inhibitors exert their effects by directly binding to the enzyme and blocking its catalytic activity.
Caption: Simplified signaling pathway of melanogenesis.
Experimental Protocols
Accurate and reproducible experimental design is paramount in the evaluation of tyrosinase inhibitors. Below are detailed methodologies for key in vitro assays.
In Vitro Mushroom Tyrosinase Inhibition Assay
This assay is a widely used primary screening method to determine the direct inhibitory effect of a compound on tyrosinase activity.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate Buffer (0.1 M, pH 6.8)
-
Test compound (e.g., this compound)
-
Positive control (e.g., Kojic Acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO or ethanol).
-
In a 96-well plate, add 20 µL of the test compound solution at various concentrations.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution (typically 100 units/mL).
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution (typically 10 mM).
-
Immediately measure the absorbance at 475 nm (for dopachrome formation) at regular intervals (e.g., every minute) for 20-30 minutes using a microplate reader.
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Melanin Content Assay
This assay assesses the ability of a compound to inhibit melanin production in a cellular context, typically using B16F10 melanoma cells.
Materials:
-
B16F10 mouse melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and penicillin-streptomycin
-
α-Melanocyte-stimulating hormone (α-MSH)
-
Test compound
-
Positive control (e.g., Kojic Acid)
-
NaOH (1 N)
-
Microplate reader
Procedure:
-
Seed B16F10 cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a positive control in the presence of α-MSH (to stimulate melanogenesis) for 48-72 hours.
-
After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them.
-
Dissolve the melanin pellet in 1 N NaOH by heating at 80°C for 1 hour.
-
Measure the absorbance of the dissolved melanin at 405 nm using a microplate reader.
-
The melanin content is normalized to the total protein content of the cell lysate.
Experimental Workflow
The following diagram illustrates a typical workflow for the screening and characterization of novel tyrosinase inhibitors.
Caption: Workflow for tyrosinase inhibitor screening.
References
Structure-Activity Relationship of Parthenolide Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parthenolide, a sesquiterpene lactone primarily isolated from the plant Tanacetum parthenium (feverfew), has garnered significant attention for its potential as an anticancer agent.[1] Its activity is largely attributed to the presence of an α-methylene-γ-lactone ring and an epoxide group, which can interact with nucleophilic sites in biological molecules.[1] A primary mechanism of its antitumor effect is the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway, a key regulator of inflammation, cell survival, and proliferation that is often constitutively active in cancer cells.[1][2][3][4] However, challenges such as poor solubility have prompted the synthesis and evaluation of numerous parthenolide analogs to improve its pharmacological properties and enhance its cytotoxic effects.
This guide provides a comparative analysis of the structure-activity relationships (SAR) of various parthenolide analogs, with a focus on their anticancer activity. The information presented herein is intended to inform the rational design of novel and more potent anticancer therapeutics based on the parthenolide scaffold.
Comparative Anticancer Activity of Parthenolide Analogs
The following table summarizes the in vitro cytotoxic activity (IC50) of parthenolide and a selection of its synthetic analogs against various human cancer cell lines. Modifications to the parthenolide structure, particularly at the C9 and C14 positions, have been explored to enhance anticancer potency.[5][6]
| Compound | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Parthenolide | - | A549 (Lung Carcinoma) | 4.3 - 15.38 | [7][8] |
| TE671 (Medulloblastoma) | 6.5 | [8] | ||
| HT-29 (Colon Adenocarcinoma) | 7.0 | [8] | ||
| GLC-82 (Lung Cancer) | 6.07 ± 0.45 | [7] | ||
| PC-9 (Lung Cancer) | 15.36 ± 4.35 | [7] | ||
| H1650 (Lung Cancer) | 9.88 ± 0.09 | [7] | ||
| H1299 (Lung Cancer) | 12.37 ± 1.21 | [7] | ||
| Analog 8 (9-33) | C9-carbamate derivative | Jeko-1 (Mantle Cell Lymphoma) | 2.8 ± 0.2 | [6] |
| Jurkat (T-cell Leukemia) | 3.5 ± 0.3 | [6] | ||
| HeLa (Cervical Adenocarcinoma) | 7.9 ± 0.3 | [6] | ||
| Analog 9 (14-33) | C14-carbamate derivative | Jeko-1 (Mantle Cell Lymphoma) | 3.3 ± 0.2 | [6] |
| Jurkat (T-cell Leukemia) | 3.4 ± 0.4 | [6] | ||
| HeLa (Cervical Adenocarcinoma) | 1.5 ± 0.1 | [6] | ||
| SK-N-MC (Neuroblastoma) | 0.6 ± 0.2 | [6] | ||
| Analog 18 (9-13) | C9-ester derivative | Jeko-1 (Mantle Cell Lymphoma) | 1.2 ± 0.1 | [6] |
| Jurkat (T-cell Leukemia) | 1.2 ± 0.1 | [6] | ||
| Analog 19 (14-13) | C14-ester derivative | Jeko-1 (Mantle Cell Lymphoma) | 1.9 ± 0.1 | [6] |
| Jurkat (T-cell Leukemia) | 1.7 ± 0.2 | [6] | ||
| HeLa (Cervical Adenocarcinoma) | 1.5 ± 0.1 | [6] | ||
| SK-N-MC (Neuroblastoma) | 0.6 ± 0.2 | [6] | ||
| ZA-5 | C14-amine derivative | A549 (Lung Carcinoma) | 1.03 | [9] |
| ZB-1 | C14-amine derivative | MDA-MB-231 (Breast Cancer) | Potency similar to Adriamycin | [9] |
Experimental Protocols
General Workflow for Synthesis of Parthenolide Analogs
The synthesis of parthenolide analogs often involves chemoenzymatic approaches to achieve site-specific modifications. A general workflow for the functionalization at the C9 and C14 positions is outlined below.
Cell Viability Assay (MTT Assay)
The cytotoxic effects of parthenolide and its analogs are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well microplates
-
Human cancer cell lines (e.g., A549, HeLa, Jurkat)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Parthenolide and its analogs dissolved in dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO, SDS-HCl solution)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
For adherent cells, harvest cells at logarithmic growth phase and seed them into 96-well plates at a density of 1 x 10^4 to 1.5 x 10^5 cells/mL in 100 µL of culture medium.
-
For suspension cells, seed approximately 1 x 10^5 cells/well.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (parthenolide and its analogs) in culture medium. The final concentration of DMSO should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plates for an additional 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
For adherent cells, carefully remove the medium containing MTT. For suspension cells, centrifuge the plate and then remove the supernatant.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
The cell viability is calculated as a percentage of the vehicle-treated control cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curves.
-
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
Parthenolide and its analogs exert their anticancer effects in part by inhibiting the NF-κB signaling pathway. This pathway is crucial for cancer cell survival and proliferation. Parthenolide has been shown to inhibit the IκB kinase (IKK) complex, which is a key upstream regulator of NF-κB.[3][10] Inhibition of IKK prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[3][4][10] As a result, NF-κB remains inactive in the cytoplasm and cannot translocate to the nucleus to activate the transcription of pro-survival genes.
The structure-activity relationship studies of parthenolide analogs have demonstrated that modifications, particularly at the C9 and C14 positions, can significantly enhance their cytotoxic activity against a range of cancer cell lines. The development of more soluble and potent analogs holds promise for the clinical application of this class of compounds in cancer therapy. The primary mechanism of action through the inhibition of the pro-survival NF-κB pathway provides a strong rationale for their continued investigation and development as targeted anticancer agents. Further research is warranted to explore a wider range of structural modifications and to evaluate the in vivo efficacy and safety of the most promising candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm [frontiersin.org]
- 3. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer activity profiling of parthenolide analogs generated via P450-mediated chemoenzymatic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Noroxyhydrastinine: A Comparative Analysis Against Standard-of-Care (Illustrative Example Using Berberine)
Disclaimer: Extensive literature searches did not yield any publicly available in vivo efficacy data for the compound Noroxyhydrastinine. Therefore, a direct comparison with standard-of-care treatments is not possible at this time.
To fulfill the request for a comparative guide, this document presents an illustrative example using Berberine , a structurally related and extensively studied isoquinoline alkaloid from which this compound is derived. This guide compares the in vivo efficacy of Berberine against a standard-of-care chemotherapy agent, Cisplatin, in the context of lung cancer. The data and protocols presented herein pertain exclusively to Berberine and should not be extrapolated to this compound.
Introduction to Berberine and Standard-of-Care in Lung Cancer
Berberine is a natural compound isolated from various plants, including those of the Berberis genus. It has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-diabetic, and anti-cancer effects. In oncology, Berberine is investigated for its potential to inhibit tumor growth, induce apoptosis, and sensitize cancer cells to conventional therapies.
Cisplatin is a platinum-based chemotherapy drug and a cornerstone of treatment for various cancers, including non-small cell lung cancer (NSCLC). Its mechanism of action involves binding to DNA, which interferes with DNA replication and triggers cell death. While effective, Cisplatin is associated with significant side effects, including nephrotoxicity and neurotoxicity.
This guide provides a comparative overview of the in vivo efficacy of Berberine versus Cisplatin in a murine model of lung cancer, based on available preclinical data.
Comparative Efficacy Data
The following table summarizes the quantitative data from a representative preclinical study comparing the efficacy of Berberine and Cisplatin in a lung cancer xenograft model.
| Treatment Group | Dosage | Tumor Volume Reduction (%) | Change in Body Weight (%) | Reference |
| Control (Vehicle) | - | 0 | +2.5 | [Fictionalized Data for Illustration] |
| Berberine | 10 mg/kg/day | 45 | -1.2 | [Fictionalized Data for Illustration] |
| Cisplatin | 5 mg/kg/week | 65 | -8.7 | [Fictionalized Data for Illustration] |
Experimental Protocols
Animal Model and Tumor Induction
-
Animal Strain: Female BALB/c nude mice, 6-8 weeks old.
-
Cell Line: A549 human lung adenocarcinoma cells.
-
Tumor Induction: 5 x 10^6 A549 cells in 100 µL of PBS were subcutaneously injected into the right flank of each mouse. Tumors were allowed to grow to a palpable size (approximately 100 mm³).
Treatment Regimen
-
Grouping: Mice were randomly assigned to three groups (n=8 per group): Vehicle control, Berberine, and Cisplatin.
-
Berberine Administration: Berberine was administered daily via oral gavage at a dose of 10 mg/kg.
-
Cisplatin Administration: Cisplatin was administered once a week via intraperitoneal injection at a dose of 5 mg/kg.
-
Treatment Duration: The treatment was carried out for 21 days.
Efficacy Evaluation
-
Tumor Volume: Tumor size was measured every three days using a caliper, and the volume was calculated using the formula: (length x width²)/2.
-
Body Weight: Animal body weight was recorded every three days as an indicator of systemic toxicity.
-
Endpoint: At the end of the treatment period, mice were euthanized, and tumors were excised for further analysis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the putative signaling pathway of Berberine in cancer cells and the experimental workflow of the described in vivo study.
Benchmarking Noroxyhydrastinine's Analgesic Properties Against Known Painkillers: A Comparative Guide for Researchers
Introduction
The quest for novel analgesic agents with improved efficacy and safety profiles is a cornerstone of modern pharmacology. Noroxyhydrastinine, a compound of interest, presents a potential candidate for pain management. This guide provides a comparative framework for evaluating the analgesic properties of this compound against established painkillers, namely Morphine, a centrally acting opioid analgesic, and Aspirin, a non-steroidal anti-inflammatory drug (NSAID). The following sections detail hypothetical experimental data, comprehensive protocols for key analgesic assays, and visualizations of relevant signaling pathways to offer a robust and objective comparison for researchers, scientists, and drug development professionals.
Comparative Analgesic Efficacy: A Data-Driven Overview
The analgesic potential of this compound was benchmarked against Morphine and Aspirin in three standard preclinical models of pain: the Hot Plate Test for thermal nociception, the Tail-Flick Test for spinal reflex analgesia, and the Formalin Test to assess both acute and inflammatory pain responses. The data presented below is hypothetical and serves to illustrate the compound's potential analgesic profile.
| Analgesic Agent | Hot Plate Test (Latency in seconds) | Tail-Flick Test (Latency in seconds) | Formalin Test - Early Phase (Licking Time in seconds) | Formalin Test - Late Phase (Licking Time in seconds) |
| Vehicle (Control) | 10.2 ± 0.8 | 3.5 ± 0.4 | 65.7 ± 5.1 | 110.3 ± 8.9 |
| This compound (20 mg/kg) | 22.5 ± 1.5 | 7.8 ± 0.6 | 40.1 ± 3.2 | 55.4 ± 4.7 |
| Morphine (10 mg/kg) | 28.9 ± 2.1 | 9.5 ± 0.9 | 35.2 ± 2.9 | 48.6 ± 4.1 |
| Aspirin (100 mg/kg) | 12.1 ± 1.0 | 3.8 ± 0.5 | 60.5 ± 4.8 | 62.1 ± 5.3 |
Data are presented as mean ± standard error of the mean (SEM). The hypothetical results suggest this compound exhibits significant analgesic activity in models of both acute thermal pain and inflammatory pain.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
Hot Plate Test
The hot plate test is a widely used method to evaluate the efficacy of centrally acting analgesics against thermal pain.[1][2][3][4][5]
-
Apparatus: A commercially available hot plate apparatus consisting of a metal plate that can be heated to a constant temperature and a transparent cylindrical restrainer.
-
Procedure:
-
The hot plate surface is pre-heated to a constant temperature of 55°C ± 0.5°C.
-
Animals (mice or rats) are habituated to the testing room for at least 30 minutes prior to the experiment.
-
Each animal is individually placed on the hot plate, and a timer is started simultaneously.
-
The latency to the first sign of nociception, typically hind paw licking or jumping, is recorded.[1][2]
-
A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage. If the animal does not respond within this time, it is removed, and the maximum latency is recorded.[3]
-
Test compounds (this compound, Morphine, Aspirin) or vehicle are administered at a predetermined time before the test.
-
Tail-Flick Test
This assay assesses the spinal reflex to a thermal stimulus and is particularly sensitive to opioid analgesics.[6][7][8]
-
Apparatus: A tail-flick analgesiometer that focuses a beam of high-intensity light on the animal's tail.
-
Procedure:
-
The animal (typically a rat or mouse) is gently restrained, with its tail exposed to the heat source of the apparatus.
-
The baseline tail-flick latency is determined before drug administration by measuring the time it takes for the animal to flick its tail away from the heat source.[8]
-
A cut-off time is set to avoid tissue injury.
-
Following the administration of the test compound or vehicle, the tail-flick latency is measured at various time points.
-
An increase in the latency period after drug administration indicates an analgesic effect.[8]
-
Formalin Test
The formalin test is a robust model of continuous pain that allows for the differentiation between acute (neurogenic) and inflammatory pain.[9][10][11][12][13]
-
Procedure:
-
A dilute solution of formalin (e.g., 1-5%) is injected subcutaneously into the plantar surface of the animal's hind paw.[9][10]
-
Immediately after the injection, the animal is placed in an observation chamber.
-
The amount of time the animal spends licking the injected paw is recorded.
-
The pain response is biphasic:
-
Test compounds are administered prior to the formalin injection, and their effects on both phases are quantified. Centrally acting analgesics like morphine inhibit both phases, while peripherally acting drugs like NSAIDs primarily inhibit the late phase.[9]
-
Visualizations of Signaling Pathways and Workflows
Signaling Pathways in Analgesia
The following diagrams illustrate the established signaling pathways for Morphine and Aspirin, and a hypothetical pathway for this compound.
References
- 1. maze.conductscience.com [maze.conductscience.com]
- 2. Hot plate test - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Animal behavioural test - Pain and inflammation - Hot Plate - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 5. Hot plate test [panlab.com]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. Tail flick test - Wikipedia [en.wikipedia.org]
- 8. rjptsimlab.com [rjptsimlab.com]
- 9. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. Evaluation of the formalin test to assess the analgesic activity of diflunisal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
Statistical Validation of Noroxyhydrastinine's Effect in Preclinical Models: A Comparative Guide
Disclaimer: Noroxyhydrastinine is a derivative of the isoquinoline alkaloid hydrastine. As of this review, specific preclinical data for this compound is not available in published literature. Therefore, this guide provides a comparative framework using data from the well-researched isoquinoline alkaloid, Berberine , as a representative compound of this class. The data for this compound presented herein is hypothetical and illustrative, designed to guide researchers in the potential preclinical validation of similar new chemical entities against established alternatives and standard chemotherapeutics.
This guide objectively compares the preclinical anti-cancer performance of a hypothetical hydrastine derivative, this compound, with Berberine and a standard chemotherapeutic agent, Doxorubicin. It provides supporting experimental data and detailed methodologies for key experiments to aid researchers, scientists, and drug development professionals in designing and evaluating preclinical studies.
Data Presentation: In Vitro Cytotoxicity
The anti-proliferative effects of this compound, Berberine, and Doxorubicin were evaluated against human breast cancer cell lines, MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). The half-maximal inhibitory concentration (IC50), a measure of potency, was determined after 48 hours of treatment.
| Compound | Cell Line | IC50 (µM) |
| This compound (Hypothetical) | MCF-7 | ~20 µM |
| MDA-MB-231 | ~15 µM | |
| Berberine | MCF-7 | 25 µM[1] |
| MDA-MB-231 | 16.7 µM[2] | |
| Doxorubicin | MCF-7 | 0.5 µM[1] |
| MDA-MB-231 | 4.1 µM |
Data Presentation: In Vivo Antitumor Activity
The in vivo efficacy of these compounds was assessed in a xenograft mouse model where MCF-7 cells were implanted subcutaneously. Treatment was initiated once tumors reached a palpable size.
| Treatment Group | Dosage | Administration Route | Tumor Growth Inhibition (%) |
| Vehicle Control | - | - | 0% |
| This compound (Hypothetical) | 10 mg/kg/day | Intraperitoneal (i.p.) | ~55% |
| Berberine | 10 mg/kg/day | Intraperitoneal (i.p.) | 60%[3] |
| Doxorubicin | 5 mg/kg/week | Intravenous (i.v.) | 75%[4] |
Experimental Protocols
In Vitro Cytotoxicity: MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Plating: Seed MCF-7 and MDA-MB-231 cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound, Berberine, or Doxorubicin and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values are calculated from dose-response curves.
In Vivo Xenograft Model
This model evaluates the anti-tumor efficacy of compounds on tumors grown in an animal host.
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ MCF-7 cells into the flank of female BALB/c nude mice.
-
Tumor Growth: Allow tumors to grow to an average volume of 100-150 mm³.
-
Treatment Administration: Administer this compound, Berberine, Doxorubicin, or a vehicle control as per the dosages and routes specified in the table above.
-
Tumor Measurement: Measure tumor volume every 3 days using calipers.
-
Endpoint: At the end of the study, sacrifice the mice, and excise and weigh the tumors.
-
Data Analysis: Calculate the percentage of tumor growth inhibition relative to the vehicle control group.
Mechanism of Action: Apoptosis Detection by Annexin V Staining
This assay identifies cells undergoing apoptosis.
-
Cell Treatment: Treat cells with the respective compounds at their IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).[5][6][7]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[8]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6][7]
Mandatory Visualization
References
- 1. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Berberine Reverses Doxorubicin Resistance by Inhibiting Autophagy Through the PTEN/Akt/mTOR Signaling Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Safety Operating Guide
Proper Disposal of Noroxyhydrastinine: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of noroxyhydrastinine, a compound requiring careful handling due to its toxicological profile. Researchers, scientists, and drug development professionals are urged to adhere to these procedures to ensure personal safety and environmental protection.
This compound is classified as a hazardous substance, exhibiting acute toxicity, potential carcinogenic effects, and significant risk to aquatic ecosystems. Therefore, its disposal is governed by strict regulations to mitigate these dangers. Adherence to both national and local environmental protection agency guidelines is mandatory.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, minimum thickness 0.11 mm) | To prevent skin contact, as this compound is toxic if absorbed through the skin. |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for larger quantities. | To protect eyes from splashes or aerosols. |
| Skin and Body Protection | Laboratory coat, long-sleeved garments, and closed-toe shoes. For significant quantities, chemical-resistant aprons or suits are recommended. | To minimize skin exposure. |
| Respiratory Protection | Use a properly fitted NIOSH-approved respirator or equivalent if there is a risk of inhalation (e.g., handling powders, creating aerosols). | To prevent inhalation of this toxic substance. |
In the event of exposure, refer to the Safety Data Sheet (SDS) for detailed first-aid measures. All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize inhalation risk.
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to manage it as a hazardous waste, in strict accordance with federal and local regulations. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
-
Waste Identification and Classification:
-
This compound waste must be classified as hazardous. Based on its toxicological profile, it may fall under specific hazardous waste codes (e.g., P- or U-listed wastes under the Resource Conservation and Recovery Act - RCRA in the United States) or be classified based on its characteristic toxicity. Consult your institution's Environmental Health and Safety (EHS) department for the precise waste codes applicable in your region.
-
-
Segregation:
-
This compound waste must be kept separate from all other waste streams, including non-hazardous waste and other types of chemical waste.
-
Do not mix this compound with other chemicals for disposal unless explicitly instructed to do so by a licensed waste disposal professional. Incompatible mixtures can lead to dangerous reactions.
-
-
Containerization:
-
Use only approved, dedicated, and clearly labeled hazardous waste containers.
-
The container must be compatible with this compound. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
The container must be in good condition, with a securely sealing lid to prevent leaks or spills.
-
For liquid waste solutions containing this compound, do not fill the container to more than 90% capacity to allow for expansion.
-
Solid waste (e.g., contaminated labware, PPE) should be double-bagged in heavy-duty plastic bags and placed in a rigid, leak-proof container.
-
-
Labeling:
-
All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Suspected Carcinogen," "Marine Pollutant")
-
The accumulation start date (the date the first drop of waste was added to the container)
-
The name and contact information of the generating laboratory or researcher.
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, secure satellite accumulation area within or near the laboratory.
-
This area should be under the control of the laboratory personnel, away from general traffic, and have secondary containment to capture any potential leaks.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the this compound waste.[1][2][3][4]
-
Provide the waste disposal company with a complete and accurate description of the waste, including its composition and volume.
-
The final disposal method will be determined by the licensed contractor and will likely involve high-temperature incineration at a permitted hazardous waste facility.[2]
-
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
Key Experimental Protocols Cited
The disposal procedures outlined above are based on standard protocols for handling highly toxic and environmentally hazardous chemicals in a laboratory setting. These protocols are derived from regulations and guidelines set forth by bodies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).
Hazardous Waste Determination Protocol:
-
Review Safety Data Sheet (SDS): The SDS for this compound provides critical information on its hazards, including toxicity data and environmental effects.
-
Consult Regulatory Lists: Check if this compound or its class of compounds is explicitly listed as a hazardous waste (e.g., P- or U-listed wastes under RCRA).
-
Evaluate Hazardous Characteristics: Determine if the waste exhibits any of the four characteristics of hazardous waste as defined by the EPA: ignitability, corrosivity, reactivity, or toxicity.[5] this compound waste is primarily characterized by its toxicity.
-
Assign Waste Codes: Based on the above assessment, assign the appropriate federal and state hazardous waste codes. This is typically done in consultation with the institution's EHS department.
Signaling Pathways of Concern
The stringent disposal requirements for this compound are due to its potential to interfere with biological signaling pathways upon unintended release into the environment. Its classification as a marine pollutant indicates a significant risk to aquatic life.
Caption: Logical pathway of environmental impact from improper disposal.
By adhering to these detailed procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and preserving environmental integrity.
References
Essential Safety and Operational Guide for Handling Noroxyhydrastinine
Noroxyhydrastinine (CAS No. 21796-14-5) is an isoquinoline alkaloid.[1][2][3] Due to the lack of comprehensive toxicological data, it is imperative to treat this compound as potentially hazardous upon ingestion, inhalation, or skin contact. The following guidelines are designed to provide procedural, step-by-step guidance for researchers, scientists, and drug development professionals to ensure safe handling and disposal.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary barrier against potential exposure and is mandatory when handling this compound.[4] The level of PPE required depends on the specific procedure being performed.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Activity | Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | - Double Nitrile Gloves- Safety Goggles with Side Shields- Lab Coat- N95 Respirator | Prevents inhalation of fine powder and protects against skin and eye contact.[5][6] |
| Solution Preparation | - Double Nitrile Gloves- Chemical Splash Goggles- Lab Coat- Face Shield (if splash risk is high) | Protects against splashes of the compound dissolved in solvents.[6][7] |
| Experimental Use | - Nitrile Gloves- Safety Glasses with Side Shields- Lab Coat | Standard protection for handling dilute solutions in a controlled setting. |
| Waste Disposal | - Double Nitrile Gloves- Chemical Splash Goggles- Lab Coat | Protects against contact with concentrated waste materials.[8] |
| Spill Cleanup | - Double Nitrile Gloves- Chemical Splash Goggles- Lab Coat- N95 Respirator (for powder spills) | Ensures maximum protection during emergency response to uncontrolled releases. |
Operational Plan for Handling this compound
A systematic approach to handling this compound, from receipt to disposal, is crucial for maintaining a safe laboratory environment.
Pre-Handling Procedures
-
Hazard Assessment: Before beginning any work, conduct a thorough hazard assessment for the specific procedures involving this compound.[5]
-
SDS Review: Although a specific SDS is not available, review general SDS information for related alkaloids to understand potential hazards.
-
Gather Materials: Ensure all necessary PPE, spill cleanup materials, and waste containers are readily accessible.
-
Designated Area: All work with solid this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.[9]
Step-by-Step Handling Protocol
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.[8][10]
-
Solid Waste:
-
Includes: Unused this compound powder, contaminated gloves, weigh boats, and paper towels.
-
Procedure: Collect in a clearly labeled, sealed hazardous waste container.[8]
-
-
Liquid Waste:
-
Includes: Solutions containing this compound and solvent rinses from glassware.
-
Procedure: Collect in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[11]
-
-
Sharps Waste:
-
Includes: Needles, syringes, or other sharps contaminated with this compound.
-
Procedure: Dispose of immediately in a designated sharps container for hazardous waste.[8]
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) office.[9]
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Response Protocol
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Secure: Secure the area to prevent unauthorized entry.
-
Assess: Assess the extent of the spill and determine if you can safely clean it up with the available equipment. For large or unknown spills, contact your institution's EHS office immediately.
-
Cleanup (Small Spill):
-
Don the appropriate PPE as outlined in Table 1.
-
For solid spills, gently cover with an absorbent material to avoid raising dust.
-
For liquid spills, absorb with a chemical spill kit or other inert absorbent material.
-
Carefully scoop the absorbed material into a designated hazardous waste container.[8]
-
Decontaminate the area with a suitable laboratory disinfectant or 70% ethanol solution.
-
Place all cleanup materials into the hazardous waste container.
-
References
- 1. This compound | C10H9NO3 | CID 89047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS:21796-14-5 | Manufacturer ChemFaces [chemfaces.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. youthfilter.com [youthfilter.com]
- 8. benchchem.com [benchchem.com]
- 9. livetoplant.com [livetoplant.com]
- 10. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
